1,4-Bis(dibromomethyl)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30633. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,4-bis(dibromomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQBABDKNOOCQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(Br)Br)C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061809 | |
| Record name | 1,4-Bis(dibromomethyl)benzene | |
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Molecular Weight |
421.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1592-31-0 | |
| Record name | 1,4-Bis(dibromomethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1592-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,4-bis(dibromomethyl)- | |
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| Record name | 1592-31-0 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,4-bis(dibromomethyl)- | |
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| Record name | 1,4-Bis(dibromomethyl)benzene | |
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| Record name | 1,4-bis(dibromomethyl)benzene | |
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Foundational & Exploratory
Introduction: A Versatile but Challenging Synthetic Building Block
An In-Depth Technical Guide to the Chemical Properties and Applications of 1,4-Bis(dibromomethyl)benzene
This compound (CAS No: 1592-31-0), a tetrabrominated derivative of p-xylene, is a highly functionalized aromatic compound that serves as a pivotal intermediate in organic synthesis.[1] Its structure, featuring two dibromomethyl groups in a para-orientation on a benzene ring, imparts significant reactivity, making it a valuable precursor for the synthesis of aldehydes, complex polymers, and various fine chemicals. The presence of two geminal bromine atoms on each benzylic carbon distinguishes it from its more common analogue, 1,4-bis(bromomethyl)benzene (CAS No: 623-24-5), and makes it a potent synthon for dicarbonyl compounds, particularly terephthalaldehyde.
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of this compound, tailored for professionals in chemical research and drug development. We will delve into the mechanistic underpinnings of its synthesis and reactions, offering field-proven insights into its practical application.
Part 1: Physicochemical and Spectroscopic Profile
The utility of a chemical intermediate is fundamentally governed by its physical and spectroscopic properties. These characteristics dictate its solubility, reactivity, and the analytical methods required for its identification and quality control.
Physicochemical Properties
This compound is a crystalline solid at room temperature.[1] Its key physicochemical properties are summarized in the table below. The high bromine content contributes significantly to its high molecular weight and density. Its insolubility in water and solubility in organic solvents like chloroform are typical for such halogenated aromatic hydrocarbons.[2][3]
| Property | Value | Source |
| CAS Number | 1592-31-0 | [1] |
| Molecular Formula | C₈H₆Br₄ | [1] |
| Molecular Weight | 421.75 g/mol | [1][4] |
| Appearance | Solid | [3] |
| Melting Point | 169 °C | [3] |
| Solubility | Soluble in Chloroform | [3] |
Spectroscopic Analysis
Spectroscopic methods are indispensable for confirming the identity and purity of this compound. The key signatures in Nuclear Magnetic Resonance (NMR) spectroscopy are particularly revealing.
Nuclear Magnetic Resonance (NMR): The proton (¹H) NMR spectrum is characterized by its simplicity, reflecting the molecule's symmetry. A singlet is observed for the two equivalent methine protons (-CHBr₂) and another singlet for the four equivalent aromatic protons. The carbon-¹³ (¹³C) NMR spectrum is similarly straightforward.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Source |
| ¹H NMR (400 MHz, CDCl₃) | 6.7 | Singlet (s) | 2H, -CH Br₂ | [3] |
| 7.6 | Singlet (s) | 4H, Ar-H | [3] | |
| ¹³C NMR | ~37 | - | -C HBr₂ | [5] |
| ~130-140 | - | Ar-C | [5] |
Note: ¹³C NMR data is estimated based on similar structures reported in the literature.[5]
Part 2: Synthesis and Mechanistic Considerations
The synthesis of this compound is typically achieved through the exhaustive free-radical bromination of p-xylene. This reaction proceeds via a well-understood chain mechanism involving bromine radicals, which selectively attack the benzylic hydrogens.
Synthetic Pathway: Free-Radical Bromination
The most common laboratory-scale synthesis involves reacting p-xylene with an excess of a brominating agent, such as elemental bromine (Br₂) or N-Bromosuccinimide (NBS), in the presence of a radical initiator. Light (photobromination) or a chemical initiator like benzoyl peroxide (BPO) is required to generate the initial bromine radicals and propagate the chain reaction.[2][6]
The reaction must be carefully controlled to achieve the desired tetrabromination without significant ring bromination. The use of a non-polar solvent like carbon tetrachloride (historically) or chloroform is common.[2][3]
Caption: Reaction pathway from this compound to terephthalaldehyde.
Protocol: Synthesis of Terephthalaldehyde
Procedure:
-
A mixture of this compound and an aqueous solution of sodium carbonate is heated under reflux.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Upon completion, the mixture is cooled, and the solid terephthalaldehyde product is isolated by filtration.
-
The crude product can be purified by recrystallization from water or a suitable organic solvent.
This transformation highlights the role of this compound as a stable, crystalline precursor to a key dicarbonyl compound, avoiding the direct handling of potentially unstable or volatile aldehydes.
Part 4: Safety, Handling, and Storage
This compound is a hazardous chemical that requires careful handling to minimize risk to personnel and the environment.
-
Hazards Identification: The compound is classified as corrosive and is harmful if swallowed, inhaled, or in contact with skin. [1][7]It causes severe skin burns and serious eye damage. [1][7]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields or a face shield, and a lab coat. [7]* Handling: Avoid the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge. [7]Wash hands thoroughly after handling. [1]* Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents. [8]Keep the container tightly closed and store locked up. [1][7]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not let the product enter drains. [1]
Conclusion
This compound is a specialized but highly effective chemical intermediate. Its synthesis via radical bromination of p-xylene provides access to a stable, crystalline solid that serves as a potent precursor for terephthalaldehyde and other 1,4-disubstituted aromatic compounds. While its handling requires stringent safety protocols due to its corrosive nature, its unique reactivity as a dual aldehyde synthon secures its place as a valuable tool for synthetic chemists in both academic and industrial research.
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Kuś, P., Jones, P. G., Kusz, J., & Książek, M. (2023). Dibromomethyl- and bromomethyl- or bromo-substituted benzenes and naphthalenes: C—Br⋯Br interactions. Acta Crystallographica Section C: Structural Chemistry, 79(3). Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzene, 1,4-bis(bromomethyl)- (CAS 623-24-5). Retrieved from [Link]
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An In-depth Technical Guide to 1,4-Bis(dibromomethyl)benzene
This guide provides a comprehensive technical overview of 1,4-Bis(dibromomethyl)benzene, a key reagent in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core identifiers, synthesis, reactivity, and applications, grounded in established scientific principles and methodologies.
Section 1: Core Identification and Physicochemical Properties
This compound is an aromatic compound distinguished by a benzene ring substituted at the para positions with two dibromomethyl groups.[1] This structure imparts significant reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Chemical Identifiers
Accurate identification is paramount in research and development. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| CAS Number | 1592-31-0 | [2][3] |
| IUPAC Name | This compound | [2][] |
| Molecular Formula | C₈H₆Br₄ | [2][3] |
| Molecular Weight | 421.75 g/mol | [2] |
| InChI Key | VIQBABDKNOOCQD-UHFFFAOYSA-N | [2][] |
| SMILES | BrC(Br)C1=CC=C(C=C1)C(Br)Br | [2] |
It is crucial to distinguish this compound from its isomer, 1,4-Bis(bromomethyl)benzene (CAS 623-24-5), which has a different molecular formula (C₈H₈Br₂) and reactivity profile.[5][6][7]
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, and application.
| Property | Value | Source |
| Appearance | White to light yellow solid | [1] |
| Density | 2.392 g/cm³ | [] |
Section 2: Synthesis and Mechanism
The primary route for synthesizing this compound involves the radical bromination of p-xylene. This reaction is a cornerstone of halogenation chemistry, relying on the generation of bromine radicals to substitute the benzylic hydrogens.
Reaction Workflow Diagram
The synthesis process can be visualized as a multi-step workflow, from starting materials to the purified final product.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from established methods for free-radical bromination of alkylbenzenes.[8]
Materials:
-
p-Xylene (0.2 mol)
-
Elemental Bromine (0.82 mol), dried
-
Carbon Tetrachloride (CCl₄), dry
-
Ice-water
-
Aqueous Sodium Bicarbonate (NaHCO₃), ice-cold
-
Magnesium Sulfate (MgSO₄)
-
Chloroform
Procedure:
-
Reaction Setup: In a two-necked flask equipped with a reflux condenser and a dropping funnel, dissolve p-xylene in a five-fold volume of dry carbon tetrachloride.
-
Initiation: Heat the mixture to reflux. Irradiate the flask with a 500-watt photolamp to initiate the radical reaction.
-
Bromination: Add the dried elemental bromine dropwise through the dropping funnel. The rate of addition should be controlled such that the CCl₄ dripping from the condenser remains nearly colorless, indicating the consumption of bromine. This process typically takes 2-10 hours.[8]
-
Work-up: After the reaction is complete, stop the irradiation and cool the mixture.
-
Washing: Wash the organic solution sequentially with ice-water, ice-cold aqueous sodium bicarbonate, and again with ice-water to remove unreacted bromine and acidic byproducts.
-
Drying and Isolation: Dry the organic layer over magnesium sulfate. Remove the solvent (CCl₄) by evaporation under reduced pressure.
-
Purification: Purify the resulting crude residue by crystallization from chloroform to yield the final product.[8]
Causality and Experimental Choices:
-
UV Irradiation: The use of a photolamp is critical for homolytic cleavage of the Br-Br bond, generating the bromine radicals necessary to initiate the chain reaction.
-
Solvent: Carbon tetrachloride is an inert solvent that is stable under radical conditions.
-
Slow Addition of Bromine: This ensures that the concentration of bromine in the reaction mixture remains low, minimizing side reactions and promoting the desired tetrabromination.
-
Washing Steps: The bicarbonate wash is essential to neutralize the hydrogen bromide (HBr) gas produced during the reaction, preventing potential degradation of the product.
Section 3: Reactivity and Applications
The two dibromomethyl groups are highly reactive sites, making this compound a versatile building block in organic synthesis.
Nucleophilic Substitution
The bromine atoms are excellent leaving groups, readily displaced by nucleophiles. This reactivity is fundamental to its use in constructing larger molecules. For instance, it can react with nucleophiles to form compounds with ether linkages or other functional groups.[9]
Polymer Chemistry
This compound serves as a key monomer or cross-linking agent in the synthesis of various polymers. Its bifunctional nature allows it to connect polymer chains, imparting specific properties like thermal stability and rigidity to the final material.
Synthesis of Heterocycles and Complex Molecules
Researchers utilize this compound in the synthesis of complex organic frameworks and heterocyclic compounds, which are often the core structures in pharmaceuticals and materials science.[10]
Section 4: Safety and Handling
As a senior scientist, ensuring laboratory safety is non-negotiable. This compound is a hazardous substance and must be handled with appropriate precautions.
Hazard Identification
-
GHS Classification: Classified under Skin Corrosion/Irritation (Category 1A, 1B, 1C), causing severe skin burns and eye damage.[11][12]
-
Hazard Statements: H314 - Causes severe skin burns and eye damage.[11]
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12] Emergency eye wash fountains and safety showers should be readily accessible.[13]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[14] The compound should be stored locked up.[11]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[11]
First Aid Measures:
-
Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[11]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[11]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[11]
This guide provides a foundational understanding of this compound. It is intended to support the work of researchers and scientists by providing accurate, actionable, and safety-conscious information.
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Molecular weight and formula of 1,4-Bis(dibromomethyl)benzene
An In-depth Technical Guide on 1,4-Bis(dibromomethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive technical overview of this compound, a key reagent in various synthetic applications. It is designed to provide not just procedural steps but also the scientific reasoning behind them, ensuring both technical accuracy and practical insight for laboratory professionals.
Core Chemical Identity
This compound is an aromatic compound characterized by a central benzene ring substituted at the para (1 and 4) positions with dibromomethyl groups. This structure makes it a potent precursor, particularly for the synthesis of aromatic dialdehydes.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][] |
| CAS Number | 1592-31-0 | [1][2] |
| Appearance | White to light yellow powder or crystals | [4] |
| Density | 2.392 g/cm³ | [] |
| Melting Point | 169 °C | [5] |
| Solubility | Insoluble in water, soluble in organic solvents like chloroform and dichloromethane. | [4] |
Synthesis and Mechanism
The primary route for synthesizing this compound is through the exhaustive radical bromination of p-xylene. This method leverages the reactivity of the benzylic protons on the methyl groups.
Expertise in Practice: Rationale for Reagent Selection
-
Brominating Agent: While elemental bromine can be used, often in the presence of a radical initiator, N-Bromosuccinimide (NBS) is a preferred alternative. NBS provides a low, steady concentration of bromine, which is critical for favoring the desired radical substitution pathway over electrophilic addition to the aromatic ring.
-
Radical Initiator: The reaction requires an initiator like benzoyl peroxide or AIBN (azobisisobutyronitrile), or photochemical initiation with a UV lamp.[6] The initiator's role is to generate the initial radical species that propagates the chain reaction.
-
Solvent Choice: A non-polar, inert solvent such as carbon tetrachloride or chloroform is necessary to dissolve the reactants without interfering with the radical mechanism.[5][6]
Experimental Protocol: Synthesis via Radical Bromination of p-Xylene
-
Reaction Setup: A multi-necked flask is charged with p-xylene and an appropriate solvent (e.g., chloroform). The flask is fitted with a reflux condenser, a dropping funnel, and a port for a light source if photochemical initiation is used.
-
Initiation: The mixture is heated to reflux. A solution of bromine in the same solvent is added dropwise.[6] Concurrently, the mixture is irradiated with a UV lamp (e.g., a 500-watt photolamp) to facilitate the formation of bromine radicals.[6]
-
Monitoring the Reaction: The rate of bromine addition is carefully controlled to ensure that the reaction mixture does not retain a deep bromine color, indicating that the bromine is being consumed as it is added.[6] The evolution of hydrogen bromide gas is a sign of a successful substitution reaction.[6]
-
Workup: Upon completion, the reaction mixture is cooled. It is then washed sequentially with water and a dilute solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is dried over an anhydrous salt like magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure. The resulting crude solid is then purified by recrystallization, typically from chloroform, to yield the final product.[5][6]
Diagram 1: Synthesis Workflow
Caption: Key stages in the synthesis of this compound.
Key Applications and Reactions
The primary utility of this compound lies in its role as a precursor to terephthalaldehyde. The four bromine atoms make the benzylic carbons highly electrophilic and susceptible to nucleophilic substitution.
Hydrolysis to Terephthalaldehyde
The conversion to terephthalaldehyde is a straightforward hydrolysis reaction, typically carried out in the presence of a base. The gem-dibromide groups are converted to aldehydes. This reaction is fundamental in synthesizing various materials, including polymers and metal-organic frameworks.
Diagram 2: Hydrolysis Reaction Pathway
Caption: Conversion of this compound to terephthalaldehyde.
Analytical Characterization
To ensure the purity and identity of synthesized this compound, several analytical techniques are employed. The expected results provide a benchmark for quality control.
Table 2: Analytical Data Summary
| Technique | Expected Result |
| ¹H NMR (CDCl₃) | δ ~6.7 ppm (s, 2H, -CHBr₂), δ ~7.6 ppm (s, 4H, Ar-H)[5] |
| ¹³C NMR | Peaks corresponding to the -CHBr₂ carbon and two distinct aromatic carbons. |
| Mass Spectrometry | A distinct isotopic pattern characteristic of a molecule containing four bromine atoms. |
| Melting Point | A sharp melting point around 169 °C.[5] |
Safety and Handling
As a highly reactive brominated compound, this compound requires careful handling to minimize risks.
-
Hazard Classification: This compound is classified as causing severe skin burns and eye damage.[2] It is harmful if swallowed.
-
Handling Precautions:
-
Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly sealed.
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water.[2]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician.[2]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[2][7]
-
This guide is intended to provide a solid foundation for working with this compound. Adherence to these protocols and safety measures is essential for successful and safe experimentation.
References
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Preparation of this compound - PrepChem.com. PrepChem.com. Available at: [Link]
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Electrochemical Method for the Preparation of Dibromomethyl, Bis(bromomethyl), and Bis(dibromomethyl) Arenes - CECRI, Karaikudi. Taylor & Francis Online. Available at: [Link]
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Benzene, 1,4-bis(bromomethyl)- - NIST WebBook. National Institute of Standards and Technology. Available at: [Link]
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An In-depth Technical Guide to the Synthesis of 1,4-Bis(dibromomethyl)benzene
Abstract
1,4-Bis(dibromomethyl)benzene, also known as α,α,α',α'-tetrabromo-p-xylene, is a crucial intermediate in organic and materials chemistry. Its two geminal dibromomethyl groups offer reactive handles for the synthesis of aromatic dialdehydes, specialized polymers, and complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, grounded in mechanistic principles and supported by detailed experimental protocols. It is intended for researchers and professionals in chemical synthesis and drug development, offering insights into reaction optimization, safety, and product validation.
Introduction and Strategic Importance
The synthesis of functionalized aromatic compounds is a cornerstone of modern chemistry. This compound serves as a pivotal precursor, primarily for the corresponding dialdehyde, terephthalaldehyde, through hydrolysis. Aromatic dialdehydes are valuable in the construction of macrocycles, metal-organic frameworks (MOFs), and conjugated polymers for electronic applications.[1] The synthetic utility of this compound stems from the reactivity of its four benzylic bromine atoms, which are susceptible to nucleophilic substitution and elimination reactions.
The primary route to this compound involves the exhaustive free-radical bromination of the methyl groups of p-xylene. This guide will explore the two most prevalent methods: direct bromination with elemental bromine under photochemical initiation and bromination using N-Bromosuccinimide (NBS) with a chemical radical initiator.
Mechanistic Underpinnings: Free-Radical Benzylic Bromination
The synthesis of this compound from p-xylene is a classic example of a free-radical chain reaction.[2] Understanding this mechanism is critical for controlling the reaction, minimizing side products, and ensuring reproducibility. The stability of the intermediate benzyl radical makes the benzylic protons of p-xylene particularly susceptible to radical abstraction over aromatic substitution.
The process unfolds in three key stages:
-
Initiation: The reaction begins with the homolytic cleavage of a bromine source to generate bromine radicals (Br•). This can be achieved by exposing elemental bromine (Br₂) to UV light or by the thermal decomposition of a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) when using NBS.[2]
-
Propagation: This is a two-step cyclic process.
-
A bromine radical abstracts a hydrogen atom from one of the methyl groups of p-xylene (or its partially brominated derivatives), forming a stable benzyl radical and hydrogen bromide (HBr).
-
The resulting benzyl radical reacts with a bromine source (Br₂ or NBS) to form the brominated product and a new bromine radical, which continues the chain. This cycle repeats until all four benzylic hydrogens are replaced.
-
-
Termination: The reaction ceases when radicals combine with each other. This can occur through the coupling of two bromine radicals, two benzyl radicals, or a benzyl radical and a bromine radical.[2]
Synthetic Pathways and Process Optimization
The choice of brominating agent and reaction conditions significantly impacts the yield, purity, and scalability of the synthesis.
Pathway A: Direct Photobromination with Elemental Bromine
This is the traditional and often high-yielding method for benzylic bromination. The direct use of elemental bromine requires photochemical initiation to generate the necessary bromine radicals.
Causality Behind Experimental Choices:
-
Starting Material: p-Xylene is the logical precursor due to its symmetrical structure and the presence of two activatable methyl groups.[3]
-
Reagent: Elemental bromine (Br₂) is used in excess to ensure complete substitution of all four benzylic hydrogens. Typically, a slight molar excess per hydrogen atom to be replaced is employed.[3]
-
Solvent: A non-reactive, inert solvent is crucial. Carbon tetrachloride (CCl₄) has been historically used due to its stability under radical conditions, though its toxicity and environmental impact have led to the use of alternatives like 1,2-dichloroethane (DCE).[1][3]
-
Initiation: A high-intensity lamp (e.g., 300-500W tungsten or mercury lamp) provides the energy for the homolytic cleavage of the Br-Br bond, initiating the radical chain reaction.[3][4]
-
Temperature: The reaction is typically run at the reflux temperature of the solvent to maintain a sufficient reaction rate.[4]
Pathway B: Bromination with N-Bromosuccinimide (NBS)
Using NBS is a widely adopted alternative that avoids the handling of large quantities of highly corrosive and volatile elemental bromine. This method relies on a chemical radical initiator.
Causality Behind Experimental Choices:
-
Reagent: NBS serves as a source of bromine. The reaction is initiated by a radical initiator, and NBS maintains a low, constant concentration of Br₂ in the reaction mixture, which is generated by the reaction of NBS with HBr produced during the propagation step. This low concentration of Br₂ favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring.
-
Initiator: Benzoyl peroxide (BPO) is a common choice.[4][5] Upon heating, it decomposes to form phenyl radicals, which then initiate the chain reaction by abstracting a hydrogen from HBr or the substrate.
-
Solvent: As with Pathway A, inert solvents like carbon tetrachloride or DCE are standard.[4][5]
-
Stoichiometry: At least four equivalents of NBS are required to replace all four benzylic hydrogens on p-xylene.
Diagram of General Synthesis Pathway
Caption: General synthesis of this compound from p-xylene.
Experimental Protocols and Data
The following protocols are derived from established literature procedures.[3][4][5] Researchers should adapt these based on their specific laboratory conditions and scale.
Protocol A: Synthesis via Direct Photobromination
-
Setup: In a two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve p-xylene (0.2 mole) in dry carbon tetrachloride (approx. 5-fold volume). The dropping funnel's tip should be below the liquid surface to minimize bromine loss.[3]
-
Initiation: Position a 500-watt photolamp to irradiate the flask.
-
Reaction: Heat the mixture to a gentle boil (reflux). Slowly add elemental bromine (0.82 mole, or ~4.1 equivalents) dropwise from the funnel. The rate of addition should be controlled such that the color of bromine dissipates, and the solvent dripping from the condenser remains nearly colorless.[3] The reaction typically takes 2-10 hours. Hydrogen bromide gas will evolve and should be neutralized with a trap.
-
Work-up: After the addition is complete and the reaction mixture is colorless, turn off the lamp and allow the solution to cool to room temperature. Wash the organic solution sequentially with ice-water, a cold saturated sodium bicarbonate solution, and again with ice-water.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Recrystallize the resulting solid residue from hot chloroform to yield pure this compound.[3][6]
Protocol B: Synthesis via NBS Bromination
-
Setup: To a 250 mL round-bottom flask, add p-xylene (40.78 mmol), N-bromosuccinimide (167.80 mmol, ~4.1 equivalents), and benzoyl peroxide (24.08 mmol, as initiator) in 1,2-dichloroethane (DCE) or carbon tetrachloride (70 mL).[4][5]
-
Reaction: Equip the flask with a reflux condenser and heat the mixture at reflux (approx. 70-80 °C) for 12-20 hours.[4][5] The reaction progress can be monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature. The solid succinimide byproduct will precipitate. Remove this solid by filtration.
-
Isolation: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude pale yellow solid can be purified by recrystallization from ethanol or chloroform to afford the final product.[5]
Diagram of Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Comparative Data Table
| Parameter | Pathway A (Direct Bromination) | Pathway B (NBS) | Reference(s) |
| Starting Material | p-Xylene | p-Xylene | [3][4] |
| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) | [3][4] |
| Initiator | UV/Visible Light (Photons) | Benzoyl Peroxide (BPO) | [3][4][5] |
| Typical Solvent | CCl₄, Chloroform, DCE | CCl₄, DCE | [1][3][4] |
| Reported Yield | 50-87% | ~90% | [3][4][5] |
| Melting Point (°C) | 169-170 | 142-146 (Note: some variation reported) | [3][4][5][6] |
| Key Advantage | High atom economy, direct | Easier handling of reagents | [3][4] |
| Key Disadvantage | Requires specialized lamp setup; handles hazardous Br₂ | Generates solid byproduct (succinimide) | [3][4] |
Note: Reported melting points can vary based on purity. The value around 170°C is frequently cited for the pure tetrabrominated product.[3][6]
Product Characterization
Confirmation of the product structure and purity is essential.
-
Melting Point: A sharp melting point in the range of 169-170 °C is indicative of high purity.[6]
-
¹H NMR (CDCl₃): The proton NMR spectrum is simple and diagnostic. It should show a singlet for the two equivalent methine protons (-CHBr₂) around δ 6.7 ppm and a singlet for the four equivalent aromatic protons around δ 7.6 ppm.[6]
-
FT-IR (KBr): The infrared spectrum would show characteristic C-Br stretching vibrations.[5]
Safety and Handling
This synthesis involves hazardous materials and requires strict adherence to safety protocols.
-
Reagents: Elemental bromine is extremely corrosive, toxic upon inhalation, and causes severe burns.[7] N-Bromosuccinimide is a lachrymator and irritant.[7] Solvents like carbon tetrachloride and chloroform are toxic and potentially carcinogenic. Benzoyl peroxide is a flammable solid and can be explosive.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. All operations must be conducted within a certified chemical fume hood.[7]
-
Waste Disposal: Halogenated organic waste must be disposed of according to institutional and environmental regulations.
Conclusion
The synthesis of this compound via free-radical bromination of p-xylene is a robust and well-established procedure. While direct photobromination is effective, the use of N-Bromosuccinimide offers a practical alternative with improved handling safety. A thorough understanding of the underlying free-radical mechanism allows the synthetic chemist to optimize conditions for yield and purity. Given its utility as a precursor to valuable dialdehydes and other functional materials, mastery of this synthesis is a valuable skill for professionals in the chemical sciences.
References
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PrepChem.com. (n.d.). Preparation of this compound. Retrieved from [Link]
-
BYJU'S. (n.d.). Mechanism of Free Radical Bromination. Retrieved from [Link]
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CECRI, Karaikudi. (n.d.). Electrochemical Method for the Preparation of Dibromomethyl, Bis(bromomethyl), and Bis(dibromomethyl) Arenes. Retrieved from [Link]
-
RSC Publishing. (2022). The kinetics of the reactions of Br atoms with the xylenes: an experimental and theoretical study. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Bromination of p-Xylene via Homogeneous Catalysis: Influence of Reaction Parameters on 2,5-Dibromo. Retrieved from [Link]
-
ResearchGate. (2019). How to sythesize 1,4-bis(bromomethyl)benzene?. Retrieved from [Link]
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ResearchGate. (2016). Efficient Synthesis of Bis(dibromomethyl)arenes as Important Precursors of Synthetically Useful Dialdehydes. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1,4-bis(bromomethyl)-. Retrieved from [Link]
-
YouTube. (2022). Alkene Reaction Mechanisms (Free Radical Bromination & Acid-Catalyzed Addition). Retrieved from [Link]
-
ResearchGate. (n.d.). Light-mediated bromination of p-xylene with in situ-generated Br2. Retrieved from [Link]
Sources
Foreword: Navigating the Solubility Landscape of a Reactive Intermediate
An In-depth Technical Guide to the Solubility of 1,4-Bis(dibromomethyl)benzene in Organic Solvents
Welcome to a comprehensive exploration of the solubility characteristics of this compound (CAS No: 1592-31-0). This guide is designed for researchers, process chemists, and drug development professionals who utilize this highly reactive compound as a critical building block in advanced organic synthesis. Unlike a standard data sheet, this document delves into the why behind the solubility behavior, blending theoretical principles with practical, field-proven methodologies.
The utility of this compound in creating complex molecular architectures, from polymers to pharmaceutical intermediates, is directly governed by its behavior in solution. A thorough understanding of its solubility is not merely academic; it is fundamental to reaction design, optimization, purification, and ultimately, the success of a synthetic campaign. This guide provides the foundational knowledge and experimental framework necessary to confidently manipulate this versatile, yet challenging, reagent.
Physicochemical Profile: Understanding the Solute
Before predicting or measuring solubility, we must first understand the molecule itself. The structure and inherent properties of this compound dictate its interactions with potential solvents.
Molecular Structure and Properties
This compound is a symmetrical aromatic compound. Its key features include:
-
Aromatic Core: A central, nonpolar benzene ring.
-
Dibromomethyl Groups: Two -CHBr₂ groups at the para positions. These groups introduce significant polarity and are highly reactive.
-
High Molecular Weight: Approximately 421.75 g/mol .[1]
-
Physical State: A white to light yellow crystalline solid at room temperature.[2]
-
High Melting Point: Reported values range from 144.5°C to 170°C, indicating strong intermolecular forces in the crystal lattice that must be overcome for dissolution.[3][4]
The presence of four bromine atoms makes the molecule electron-rich and significantly increases its density and molecular weight compared to its parent hydrocarbon, p-xylene. While the benzene core is hydrophobic, the C-Br bonds are polar, creating localized dipoles. However, the symmetrical arrangement of these groups in the para position means the molecule has no net dipole moment, rendering it nonpolar overall. This duality—a nonpolar structure with polar bonds—is key to its solubility behavior.
Caption: Molecular structure of this compound.
Theoretical Principles of Solubility: A Predictive Framework
The adage "like dissolves like" is our guiding principle.[5][6] Solubility is maximized when the intermolecular forces between solvent molecules and solute molecules are similar to the forces within the pure solvent and pure solute.
-
For the Solute (this compound): As a solid, the primary forces to overcome are the crystal lattice forces. As a nonpolar molecule, its interactions in solution are dominated by London dispersion forces, which are significant due to the large number of electrons (especially from the bromine atoms).
-
For the Solvent: Solvents can be broadly classified as nonpolar, polar aprotic, and polar protic.
Predictive Analysis:
-
Nonpolar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): These solvents primarily interact via London dispersion forces. Given the nonpolar nature of this compound, good solubility is anticipated. The aromatic nature of toluene should further enhance solubility through π-π stacking interactions with the solute's benzene ring.
-
Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Chloroform, Dioxane): These solvents possess a dipole moment but lack O-H or N-H bonds. Halogenated solvents like dichloromethane and chloroform are expected to be excellent solvents. Their ability to engage in dipole-dipole interactions with the polar C-Br bonds of the solute, combined with dispersion forces, makes them highly effective. This is corroborated by reports of its solubility in dichloromethane and its use in chloroform for recrystallization.[2][4]
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents engage in strong hydrogen bonding. This compound cannot act as a hydrogen bond donor or a significant acceptor. The strong hydrogen-bonding network of water or alcohols would need to be disrupted to solvate the nonpolar solute, an energetically unfavorable process. Therefore, solubility is expected to be very low. Furthermore, the benzylic bromine atoms are highly susceptible to nucleophilic attack (hydrolysis or alcoholysis), especially when heated.[3][7][8] This reactivity complicates simple solubility measurements.
Known Solubility Profile: A Qualitative Overview
While precise quantitative data is not widely published, a qualitative understanding can be compiled from various chemical sources. This information is invaluable for initial solvent screening.
| Solvent Class | Solvent Example | Observed Solubility | Source(s) |
| Halogenated | Dichloromethane | Soluble | [2] |
| Chloroform | Soluble (used for recrystallization) | [4] | |
| Carbon Tetrachloride | Soluble (used as a reaction solvent) | [3][4] | |
| Ethers | Dioxane | Soluble (1g / 10 mL, hot) | [3][8] |
| Ketones | Acetone | Soluble | [2] |
| Aqueous | Water | Insoluble / Limited Solubility; prone to hydrolysis | [7][9][10] |
| General Organic | - | Generally described as "moderately soluble" | [9] |
Experimental Determination of Solubility: A Practical Guide
Given the scarcity of quantitative data, empirical determination is often necessary. The following protocols are designed to provide reliable and reproducible results, from rapid screening to precise measurement.
Mandatory Safety Precautions
Hazard Analysis: this compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1][11] It is also a lachrymator (induces tearing).[3][11] Inhalation may cause respiratory tract irritation.[12]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[1]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene) and inspect them before use.[1]
-
Body Protection: A lab coat is required. For larger quantities, a chemical-resistant apron is recommended.
-
Work Environment: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[13] An emergency eyewash station and safety shower must be immediately accessible.[12]
Protocol 1: Qualitative Solubility Screening
Objective: To rapidly determine if the compound is soluble, partially soluble, or insoluble in a range of solvents at ambient temperature.
Methodology:
-
Preparation: Arrange a series of labeled small test tubes (13x100 mm).
-
Aliquot Solute: Into each test tube, place approximately 20-30 mg of this compound. The key is consistency across all tubes, not the exact mass.
-
Solvent Addition: Add the test solvent dropwise (e.g., 0.5 mL) to the first tube.
-
Agitation: Agitate the tube vigorously for 60 seconds using a vortex mixer. Visually inspect for dissolution.
-
Incremental Addition: If the solid has not fully dissolved, continue adding the solvent in 0.5 mL increments, with vigorous agitation after each addition, up to a total volume of 3 mL.
-
Observation & Classification:
-
Soluble: The solid completely disappears, forming a clear, homogenous solution.
-
Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.
-
Insoluble: The solid shows no visible signs of dissolving.
-
-
Record: Record the results systematically in a laboratory notebook.
Protocol 2: Quantitative Solubility Determination (Isothermal Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature. This method is a gold standard for generating precise solubility data.
Caption: Workflow for quantitative solubility determination.
Detailed Step-by-Step Methodology:
-
System Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a screw-cap vial. "Excess" is critical; undissolved solid must be present at the end of the experiment to ensure the solution is saturated.
-
Equilibration: Seal the vial tightly and place it in an isothermal orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). The system must be agitated for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved states is reached.
-
Phase Separation: After equilibration, remove the vial and allow it to stand undisturbed in a temperature-controlled bath for several hours to let the excess solid settle.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. Immediately attach a syringe filter (e.g., 0.2 µm PTFE for organic solvents) and dispense the filtered solution into a pre-weighed volumetric flask. This step is crucial to remove any microscopic solid particles.
-
Quantification (Gravimetric Method): a. Record the exact volume or mass of the saturated solution transferred. b. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a low temperature until a constant weight is achieved. c. The final weight of the residue is the mass of the dissolved solute. Calculate the solubility in g/100 mL or mg/mL.
-
Quantification (Chromatographic Method - Higher Precision): a. Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of an HPLC-UV detector. b. Analyze the diluted sample by HPLC against a pre-established calibration curve of known concentrations of this compound. c. Back-calculate the original concentration in the saturated solution. This method is preferred for its higher accuracy and ability to detect potential degradation.
Conclusion and Key Insights
The solubility of this compound is governed by its nonpolar, symmetrical structure, which favors dissolution in nonpolar and polar aprotic solvents, particularly halogenated hydrocarbons like dichloromethane and chloroform. Its high melting point suggests that significant energy is required to break its crystal lattice, a factor that can be overcome by solvents with similar intermolecular forces. Conversely, its solubility in polar protic solvents like water and alcohols is extremely limited, and complicated by its propensity to undergo solvolysis. For any novel application, the quantitative experimental protocols provided herein are essential for generating the reliable data needed for robust process development and successful synthetic outcomes.
References
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Angene Chemical. (2024). This compound Safety Data Sheet. Retrieved from [Link]
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Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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Health and safety hazards of 1,4-Bis(dibromomethyl)benzene
An In-depth Technical Guide to the Health and Safety Hazards of 1,4-Bis(dibromomethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a highly reactive aromatic compound characterized by a benzene ring substituted with two dibromomethyl groups.[1] While its role as a reactive intermediate in organic synthesis is valuable, its chemical nature presents significant health and safety challenges. This guide provides a comprehensive overview of the known hazards associated with this compound, moving beyond standard safety data to offer practical, field-proven insights for professionals in research and development. The core principle of this document is precautionary; due to the limited extent of its toxicological investigation, this chemical must be handled with the highest degree of care, assuming significant hazard in the absence of comprehensive data.[2] This guide covers its physicochemical profile, toxicological risks, and detailed protocols for safe handling, emergency response, and waste disposal.
Physicochemical Properties and Reactivity Profile
Understanding the inherent chemical characteristics of this compound is foundational to recognizing and mitigating its hazards.
1.1. Chemical Identity and Properties
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 1592-31-0 | [2] |
| Molecular Formula | C₈H₆Br₄ | [2] |
| Molecular Weight | 421.7492 g/mol | [2] |
| Appearance | White to light yellow solid/powder | [1] |
1.2. Reactivity and Incompatibility
The presence of four reactive bromine atoms makes this compound susceptible to nucleophilic substitution and elimination reactions. This reactivity is the source of both its synthetic utility and its primary hazards.
-
Moisture Sensitivity: Like many halogenated organic compounds, it can react with water or moisture, potentially hydrolyzing to release hydrogen bromide (HBr) gas, which is corrosive and toxic upon inhalation.[3] This necessitates storage in a dry, inert environment.[2]
-
Incompatible Materials: To prevent dangerous exothermic reactions, decomposition, or the release of toxic gases, avoid contact with:
The causal chain is clear: the compound's inherent reactivity dictates stringent storage and handling protocols. Storing it "locked up" and in a "dry area" as mandated by safety sheets is a direct consequence of its potential to react with common laboratory substances like water and bases.[2][5]
Comprehensive Toxicological Assessment
A critical aspect of this guide is the acknowledgment that the toxicological properties of this compound have not been thoroughly investigated.[2] Therefore, a conservative approach, treating it as a substance with high potential toxicity, is scientifically prudent.
2.1. Known Health Effects
Based on available Safety Data Sheets (SDS), the primary hazards are acute and corrosive.[5]
| Hazard Classification | GHS Category | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | Harmful if swallowed, in contact with skin, or if inhaled.[5] |
| Skin Corrosion/Irritation | Category 1A/1B/1C | Causes severe skin burns and eye damage.[2][5] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[5] |
These classifications are based on the compound's corrosive nature. Upon contact with living tissue, it likely hydrolyzes to release HBr, causing chemical burns and severe irritation. Symptoms of inhalation exposure include coughing, shortness of breath, headache, and nausea, consistent with damage to mucous membranes and the upper respiratory tract.[3]
2.2. Gaps in Toxicological Data
There is a significant lack of data regarding chronic effects, which is of paramount concern for researchers with potential for repeated, low-level exposure.
-
Carcinogenicity: No component of this product is identified as a carcinogen by IARC, ACGIH, or NTP.[2] However, this indicates a lack of study, not a confirmation of safety.
-
Germ Cell Mutagenicity: Data is not available.[2]
-
Reproductive Toxicity: Not classified based on available data.[3]
-
Specific Target Organ Toxicity (Repeated Exposure): No data is available.[2]
Expert Insight: The absence of data should not be interpreted as an absence of risk. For alkylating agents like this, there is a theoretical risk of mutagenicity and carcinogenicity. Until proven otherwise, it should be handled as a potential carcinogen and mutagen, mandating the use of stringent engineering controls like chemical fume hoods.
Risk Management and Hazard Control
A systematic approach to risk management is essential. The following workflow provides a self-validating system for ensuring laboratory safety.
Caption: A workflow for systematic risk management when handling hazardous chemicals.
3.1. Engineering Controls
The primary method for controlling exposure should always be engineering controls.
-
Chemical Fume Hood: All handling of this compound, including weighing and transfers, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5]
-
Ventilation: The laboratory must have adequate general ventilation. Provide appropriate exhaust ventilation at places where dust is formed.[2]
3.2. Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected carefully.
-
Eye and Face Protection: Use chemical safety goggles and a face shield.[2] Standard safety glasses are insufficient.
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and changed immediately if contamination is suspected.[2][5]
-
Body Protection: A lab coat is mandatory. For larger quantities or tasks with a high risk of splashing, a chemically resistant apron or suit should be worn.[5]
Standard Operating Procedures (SOPs) for Laboratory Use
4.1. SOP: Handling and Storage
-
Preparation: Before handling, ensure a chemical fume hood is operational and the work area is clear of incompatible materials.[3][4]
-
Weighing: Weigh the solid compound within the fume hood. Use disposable weigh boats to minimize contamination.
-
Transfers: Conduct all transfers of the material within the fume hood.
-
Housekeeping: Keep the container tightly closed when not in use.[5]
-
Storage: Store the container in a cool, dry, and well-ventilated place, away from incompatible materials.[4][5] The storage area should be locked and clearly labeled.[2]
4.2. SOP: Accidental Spill Response
-
Evacuate: Immediately evacuate personnel from the affected area.[2]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Do not attempt cleanup without appropriate PPE, including respiratory protection if necessary.[2]
-
Containment: Prevent the spill from entering drains or waterways.[2]
-
Cleanup:
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.
Emergency Response and First Aid Protocols
Immediate and correct action is critical in the event of an exposure. The following decision tree outlines the necessary steps.
Caption: Decision tree for first aid response to different exposure routes.
5.1. First Aid Measures
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical help.[2][5] Do not use mouth-to-mouth resuscitation if the chemical was inhaled.[5]
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water.[2][5] Consult a physician.[2]
-
Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open.[2][5] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[5] Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician immediately.[2]
5.2. Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Hazards from Combustion: Fire may produce carbon oxides and hydrogen bromide gas.[2]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Waste Disposal
All waste containing this compound must be treated as hazardous.
-
Collection: Collect surplus and non-recyclable solutions in a designated, labeled, and sealed container.
-
Disposal: Offer the waste to a licensed professional waste disposal company.[2] Do not dispose of it down the drain.[2]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[2]
Conclusion
This compound is a valuable but hazardous chemical. Its high reactivity and corrosive nature, combined with a significant lack of chronic toxicity data, demand a conservative and rigorous approach to safety. For the research scientist, this means moving beyond mere compliance and adopting a culture of proactive risk assessment. By implementing robust engineering controls, using appropriate PPE, and adhering to the detailed protocols outlined in this guide, the risks associated with this compound can be effectively managed, ensuring both personal safety and scientific integrity.
References
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- 1,4-Bis(dibromomethyl)
- 1,4-Bis(Bromomethyl)benzene(623-24-5) - ChemicalBook.
- 1,4-Bis(bromomethyl)
- 1,4-Bis(bromomethyl)benzene | CymitQuimica.
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An In-depth Technical Guide to 1,4-Bis(dibromomethyl)benzene and Its Derivatives: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 1,4-bis(dibromomethyl)benzene, a versatile building block in modern organic chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the synthesis, chemical properties, and diverse applications of this compound and its derivatives, offering field-proven insights and detailed experimental protocols.
Introduction: The Versatility of a Benzene Core
This compound is an aromatic compound characterized by a central benzene ring substituted with two dibromomethyl groups at the para positions. This structure possesses a high degree of reactivity, primarily due to the four benzylic bromine atoms, which are excellent leaving groups in nucleophilic substitution reactions. This inherent reactivity makes it a valuable intermediate for the synthesis of a wide array of more complex molecules, including polymers, pharmaceuticals, and materials with novel electronic and optical properties. This guide will explore the foundational chemistry of this compound and its derivatives, providing both a theoretical understanding and practical methodologies for its use in a research and development setting.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₈H₆Br₄ | [1] |
| Molecular Weight | 421.75 g/mol | [1] |
| Appearance | White to light yellow solid | [2] |
| Melting Point | 170 °C | [3] |
| Solubility | Soluble in organic solvents like dichloromethane and acetone; insoluble in water. | [2] |
| CAS Number | 1592-31-0 | [1] |
Spectroscopic Characterization:
The structural confirmation of this compound and its derivatives relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent methine protons (-CHBr₂) and a singlet for the four equivalent aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methine carbon and the aromatic carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methine group, as well as C-Br stretching frequencies.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the molecule.
Synthesis of this compound: A Comparative Analysis
The primary route to this compound is the free-radical bromination of p-xylene. The choice of brominating agent and reaction conditions significantly impacts the yield, selectivity, and safety of the synthesis.
Method 1: Photobromination with Elemental Bromine
This classical method involves the reaction of p-xylene with elemental bromine under UV irradiation. The light provides the energy for the homolytic cleavage of the Br-Br bond, initiating the radical chain reaction.
Reaction Scheme:
Figure 2: Conversion of this compound to terephthalaldehyde.
Ring-Substituted Derivatives
Derivatives with additional substituents on the benzene ring can be synthesized from the corresponding substituted p-xylenes. For example, 1,4-dibromo-2,5-bis(bromomethyl)benzene can be prepared from 2,5-dibromo-p-xylene. [4]These halogenated derivatives are useful for creating more complex architectures through cross-coupling reactions.
Applications in Research and Development
The unique structure and reactivity of this compound and its derivatives make them valuable in several fields.
Polymer Chemistry
This compound serves as a key monomer or cross-linking agent in the synthesis of various polymers. Its bifunctional nature allows for the formation of linear polymers, while the tetra-functional nature of the dibromomethyl groups can lead to cross-linked networks.
-
Porous Organic Polymers (POPs): The condensation of 1,4-bis(bromomethyl)benzene with other monomers, such as tetraphenylsilane, can produce porous polymer materials with high surface areas. These materials have potential applications in gas storage and separation. [2]
Materials Science
The rigid aromatic core and reactive functional groups of this compound derivatives make them attractive building blocks for functional materials.
-
Organic Electronics: The corresponding dialdehydes can be used in the synthesis of conjugated polymers for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Drug Development and Medicinal Chemistry
While direct applications of this compound in pharmaceuticals are not common due to its high reactivity, its derivatives serve as important intermediates in the synthesis of bioactive molecules. The rigid p-xylylene scaffold can be used to construct complex molecular architectures.
-
Synthesis of Bioactive Scaffolds: Isomers such as 1,2-bis(bromomethyl)benzene are used to synthesize tridentate carbene ligands for metal-based drugs with potential anticancer and antibacterial properties. [5]* Enzyme Inhibitors: 1,2-Bis(bromomethyl)benzene is also used in the synthesis of isothioureas, which are inhibitors of human nitric oxide synthases. [5]* Spirocyclic Compounds: A patent describes the use of 1,2,4,5-tetrakis(bromomethyl)benzene, a related derivative, in a diversity-oriented approach to synthesize novel spirocycles, including spirocyclic α-amino acids, which are of interest in drug discovery. [6]
Safety and Handling
This compound and its derivatives are reactive and potentially hazardous chemicals that require careful handling in a laboratory setting.
-
Hazards: These compounds are corrosive and can cause severe skin burns and eye damage. [7]They are also lachrymatory (tear-inducing).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.
Conclusion
This compound is a highly versatile and reactive compound that serves as a valuable building block in organic synthesis. Its accessibility through the free-radical bromination of p-xylene, coupled with the high reactivity of its benzylic bromine atoms, makes it a cornerstone for the synthesis of a wide range of derivatives. From advanced polymers and functional materials to complex scaffolds for drug discovery, the applications of this compound and its derivatives continue to expand. A thorough understanding of its synthesis, reactivity, and safe handling, as detailed in this guide, is crucial for harnessing its full potential in research and development.
References
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Green Chemistry - Semantic Scholar. (n.d.). Retrieved from [Link]
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10.3 Allylic and Benzylic Bromination with NBS. (n.d.). Chad's Prep®. Retrieved from [Link]
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Benzylic Bromination. (n.d.). Chemistry Steps. Retrieved from [Link]
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10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. (2020, December 16). YouTube. Retrieved from [Link]
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Cantillo, D., & Kappe, C. O. (2019). Continuous photochemical benzylic bromination using in situ generated Br2. Green Chemistry, 22(1), 86-90. Retrieved from [Link]
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Bhandari, M., & Kumar, V. (2017). Practical approach to green chemistry. International Journal of Pharmacy and Pharmaceutical Sciences, 9(4), 10-16. Retrieved from [Link]
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Optimizing Synthesis with High-Purity 1,4-Bis(bromomethyl)benzene from China. (n.d.). Retrieved from [Link]
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Liu, W., & Zhao, S. (2018). Methods for Brominations at Benzylic Positions. Current Organic Chemistry, 22(15), 1489-1506. Retrieved from [Link]
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Allylic position and benzylic position bromination. (2022, March 28). Chemia. Retrieved from [Link]
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Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018, June 13). Master Organic Chemistry. Retrieved from [Link]
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Reddy, D., et al. (2018). Diversity-Oriented Approach to Novel Spirocycles via 1,2,4,5-Tetrakis(bromomethyl)benzene under Operationally Simple Reaction Conditions. U.S. Patent No. 10,030,001. Retrieved from [Link]
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Preparation of this compound. (n.d.). PrepChem.com. Retrieved from [Link]
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An efficient and fast method for the preparation of benzylic bromides. (2015). ResearchGate. Retrieved from [Link]
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Cas 91-13-4,1,2-Bis(bromomethyl)benzene. (n.d.). LookChem. Retrieved from [Link]
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1,4-Dibromo-2,5-bis(bromomethyl)benzene. (n.d.). PubChem. Retrieved from [Link]
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This compound | CAS 1592-31-0. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]
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Tundo, P., & Anastas, P. (2000). Synthetic pathways and processes in green chemistry. Introductory overview. Pure and Applied Chemistry, 72(7), 1207-1228. Retrieved from [Link]
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Natho, P., et al. (2023). Flow chemistry as green technology for the genesis and use of organometallic reagents in the synthesis of key building blocks and APIs – An update. Tetrahedron Green Chemistry, 2, 100015. Retrieved from [Link]
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An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 1,4-Bis(dibromomethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(dibromomethyl)benzene, also known as α,α,α',α'-tetrabromo-p-xylene, is a halogenated aromatic hydrocarbon with the molecular formula C₈H₆Br₄.[1][] This compound serves as a pivotal building block in synthetic organic chemistry and materials science. For professionals in drug development, its structural rigidity and the high reactivity of its four benzylic bromine atoms make it a compelling precursor for synthesizing complex molecular scaffolds and linkers. The precise spatial arrangement of the dibromomethyl groups dictates the molecule's reactivity and its ability to direct the geometry of larger supramolecular structures. Understanding its solid-state conformation and molecular geometry is therefore critical for its effective application in the rational design of novel therapeutics and functional materials.
This guide provides a comprehensive overview of the synthesis, molecular structure, and spectroscopic characterization of this compound, offering field-proven insights into its chemical behavior and analytical validation.
Synthesis and Purification
The primary route to this compound is through the radical bromination of p-xylene. The causality behind this choice of reaction lies in the stability of the benzylic radical intermediate, which is readily formed upon hydrogen abstraction from the methyl groups of p-xylene. This allows for exhaustive bromination at the benzylic positions while leaving the aromatic ring intact.
Experimental Protocol: Free-Radical Bromination of p-Xylene
This protocol is a self-validating system for achieving a high yield of the desired tetrabrominated product.[3]
Objective: To synthesize this compound via photo-initiated bromination of p-xylene.
Materials:
-
p-Xylene (0.2 mole)
-
Dry Carbon Tetrachloride (CCl₄)
-
Elemental Bromine (Br₂) (0.82 mole), dried with concentrated H₂SO₄
-
Ice-water
-
Ice-cold aqueous sodium bicarbonate solution
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Chloroform
Equipment:
-
Two-necked flask
-
Reflux condenser
-
Dropping funnel
-
500-watt photolamp
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve 0.2 mole of p-xylene in a five-fold volume of dry carbon tetrachloride in a two-necked flask equipped with a reflux condenser and a dropping funnel. The tip of the dropping funnel should be below the liquid surface to minimize bromine loss.
-
Initiation: Heat the mixture to a boil. Begin irradiating the flask with a 500-watt photolamp to initiate the radical chain reaction.
-
Bromination: Add 0.82 mole of dried elemental bromine dropwise to the boiling solution. The rate of addition should be controlled such that the CCl₄ dripping from the condenser remains nearly colorless, indicating the consumption of bromine. This step typically takes 2-10 hours.[3]
-
Work-up: Once the addition is complete and the reaction mixture remains colorless, stop the irradiation and heating. Allow the solution to cool.
-
Washing: Transfer the cooled solution to a separatory funnel and wash rapidly with ice-water, followed by an ice-cold aqueous sodium bicarbonate solution to neutralize evolved HBr, and finally with ice-water again.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the carbon tetrachloride solvent in vacuo using a rotary evaporator.
-
Purification: The resulting crude residue is purified by recrystallization from chloroform. This yields the final product, this compound, as a white to light yellow crystalline solid.[1][3][4] The reported melting point is in the range of 168-172 °C.[4]
Crystal Structure and Molecular Geometry
As of the latest data available, a complete single-crystal X-ray diffraction structure for this compound (C₈H₆Br₄) has not been deposited in major crystallographic databases. However, significant insights into its likely molecular geometry and crystal packing can be derived from the well-characterized structures of its precursors and closely related isomers.
Insights from Precursor: 1,4-Bis(bromomethyl)benzene (C₈H₈Br₂)
The crystal structure of the precursor, 1,4-Bis(bromomethyl)benzene, provides a foundational understanding of the core p-xylylene framework.
-
Crystal System: The compound crystallizes in the monoclinic system with the space group P2₁/c.[5]
-
Molecular Symmetry: The molecule is located on a crystallographic inversion center, which mandates that the benzene ring is perfectly planar and the two bromomethyl groups are in an anti-conformation relative to each other.[5]
-
Packing: The crystal packing is dominated by weak intermolecular Br···Br interactions, which link the molecules into layers.[5]
Inferences for this compound
Based on the structure of its precursor and related halogenated molecules, we can infer key aspects of the molecular geometry of this compound:
-
Planarity: The central benzene ring is expected to be planar.
-
Conformation: The two dibromomethyl groups (-CHBr₂) will be positioned at opposite ends of the benzene ring. Steric hindrance between the two bulky bromine atoms on each benzylic carbon will significantly influence the rotational conformation around the C(aryl)-C(alkyl) bonds.
-
Bond Lengths and Angles: The bond lengths and angles are expected to be within the normal ranges for C-C bonds in an aromatic ring (approx. 1.39 Å), C(sp²)-C(sp³) single bonds (approx. 1.51 Å), C-H bonds (approx. 0.98 Å), and C-Br bonds (approx. 1.95 Å). The Br-C-Br and Br-C-H angles will be close to the tetrahedral angle of 109.5°, likely distorted due to the steric bulk of the bromine atoms.
Data from a Structurally Related Isomer: 1,4-Dibromo-2,5-bis(bromomethyl)benzene
The crystal structure of 1,4-dibromo-2,5-bis(bromomethyl)benzene, which features additional bromine substituents on the aromatic ring, has been solved and shows two polymorphic forms.[6][7] In both forms, the molecule possesses inversion symmetry, and the crystal packing involves layers where molecules are linked by intermolecular Br···Br interactions.[6] This further supports the prediction that halogen bonding and steric factors are the dominant forces in the crystal engineering of such molecules.
The workflow for determining such a structure is a standardized, self-validating process.
Molecular Structure of this compound
Caption: Ball-and-stick model of this compound.
Single-Crystal X-ray Diffraction Workflow
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Spectroscopic Characterization
Spectroscopic methods provide definitive confirmation of the molecular structure synthesized.
| Technique | Description | Expected Observations for this compound |
| ¹H NMR | Provides information on the chemical environment of hydrogen atoms. | Two singlets are expected: one for the four aromatic protons (Ar-H ) around δ 7.6 ppm and one for the two methine protons (-CH Br₂) around δ 6.7 ppm.[8] The integration ratio would be 4:2. |
| ¹³C NMR | Identifies the different types of carbon atoms in the molecule. | Three signals are expected: one for the two aromatic carbons bonded to the dibromomethyl groups, one for the four other aromatic carbons, and one for the two benzylic carbons (-C HBr₂). |
| IR Spectroscopy | Identifies functional groups based on their vibrational frequencies. | Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C stretching of the benzene ring (around 1600-1450 cm⁻¹), and a strong C-Br stretching absorption (typically below 800 cm⁻¹). |
| Mass Spectrometry | Determines the molecular weight and fragmentation pattern. | The mass spectrum will show a characteristic isotopic pattern for a molecule containing four bromine atoms (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak (M⁺) would be observed at m/z 421.75 (for the most abundant isotopes).[1][][9] |
Applications in Research and Drug Development
While its precursor, 1,4-bis(bromomethyl)benzene, is widely used as a bifunctional linker to "staple" peptides and construct macrocycles, this compound offers opportunities for more complex synthetic transformations.
-
Advanced Linker Synthesis: The dibromomethyl groups can be converted into other functionalities, such as aldehydes (via hydrolysis) or alkynes. This allows for the creation of rigid, precisely defined linkers for use in PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs), where maintaining a specific distance and orientation between two molecular entities is crucial for biological activity.
-
Scaffold for Combinatorial Chemistry: The molecule can serve as a rigid core onto which four substituents can be introduced through nucleophilic substitution reactions. This makes it a valuable scaffold for building libraries of compounds for high-throughput screening in drug discovery campaigns.
-
Material Science: Its rigid structure and potential for forming halogen bonds make it a candidate for the design of crystalline organic materials with specific electronic or photophysical properties.
The high reactivity and defined geometry of this compound ensure its continued relevance as a versatile building block for chemists and pharmaceutical scientists aiming to construct complex, functional molecules with a high degree of structural control.
References
-
International Union of Crystallography. (n.d.). 1,4-Bis(bromomethyl)benzene. Retrieved from [Link]
-
Näther, C., Jess, I., Kuś, P., & Jones, P. G. (2016). Dimorphism of 1,4-dibromo-2,5-bis(bromomethyl)benzene: crystallographic and physico-chemical investigations. CrystEngComm, 18(17), 3142-3152. [Link]
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PubChem. (n.d.). 1,4-Dibromo-2,5-bis(bromomethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1,4-Bis(bromomethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
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Juan, Z., & Xinlei, Z. (2025). The crystal structure of 1,4-bis(bromomethyl)-2,5-dimethylbenzene, C10H12Br2. Zeitschrift für Kristallographie - New Crystal Structures, 240(6), 955-956. [Link]
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PrepChem.com. (n.d.). Preparation of this compound. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting information for Physical Chemistry Chemical Physics. Retrieved from [Link]
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SpectraBase. (n.d.). 1,4-Bis(bromomethyl)benzene - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
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SpectraBase. (n.d.). 1,4-Bis(bromomethyl)benzene - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
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PubChem. (n.d.). 1,2-Bis(dibromomethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Conjugated Polymers Using 1,4-Bis(dibromomethyl)benzene
Introduction: The Strategic Role of 1,4-Bis(dibromomethyl)benzene in Polymer Chemistry
This compound is a pivotal monomer in the synthesis of conjugated polymers, most notably poly(p-phenylene vinylene) (PPV) and its derivatives. These materials are at the forefront of research in organic electronics, finding applications in organic light-emitting diodes (OLEDs), photovoltaics, and sensors.[1] The utility of this compound stems from the high reactivity of its four benzylic bromine atoms, which allows for facile dehydrohalogenation to form reactive intermediates, driving the polymerization process. This guide provides an in-depth exploration of the synthetic routes utilizing this monomer, with a primary focus on the Gilch polymerization, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development and materials science.
Mechanistic Insights: The Gilch Polymerization Pathway
The Gilch polymerization is a cornerstone for the synthesis of PPVs from 1,4-bis(halomethyl)benzene precursors.[2] The reaction proceeds through a fascinating and complex mechanism involving the formation of a highly reactive p-quinodimethane intermediate.[3] A thorough understanding of this mechanism is paramount for controlling the polymerization and achieving desired polymer properties.
The currently accepted mechanism suggests a radical chain-growth process:[4]
-
Initiation: The reaction is initiated by a strong base, typically potassium tert-butoxide (t-BuOK), which abstracts a proton and eliminates a bromide ion from the this compound monomer. This 1,6-elimination generates a transient α-bromo-p-quinodimethane intermediate.[4][5] This intermediate is highly reactive and can dimerize to form a diradical species.[3]
-
Propagation: The diradical species then propagates by adding more p-quinodimethane monomer units to both ends of the growing polymer chain. This step is a rapid chain-growth process that leads to the formation of a high molecular weight, non-conjugated precursor polymer.[4]
-
Spontaneous Elimination: Concurrently with propagation, the precursor polymer undergoes spontaneous elimination of the remaining bromine atoms and benzylic protons to form the conjugated poly(p-phenylene vinylene) backbone. This elimination is what imparts the final polymer with its characteristic electronic and optical properties.
-
Termination: Termination of the growing polymer chains is thought to occur through various pathways, including recombination of radical ends.[6][7] However, due to the diradical nature of the growing chains, recombination does not always lead to termination in the traditional sense, contributing to the formation of very high molecular weight polymers.[4] A potential side reaction is the formation of [2.2]paracyclophanes.[3]
Visualizing the Gilch Polymerization Mechanism
Caption: The Gilch polymerization mechanism.
Detailed Experimental Protocol: Synthesis of Poly(p-phenylene vinylene) via Gilch Polymerization
This protocol provides a robust method for the synthesis of PPV from this compound. The causality behind each step is explained to ensure both procedural accuracy and a deep understanding of the reaction.
Materials and Reagents:
-
This compound (Monomer)
-
Potassium tert-butoxide (t-BuOK) (Base)
-
Anhydrous Tetrahydrofuran (THF) (Solvent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard Schlenk line or glovebox equipment
Protocol:
1. Rigorous Preparation of the Reaction Environment:
-
Rationale: The polymerization is highly sensitive to moisture and oxygen, which can quench the reactive intermediates and lead to lower molecular weight polymers or undesired side products. Therefore, maintaining a strictly inert and anhydrous environment is critical for success.
-
Procedure: All glassware (a three-necked round-bottom flask, condenser, and dropping funnel) must be thoroughly dried in an oven at >120 °C overnight and then cooled under a stream of dry argon or nitrogen. The reaction should be performed under a positive pressure of inert gas using a Schlenk line or within a glovebox.
2. Reagent Preparation and Stoichiometry:
-
Rationale: The ratio of base to monomer is a critical parameter that influences the polymerization rate and the final polymer properties. An excess of base is typically used to ensure complete dehydrohalogenation and drive the reaction to completion.
-
Procedure:
-
In the reaction flask, dissolve this compound (1.0 eq) in anhydrous THF to a concentration of approximately 0.1 M.
-
In a separate flask, prepare a solution of potassium tert-butoxide (2.0-2.2 eq) in anhydrous THF. The t-BuOK should be freshly sublimed or from a newly opened bottle to ensure its reactivity.
-
3. The Polymerization Reaction:
-
Rationale: The dropwise addition of the base solution controls the initiation rate and helps to maintain a manageable reaction temperature, preventing runaway polymerization and promoting the formation of a more uniform polymer. The reaction is typically conducted at room temperature, although some procedures may call for cooling to 0 °C to further moderate the reaction rate.[1]
-
Procedure:
-
With vigorous stirring, add the potassium tert-butoxide solution dropwise to the monomer solution over a period of 30-60 minutes at room temperature.
-
Upon addition of the base, the reaction mixture will typically turn a characteristic bright yellow-green color, indicating the formation of the conjugated polymer. The viscosity of the solution will also increase as the polymer chains grow.
-
Allow the reaction to stir at room temperature for 2-4 hours after the complete addition of the base.
-
4. Polymer Isolation and Purification:
-
Rationale: Purification is essential to remove unreacted monomer, oligomers, and inorganic salts from the final polymer product. Precipitation into a non-solvent, such as methanol, is an effective method for isolating the high molecular weight polymer.
-
Procedure:
-
Quench the reaction by slowly pouring the viscous polymer solution into a large excess of methanol (at least 10 times the volume of the reaction mixture) with vigorous stirring.
-
A fibrous, yellow-orange precipitate of PPV will form immediately.
-
Collect the polymer by filtration using a Büchner funnel.
-
Wash the collected polymer extensively with methanol to remove any remaining impurities.
-
To further purify the polymer, it can be redissolved in a suitable solvent like THF or chloroform and reprecipitated into methanol. This process should be repeated 2-3 times.
-
Finally, dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
-
Data Summary: Expected Outcomes and Characterization
The properties of the synthesized PPV can be influenced by the specific reaction conditions. The following table provides a summary of typical results obtained from the Gilch polymerization of this compound and its derivatives.
| Parameter | Typical Value | Characterization Technique | Rationale for Measurement |
| Yield | 60-90% | Gravimetric Analysis | Indicates the efficiency of the polymerization reaction. |
| Number-Average Molecular Weight (Mn) | 50,000 - 200,000 g/mol [1][8] | Gel Permeation Chromatography (GPC) | Relates to the average length of the polymer chains and influences mechanical properties. |
| Weight-Average Molecular Weight (Mw) | 100,000 - 500,000 g/mol [8] | Gel Permeation Chromatography (GPC) | More sensitive to the presence of high molecular weight chains. |
| Polydispersity Index (PDI = Mw/Mn) | 1.5 - 3.0[8] | Gel Permeation Chromatography (GPC) | A measure of the breadth of the molecular weight distribution. Lower values indicate a more uniform polymer. |
| UV-Vis Absorption (λmax in solution) | 420-450 nm (in THF)[8] | UV-Vis Spectroscopy | Corresponds to the π-π* transition of the conjugated backbone and is indicative of the conjugation length. |
| Photoluminescence (PL) Emission (λmax in solution) | 500-550 nm (in THF) | Photoluminescence Spectroscopy | Characterizes the light-emitting properties of the polymer, crucial for OLED applications. |
Applications and Future Directions
Polymers synthesized from this compound are at the heart of cutting-edge research in organic electronics. The ability to tune their electronic and optical properties through the introduction of various substituent groups on the benzene ring opens up a vast design space for new materials. Current research focuses on improving the efficiency and stability of PPV-based devices, as well as exploring their potential in emerging fields such as bio-sensing and theranostics. The protocols and insights provided in this guide serve as a foundational platform for researchers to innovate and advance the capabilities of these remarkable conjugated polymers.
References
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Junkers, T., Vandenbergh, J., Adriaensens, P., Lutsen, L., & Vanderzande, D. (2012). Synthesis of poly(p-phenylene vinylene) materials via the precursor routes. Polymer Chemistry, 3(2), 275-285. [Link]
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Junkers, T., Vandenbergh, J., Adriaensens, P., Lutsen, L., & Vanderzande, D. (2012). Synthesis of poly(p-phenylene vinylene) materials via the precursor routes. Monash University. [Link]
-
Dindas, B., & Nurbas, M. (n.d.). Synthesis and Characterization of Poly [2-(3,7-dimethyloctyloxy)-5- methoxy-p-phenylenevinylene] (MDMO-PPV) by Gilch Polymerization. Research India Publications. [Link]
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Junkers, T., Vandenbergh, J., Adriaensens, P., Lutsen, L., & Vanderzande, D. (2012). Synthesis of poly(p-phenylene vinylene) materials via the precursor routes. ResearchGate. [Link]
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Gao, F., Yuan, S., Zhang, S., & Li, Y. (2013). Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. Polymers, 5(4), 1312-1324. [Link]
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Junkers, T., Vandenbergh, J., Adriaensens, P., Lutsen, L., & Vanderzande, D. (2012). Synthesis of poly(p-phenylene vinylene) materials via the precursor routes. ResearchGate. [Link]
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Nikolic, J. D., et al. (2015). PPV Polymerization through the Gilch Route: Diradical Character of Monomers. Chemistry – A European Journal, 21(52), 19176-19185. [Link]
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Wiesecke, J., & Rehahn, M. (2013). Toward Controlled Gilch Synthesis of Poly(p-phenylene vinylenes): Anionic vs Radical Chain Propagation, a Mechanistic Reinvestigation. Macromolecules, 46(15), 5979-5991. [Link]
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Junkers, T., et al. (2011). Synthesis of poly(p-phenylene vinylene) materials via the precursor routes. Polymer Chemistry. [Link]
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Lu, H., et al. (2012). New Evidence Supporting the Mechanism of Gilch Polymerization from an Extremely Twisted Biphenyl Monomer. Chemical Communications, 48(79), 9879-9881. [Link]
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Lee, W., et al. (2014). Synthesis and Characterization of Poly(2,5-didecyl-1,4-phenylene vinylene), Poly(2,5-didecyloxy-1,4-phenylene vinylene), and an Alternating Copolymer. Journal of Applied Polymer Science, 131(23). [Link]
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Nikolic, J. D., et al. (2015). PPV Polymerization via the Gilch Route: Diradical Character of Monomers. Semantic Scholar. [Link]
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Pearson, A. J., & Sun, X. (2020). Simple improvements to Gilch synthesis and molecular weight modulation of MEH-PPV. Polymer Chemistry, 11(12), 2215-2219. [Link]
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Nikolić, J., et al. (2015). PPV Polymerization through the Gilch Route: Diradical Character of Monomers. Semantic Scholar. [Link]
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Polymerization Reactions. (n.d.). Purdue University. [Link]
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Abd Rashid, M. Y., et al. (2004). Synthesis and characterization of poly(p-phenylene vinylene). The Medical journal of Malaysia, 59 Suppl B, 135-136. [Link]
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Kim, J., et al. (2022). New classes of functionalized parylenes and poly(phenylene vinylene)s via coupling of dihaloxylyl diesters. Polymer Chemistry, 13(5), 656-661. [Link]
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Poly(p-phenylene vinylene). (n.d.). In Wikipedia. [Link]
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What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. (2022, February 12). Adeka. [Link]
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Wiesecke, J., Schwalm, T., & Rehahn, M. (2012). Toward Controlled Gilch Synthesis of Poly( p -phenylenevinylenes): Synthesis and Thermally Induced Polymerization of α-Bromo- p -quinodimethanes. Macromolecules, 45(1), 131-139. [Link]
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Lu, H., et al. (2012). New evidence supporting the mechanism of Gilch polymerization from an extremely twisted biphenyl monomer. Semantic Scholar. [Link]
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Application Notes & Protocols: 1,4-Bis(dibromomethyl)benzene as a Versatile Precursor for Pharmaceutical Intermediates
Introduction: The Strategic Importance of 1,4-Bis(dibromomethyl)benzene in Pharmaceutical Synthesis
This compound is a brominated aromatic compound that serves as a crucial building block in the synthesis of various pharmaceutical intermediates. Its molecular structure, featuring a benzene ring substituted with two dibromomethyl groups at the para position, offers a reactive platform for the introduction of aldehyde functionalities. This characteristic makes it an invaluable precursor for the synthesis of terephthalaldehyde (1,4-benzenedicarboxaldehyde), a key intermediate in the production of a wide array of pharmaceuticals, dyes, and high-performance polymers. The conversion of this compound to terephthalaldehyde is a cornerstone reaction, providing a gateway to complex molecular architectures.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a precursor. It details the synthesis of this precursor, its subsequent conversion to terephthalaldehyde, and outlines critical safety protocols for handling these compounds.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is paramount for its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 1592-31-0 | |
| Molecular Formula | C₈H₆Br₄ | |
| Molecular Weight | 421.75 g/mol | |
| Appearance | Colorless to beige crystalline powder | |
| Melting Point | 168-170 °C | |
| Solubility | Insoluble in water; soluble in hot chloroform, benzene, and carbon tetrachloride. |
Safety and Handling Precautions:
This compound is a hazardous substance that can cause severe skin burns, eye damage, and respiratory irritation. Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, a face shield, and a lab coat. In case of inadequate ventilation, a full-face respirator is necessary.
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers, away from incompatible materials.
-
Spill Management: In case of a spill, evacuate the area. Use personal protective equipment and avoid dust formation. Collect the spilled material using dry cleanup procedures and place it in a suitable, labeled container for disposal.
-
First Aid:
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes and seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through the bromination of p-xylene. This protocol is adapted from established procedures.
Diagram of the Synthetic Workflow
Experimental protocol for the hydrolysis of 1,4-Bis(dibromomethyl)benzene
Application Note & Protocol
Topic: Experimental Protocol for the Hydrolysis of 1,4-Bis(dibromomethyl)benzene to Terephthalaldehyde
For: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a key intermediate in organic synthesis, primarily utilized for the preparation of terephthalaldehyde (TA).[1] Terephthalaldehyde, a bifunctional aromatic aldehyde, serves as a critical building block for a wide array of materials, including pharmaceuticals, fluorescent whitening agents, dyes, and advanced polymers like covalent organic frameworks (COFs) and metal-organic frameworks (MOFs).[1][2] The conversion of this compound to terephthalaldehyde proceeds via a hydrolysis reaction, which replaces the benzylic bromine atoms with oxygen atoms.
This application note provides a comprehensive, field-tested protocol for the efficient hydrolysis of this compound. The guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and product validation techniques to ensure a reliable and reproducible outcome.
Reaction Mechanism: The Chemistry of Benzylic Hydrolysis
The hydrolysis of geminal dihalides at a benzylic position is a well-established transformation. The benzylic carbons are particularly susceptible to nucleophilic substitution reactions. This enhanced reactivity is due to the ability of the adjacent benzene ring to stabilize the carbocation intermediate (in an SN1-type mechanism) or the transition state (in an SN2-type mechanism) through resonance.[3]
In the case of this compound, each of the two -CHBr₂ groups is converted into an aldehyde group (-CHO). The reaction is typically acid-catalyzed, with concentrated sulfuric acid being a common reagent for this transformation.[1] The process involves the sequential displacement of bromide ions by water, followed by deprotonation to form the aldehyde.
Caption: Simplified mechanism of benzylic dihalide hydrolysis.
Critical Safety & Handling Precautions
This protocol involves hazardous materials. Strict adherence to safety protocols is mandatory.
-
This compound : This compound is a lachrymator and causes severe skin burns and eye damage. It is harmful if swallowed, in contact with skin, or inhaled.[4][5]
-
Concentrated Sulfuric Acid : Highly corrosive and can cause severe burns. It is also a strong oxidizing agent.
-
Hydrogen Bromide (HBr) : A toxic and corrosive gas that is evolved as a byproduct of the reaction.
Personal Protective Equipment (PPE):
-
Eye/Face Protection : Wear tightly fitting safety goggles and a face shield.[4][6]
-
Skin Protection : Use a chemically resistant lab coat and handle reagents with impervious gloves (e.g., nitrile or neoprene).[4]
-
Respiratory Protection : All operations must be conducted inside a certified chemical fume hood to avoid inhalation of dust and HBr gas.[4][7]
-
Emergency Measures : An emergency eye wash station and safety shower must be immediately accessible.[8]
Materials and Apparatus
Reagents & Chemicals
| Reagent | Grade | Supplier Example | Notes |
| This compound | ≥97% Purity | Sigma-Aldrich | Store in a cool, dry, well-ventilated area. |
| Sulfuric Acid (H₂SO₄) | Concentrated (95-98%) | Fisher Scientific | Handle with extreme care. |
| Deionized Water (H₂O) | Laboratory Grade | - | Used for work-up. |
| Sodium Bicarbonate (NaHCO₃) | Laboratory Grade | VWR | For neutralization. |
| Methanol (CH₃OH) | ACS Grade | - | For recrystallization. |
| Decolorizing Carbon | Activated | - | For purification. |
| Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂) | ACS Grade | - | Optional solvent for extraction. |
Apparatus
-
Three-necked round-bottom flask (appropriate size for the scale)
-
Mechanical stirrer or magnetic stirrer with stir bar
-
Thermometer or temperature probe
-
Heating mantle or oil bath
-
Dropping funnel
-
Reflux condenser
-
Gas trap (e.g., a beaker with sodium hydroxide solution to neutralize HBr gas)
-
Beakers, Erlenmeyer flasks
-
Büchner funnel and vacuum flask
-
pH paper or pH meter
-
Rotary evaporator
Detailed Experimental Protocol
This protocol is based on the established method for hydrolyzing α,α,α',α'-tetrabromo-p-xylene, a structurally analogous compound.[1][9]
Caption: Experimental workflow for the hydrolysis of this compound.
Step 1: Reaction Setup
-
Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser.
-
Connect the top of the condenser to a gas trap to neutralize the evolved hydrogen bromide (HBr) gas.
-
In the fume hood, charge the flask with this compound (e.g., 42.2 g, 0.1 mol).
Step 2: Reagent Addition
-
Slowly and carefully add concentrated sulfuric acid (e.g., 150 mL) to the flask containing the starting material while stirring.
-
Causality Note: The addition is exothermic and will cause the evolution of HBr gas. A slow, controlled addition is crucial to manage the reaction rate and temperature.
Step 3: Controlled Heating
-
Once the initial evolution of gas subsides, gently heat the mixture using a heating mantle or oil bath to approximately 70-80 °C.
-
Gradually increase the temperature to 100-110 °C as the reaction proceeds.
-
Maintain heating and stirring until the evolution of HBr gas ceases and a clear solution is obtained. This typically takes 2-3 hours.[9]
-
Causality Note: Heating ensures the reaction goes to completion. The disappearance of gas evolution is a key indicator that the hydrolysis is complete.
Step 4: Work-up and Product Isolation
-
Allow the reaction flask to cool to room temperature.
-
In a large beaker (e.g., 2 L), prepare a slurry of crushed ice and water (approx. 600 g of ice).
-
Very slowly and carefully, pour the cooled reaction mixture onto the crushed ice with vigorous stirring. This step must be performed in a fume hood.
-
Causality Note: This quenching step precipitates the organic product (terephthalaldehyde) from the acidic aqueous solution. The extreme dilution and cooling minimize the solubility of the product.
-
A crystalline solid will form. Collect the crude product by vacuum filtration using a Büchner funnel.
Step 5: Purification
-
Wash the collected solid on the filter with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual sulfuric acid.
-
For further purification, perform a recrystallization. A common solvent system is 10% aqueous methanol.[9]
-
Dissolve the crude solid in a minimum amount of the hot solvent mixture. If the solution is colored, a small amount of decolorizing carbon can be added.
-
Hot-filter the solution to remove the carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified, colorless crystals of terephthalaldehyde by vacuum filtration.
Step 6: Drying
-
Dry the final product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
The expected yield of pure terephthalaldehyde is typically in the range of 70-85%.
Product Characterization
To validate the identity and purity of the synthesized terephthalaldehyde, the following analytical techniques are recommended:
-
Melting Point: The literature melting point of terephthalaldehyde is 114–117 °C.[1] A sharp melting point within this range indicates high purity.
-
¹H NMR Spectroscopy: (CDCl₃, 400 MHz): δ 10.1 (s, 2H, -CHO), δ 8.0 (s, 4H, Ar-H). The simplicity of the spectrum is a strong indicator of the product's symmetric structure.
-
FT-IR Spectroscopy: (KBr, cm⁻¹): Look for a strong carbonyl (C=O) stretch around 1700 cm⁻¹ and C-H stretches for the aldehyde proton around 2850 and 2750 cm⁻¹.
References
-
ChemSupply. 1,4-Bis(bromomethyl)benzene Safety Data Sheet. Available at: [Link]
-
Angene Chemical. This compound Safety Data Sheet. Available at: [Link]
- Mamedov, E. S., et al. (2018). Synthesis of 4-(Dibromomethyl)benzaldehyde by Catalytic Debromophosphoryl- and Phosphonyloxylation of this compound with Phosphorus(IV) Acid Methyl Esters and Its Properties. Russian Journal of General Chemistry.
-
Eliel, E. L., & Rivard, D. E. (1952). Terephthalaldehyde. Organic Syntheses, 32, 96. Available at: [Link]
- Farbwerke Hoechst AG. (1981). Process for the preparation of terephthalaldehyde or isophthalaldehyde. European Patent EP0026291A1.
-
Wikipedia. Terephthalaldehyde. Available at: [Link]
-
Chemistry Steps. Benzylic Bromination. Available at: [Link]
-
PrepChem.com. Preparation of this compound. Available at: [Link]
-
Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Available at: [Link]
- Central Electrochemical Research Institute. Electrochemical Method for the Preparation of Dibromomethyl, Bis(bromomethyl), and Bis(dibromomethyl) Arenes.
-
University of Glasgow. Selectivity of Aryl and Benzylic Bromination. Available at: [Link]
-
Incremona, J. H., & Martin, J. C. (1970). Mechanisms of Benzylic Bromination. Journal of the American Chemical Society, 92(3), 627-634. Available at: [Link]
- Google Patents. Green hydrolysis technique for dibromomethyl-4-methanesulfonyl-benzene. CN101265222A.
- Google Patents. Synthesis of 4-substituted phthalaldehyde. US6891069B1.
-
Khan Academy. Reactions at the benzylic position. Available at: [Link]
-
NIST. Benzene, 1,4-bis(bromomethyl)-. NIST Chemistry WebBook. Available at: [Link]
- Google Patents. Process for the preparation of terephthalaldehyde or isophthalaldehyde. EP0026291B1.
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Application of 1,4-Bis(dibromomethyl)benzene in the Preparation of Conjugated Materials: An Application Note and Protocol Guide
Introduction: The Versatile Precursor for π-Conjugated Systems
1,4-Bis(dibromomethyl)benzene is a pivotal precursor in the synthesis of a significant class of conjugated polymers, most notably poly(p-phenylene vinylene) (PPV) and its derivatives. These materials are at the forefront of research in organic electronics, finding applications in organic light-emitting diodes (OLEDs), photovoltaics, and field-effect transistors.[1][2] The allure of PPVs stems from their desirable electronic and optical properties, which can be fine-tuned through chemical modifications.[1] This guide provides an in-depth exploration of the application of this compound in the preparation of these advanced materials, with a focus on robust synthetic protocols and the underlying scientific principles.
Core Synthetic Methodologies
Two primary synthetic routes dominate the preparation of PPV and its derivatives from this compound and related monomers: the Gilch polymerization and the Wittig-Horner reaction. The choice between these methods often depends on the desired polymer properties, such as molecular weight and solubility, as well as the specific monomer being used.
The Gilch Polymerization: A Workhorse for PPV Synthesis
The Gilch reaction is a widely employed method for synthesizing PPV derivatives. It involves the base-induced polymerization of a bis(halomethyl)benzene, such as this compound. The reaction proceeds through a p-quinodimethane intermediate, which then undergoes polymerization.[3][4] The mechanism is believed to have radical and/or anionic characteristics.[4] The addition of solubilizing side groups to the aromatic ring of the monomer is often necessary to ensure the processability of the resulting polymer.[5]
Caption: Workflow for Gilch Polymerization of this compound.
This protocol is adapted from established Gilch polymerization procedures.[5][6]
Materials:
-
This compound (monomer)
-
Potassium tert-butoxide (t-BuOK) (base)
-
Anhydrous Tetrahydrofuran (THF) (solvent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Schlenk line or inert gas manifold
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Safety Precautions:
-
This compound is a lachrymator and skin irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8]
-
Potassium tert-butoxide is a strong, corrosive base and is flammable. It reacts violently with water. Handle under an inert atmosphere and away from ignition sources. Wear appropriate PPE.[9][10]
-
Anhydrous THF is flammable and can form explosive peroxides. Use in a well-ventilated area and away from ignition sources.
Procedure:
-
Reaction Setup:
-
Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet.
-
Dissolve a specific amount of this compound in anhydrous THF in the flask. The concentration can be varied to control the molecular weight of the resulting polymer.[11]
-
-
Initiation of Polymerization:
-
Cool the monomer solution to 0°C using an ice bath.
-
Prepare a solution of potassium tert-butoxide in anhydrous THF in the dropping funnel.
-
Slowly add the t-BuOK solution dropwise to the stirred monomer solution over a period of approximately 1 hour. A color change to yellow or orange is typically observed as the polymerization proceeds.[12]
-
-
Polymerization:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an extended period, typically 20 hours, to ensure high conversion.[5]
-
-
Polymer Isolation and Purification:
-
Pour the viscous polymer solution into a large volume of methanol to precipitate the crude polymer.
-
Collect the precipitated polymer by filtration using a Büchner funnel.
-
Wash the polymer thoroughly with methanol to remove any unreacted monomer and inorganic salts.
-
Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Polymer Yield | Incomplete reaction; premature termination. | Ensure all reagents and solvents are anhydrous. Extend the reaction time. Check the quality of the t-BuOK. |
| Low Molecular Weight | High monomer concentration; impurities. | Decrease the monomer concentration. Purify the monomer and solvent thoroughly before use.[11] |
| Gel Formation | High polymer concentration; cross-linking side reactions. | Use a more dilute monomer solution. Control the reaction temperature carefully. Consider using a different solvent.[13] |
| Poor Solubility of the Final Polymer | Lack of solubilizing groups on the monomer. | For unsubstituted this compound, the resulting PPV will be insoluble. Use a derivative with alkoxy or alkyl side chains for soluble polymers.[5] |
The Wittig-Horner Reaction: A Route to Well-Defined PPVs
The Wittig-Horner reaction provides an alternative pathway to PPVs with often better control over the polymer structure, leading to materials with fewer defects.[14] This step-growth polycondensation reaction typically involves the reaction of a bis(phosphonate) derivative of a xylene with a dialdehyde. For the purpose of this guide, we will outline a protocol starting from a monomer derived from 1,4-bis(bromomethyl)benzene.
Caption: Workflow for Wittig-Horner Polycondensation to PPV.
This protocol is based on general procedures for Wittig-Horner polycondensation.[14]
Part A: Synthesis of 1,4-Bis(diethylphosphonatomethyl)benzene
-
Arbuzov Reaction:
-
In a round-bottom flask, react 1,4-bis(bromomethyl)benzene with an excess of triethyl phosphite.
-
Heat the mixture under an inert atmosphere (e.g., at 150°C) for several hours.
-
Remove the excess triethyl phosphite and the ethyl bromide byproduct under reduced pressure.
-
The resulting crude product, 1,4-bis(diethylphosphonatomethyl)benzene, can be purified by distillation or crystallization.
-
Part B: Polycondensation
Materials:
-
1,4-Bis(diethylphosphonatomethyl)benzene (monomer A)
-
Terephthalaldehyde (monomer B)
-
Sodium hydride (NaH) or other suitable strong base
-
Anhydrous N,N-Dimethylformamide (DMF) or THF (solvent)
-
Methanol/Water (for precipitation)
Procedure:
-
Reaction Setup:
-
In a dry three-neck flask under an inert atmosphere, dissolve equimolar amounts of 1,4-bis(diethylphosphonatomethyl)benzene and terephthalaldehyde in anhydrous DMF.
-
-
Ylide Formation and Polymerization:
-
Cool the solution to 0°C.
-
Carefully add a strong base, such as sodium hydride (as a dispersion in mineral oil), portion-wise to the stirred solution. The formation of the ylide is often indicated by a color change.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to a higher temperature (e.g., 80°C) to drive the polycondensation to completion.
-
-
Polymer Isolation and Purification:
-
After cooling to room temperature, pour the reaction mixture into a mixture of water and methanol to precipitate the polymer.
-
Collect the polymer by filtration and wash it extensively with water and methanol.
-
Further purification can be achieved by Soxhlet extraction with a suitable solvent to remove oligomers and impurities.
-
Dry the final polymer under vacuum.
-
Characterization of the Conjugated Polymers
Thorough characterization is essential to confirm the structure and properties of the synthesized polymers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
UV-Visible (UV-Vis) Absorption Spectroscopy:
-
Photoluminescence (PL) Spectroscopy:
-
Measures the emission spectrum of the polymer upon excitation with a suitable wavelength. This is crucial for applications in OLEDs.[16]
-
-
Gel Permeation Chromatography (GPC):
-
Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[12]
-
Comparative Analysis of Synthetic Routes
| Parameter | Gilch Polymerization | Wittig-Horner Reaction |
| Mechanism | Chain-growth (radical/anionic)[4] | Step-growth polycondensation |
| Molecular Weight | Typically high (can be controlled by reaction conditions)[11] | Generally lower, but with good control |
| Polydispersity Index (PDI) | Often broader (typically > 2)[12] | Can be narrower (closer to 2) |
| Structural Regularity | Can have some structural defects | Generally higher structural regularity |
| Monomer Requirements | Single bis(halomethyl)benzene derivative | Two monomers: a bis(phosphonate) and a dialdehyde |
| Reaction Conditions | Low temperature initiation, often run at room temperature | Often requires heating to drive the reaction |
Conclusion and Future Outlook
This compound remains a cornerstone for the synthesis of PPV-based conjugated materials. The choice of synthetic methodology, primarily between the robust Gilch polymerization and the more controlled Wittig-Horner reaction, allows for the tailoring of polymer properties to meet the demands of specific applications. As research in organic electronics continues to advance, the development of novel derivatives from this versatile precursor will undoubtedly lead to materials with enhanced performance and new functionalities. Careful control over the polymerization process and thorough characterization are paramount to achieving high-quality materials for the next generation of electronic devices.
References
- From monomer to polymer: Controlled synthesis and comprehensive analysis of poly(p-phenylene vinylene) via ROMP. (2024). Journal of Molecular Structure, 1310, 138001.
- Synquest Labs. (n.d.). 1,4-Bis(bromomethyl)
- TCI Chemicals. (2025). 1,4-Dibromo-2,5-bis(bromomethyl)
- Sigma-Aldrich. (2025).
- Li, R., et al. (2013). Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. Polymer Bulletin, 70, 2689–2702.
- O'shea, R., & Wong, W. W. H. (2020). Simple improvements to Gilch synthesis and molecular weight modulation of MEH-PPV. Polymer Chemistry, 11(17), 2831-2835.
- Loba Chemie. (n.d.).
- Hontis, L., et al. (2011). Verification of Radical and Anionic Polymerization Mechanisms in the Sulfinyl and the Gilch Route. Macromolecules, 44(15), 5879-5886.
- BenchChem. (n.d.). Application Note and Protocol: Synthesis of Poly(4,4'-oxybis(phenylenevinylene))
- Dindas, B., & Nurbas, M. (2014). Synthesis and Characterization of Poly [2-(3,7-dimethyloctyloxy)-5- methoxy-p-phenylenevinylene] (MDMO-PPV) by Gilch Polymerization. International Journal of ChemTech Research, 6(1), 89-94.
- Schwalm, T., et al. (2016). Photoinduced Gilch Polymerization: A Basically New Access to Poly(p-phenylene vinylenes) (PPVs) of Exciting Constitutional Homogeneity.
- Glöcklhofer, F., et al. (2019). PPV Polymerization through the Gilch Route: Diradical Character of Monomers. The Journal of Physical Chemistry A, 123(46), 10046-10055.
- Glöcklhofer, F., et al. (2021). PPV Polymerization through the Gilch Route: Diradical Character of Monomers. ChemPhysChem, 22(1), 18-26.
- Jumali, N. S. (2011). Synthesis, characterizations and conductivity study of poly (p-Phenylenevinylene) (PPV)
- Jin, S.-H., et al. (2008). Synthesis and Characterization of Novel PPV-Derivatives Containing Bulky Bicylcoalkylsilylphenyl Substituent. Molecular Crystals and Liquid Crystals, 491(1), 129-137.
- GoldBio. (n.d.).
- Lee, B. H., et al. (2013). Synthesis and Characterization of Poly(1,4-bis((E)-2-(3-dodecylthiophen-2-yl)vinyl)benzene)
- Schönbein, A.-K., et al. (2022). Quantifying the Kinetics of the Gilch Polymerization toward Alkoxy-Substituted Poly(p-phenylene vinylene). Macromolecules, 55(15), 6569-6578.
- Chen, C.-H., et al. (2012). New Evidence Supporting the Mechanism of Gilch Polymerization from an Extremely Twisted Biphenyl Monomer.
- Thermo Fisher Scientific. (n.d.). Polymer Troubleshooting Guide.
- Chen, J.-T., & Hsu, C.-S. (2013). Poly(2,3-diphenyl-1,4-phenylenevinylene) (DP-PPV) derivatives: Synthesis, properties, and their applications in polymer light-emitting diodes. Polymer, 54(16), 4045-4058.
- Garrison, M. D., et al. (2015). The Effect of Persistent TEMPO Radicals on the Gilch Polymerization. Polymer Preprints, 56(2), 241-242.
- Koehler, S. (2022, February 11). Synthesis Workshop: Donor-acceptor Conjugated Polymers with Stephen Koehler (Episode 82) [Video]. YouTube.
- Li, R., et al. (2013). Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent.
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- Chujo, Y. (Ed.). (2009). Conjugated Polymer Synthesis: Methods and Reactions. Wiley-VCH.
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Step-by-step procedure for Wittig reaction with 1,4-Bis(dibromomethyl)benzene
Application Note & Protocol
Introduction
The Wittig reaction, a cornerstone of modern organic synthesis, provides a powerful and versatile method for the formation of carbon-carbon double bonds.[1][2][3][4] Discovered by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction involves the interaction of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent.[2][3][5] The reaction's significance lies in its ability to generate alkenes with high regioselectivity and, in many cases, stereoselectivity.[1][5] The driving force behind this transformation is the formation of the highly stable triphenylphosphine oxide byproduct.[2][6]
This application note provides a detailed, step-by-step protocol for the application of the Wittig reaction using 1,4-Bis(dibromomethyl)benzene as a key starting material. This specific substrate allows for a double Wittig reaction, leading to the synthesis of 1,4-divinylbenzene and its derivatives, which are important monomers in polymer chemistry.[7][8] The procedure is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance and field-proven insights into the experimental choices and potential challenges.
Reaction Principle and Mechanism
The overall transformation involves a two-stage process:
-
Formation of the Bis-phosphonium Salt: this compound reacts with four equivalents of triphenylphosphine via a series of SN2 reactions to form a stable tetrakis(phosphonium) salt.[9][10]
-
Double Wittig Reaction: The in-situ generated bis-ylide, formed by the deprotonation of the bis-phosphonium salt with a strong base, reacts with two equivalents of an aldehyde to yield the desired 1,4-divinylbenzene derivative.[2][11][12]
The mechanism of the Wittig reaction itself is generally understood to proceed through a [2+2] cycloaddition between the ylide and the carbonyl compound, forming a transient four-membered ring intermediate called an oxaphosphetane.[1][11][13] This intermediate then collapses to form the alkene and triphenylphosphine oxide.[5][11]
Experimental Workflow
The following diagram outlines the key stages of the synthesis of 1,4-divinylbenzene derivatives via the Wittig reaction with this compound.
Caption: Experimental workflow for the synthesis of 1,4-divinylbenzene derivatives.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Sigma-Aldrich | Handle with care, potent lachrymator. |
| Triphenylphosphine | 99% | Acros Organics | |
| Anhydrous Toluene | DriSolv® | EMD Millipore | |
| Aldehyde (e.g., Benzaldehyde) | ReagentPlus®, 99% | Sigma-Aldrich | Freshly distilled if necessary. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | EMD Millipore | |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | Highly pyrophoric, handle under inert atmosphere. |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | |
| Saturated aq. Ammonium Chloride (NH₄Cl) | |||
| Anhydrous Magnesium Sulfate (MgSO₄) | |||
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | For column chromatography. |
| Hexane | ACS Grade | Fisher Scientific | For chromatography. |
| Ethyl Acetate | ACS Grade | Fisher Scientific | For chromatography. |
Safety Precautions:
-
This procedure must be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
n-Butyllithium is extremely pyrophoric and reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
This compound is a lachrymator and irritant. Avoid inhalation and contact with skin.
Detailed Experimental Protocol
Part 1: Synthesis of 1,4-Bis(triphenylphosphoniummethyl)benzene Tetrabromide
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq) and triphenylphosphine (4.2 eq).
-
Solvent Addition: Add anhydrous toluene (approx. 100 mL) to the flask.
-
Reflux: Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction is typically complete within 24-48 hours. The formation of a white precipitate indicates the formation of the phosphonium salt.[9]
-
Isolation: After cooling to room temperature, the white precipitate is collected by vacuum filtration.
-
Washing: Wash the collected solid with diethyl ether to remove any unreacted triphenylphosphine.
-
Drying: Dry the phosphonium salt under vacuum to obtain a fine white powder. The salt is typically used in the next step without further purification.
Part 2: Double Wittig Reaction for the Synthesis of 1,4-Divinylbenzene
-
Reaction Setup: In a 500 mL three-necked round-bottom flask, previously oven-dried and cooled under a stream of nitrogen, suspend the bis-phosphonium salt (1.0 eq) in anhydrous THF (approx. 200 mL). Add the aldehyde (e.g., benzaldehyde, 2.2 eq) to the suspension.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Ylide Formation: Slowly add n-butyllithium (4.4 eq, 2.5 M in hexanes) dropwise to the stirred suspension via a syringe. The addition should be done over 30-60 minutes, maintaining the temperature below -70 °C. A color change to deep red or orange is typically observed, indicating the formation of the ylide.[12]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.[5][14]
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
Part 3: Work-up and Purification
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add water and extract the aqueous layer with dichloromethane (3 x 50 mL).[15]
-
Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]
-
Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. The triphenylphosphine oxide byproduct is more polar and will elute later.[16]
-
Characterization: The final product, 1,4-divinylbenzene or its derivative, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[5][17][18][19][20]
Troubleshooting and Key Considerations
-
Low Yield of Phosphonium Salt: Ensure the use of high-purity starting materials and a sufficiently long reflux time. The reaction is an SN2 displacement and can be slow.[9]
-
Incomplete Ylide Formation: The use of a strong, non-nucleophilic base like n-BuLi is crucial. Ensure anhydrous conditions as any moisture will quench the base. The freshness of the n-BuLi solution is also critical.
-
Side Reactions: If the aldehyde has an enolizable proton, aldol condensation can be a competing reaction. Running the reaction at low temperatures helps to minimize this.
-
Stereochemistry: For unstabilized ylides (like the one generated here), the Wittig reaction typically favors the formation of the (Z)-alkene.[1][13] However, for aromatic systems, a mixture of (E) and (Z) isomers is often obtained. The ratio can be influenced by reaction conditions and the specific aldehyde used.[1]
-
Purification Challenges: The removal of triphenylphosphine oxide can be challenging due to its polarity, which can be similar to that of some products. Careful column chromatography is often required. In some cases, precipitation of the oxide from a non-polar solvent can be effective.[16]
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of 1,4-divinylbenzene and its derivatives using a double Wittig reaction with this compound. By carefully following the outlined steps and considering the key experimental parameters, researchers can successfully employ this powerful synthetic transformation. The provided insights into the rationale behind the procedural choices and potential troubleshooting strategies are intended to facilitate a smooth and efficient experimental workflow.
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Application Notes & Protocols: The Role of 1,4-Bis(dibromomethyl)benzene as a High-Performance Cross-Linking Agent
Introduction: Beyond Linearity
In the pursuit of advanced materials, the transition from linear, soluble polymers to robust, three-dimensional networks is a cornerstone of innovation. This transformation, known as cross-linking, imbues materials with enhanced thermal stability, superior mechanical strength, and tailored solvent resistance. 1,4-Bis(dibromomethyl)benzene emerges as a potent and versatile cross-linking agent, distinguished by its rigid aromatic core and four highly reactive benzylic bromine atoms.
The C₈H₆Br₄ molecule (CAS No: 1592-31-0) is a crystalline solid that serves as a structural linchpin, capable of covalently bonding multiple polymer chains together.[1][2] Its efficacy stems from the exceptional reactivity of the dibromomethyl groups, which are highly susceptible to nucleophilic substitution and Friedel-Crafts alkylation reactions. This reactivity allows for the precise engineering of network polymers with controlled cross-link densities.
This document serves as a comprehensive technical guide for researchers and materials scientists. It elucidates the core chemical mechanisms, provides detailed, field-tested protocols for implementation, and outlines the essential characterization techniques required to validate the successful modification of polymer properties.
The Chemistry of Network Formation: Mechanistic Pathways
The power of this compound lies in its ability to form strong covalent bonds with existing polymer backbones. The choice of reaction pathway is dictated by the functional groups present on the polymer and the desired properties of the final material.
Primary Mechanism: Nucleophilic Substitution
This is the most common pathway for polymers containing nucleophilic functional groups such as amines (-NH₂), hydroxyls (-OH), or thiols (-SH). The benzylic carbon-bromine bond is polarized, rendering the carbon atom electrophilic and the bromine atom an excellent leaving group.
Causality: The reaction proceeds via an Sₙ2-type mechanism where the polymer's nucleophilic group attacks the electrophilic carbon of a dibromomethyl group. This forms a new carbon-nucleophile bond and releases a bromide ion. As this occurs at multiple sites on the cross-linker, a stable 3D network is formed. A non-nucleophilic base (e.g., triethylamine) is crucial to scavenge the hydrogen bromide (HBr) byproduct, driving the reaction to completion.[3] The stoichiometry between the polymer's functional groups and the cross-linker is the primary determinant of the final network's cross-link density.[3]
Caption: Nucleophilic substitution cross-linking mechanism.
Secondary Mechanism: Friedel-Crafts Alkylation
For polymers possessing aromatic rings (e.g., polystyrene), cross-linking can be achieved via Friedel-Crafts alkylation. This electrophilic substitution reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄).
Causality: The Lewis acid interacts with a bromine atom on the cross-linker, generating a highly electrophilic benzylic carbocation. This carbocation is then attacked by the electron-rich aromatic rings of the polymer chains, forming a new carbon-carbon bond and creating the cross-link.[4] This method is particularly effective for creating rigid, hyper-cross-linked polymers with high thermal stability.[4][5]
Anticipated Impact on Material Properties
The introduction of cross-links using this compound fundamentally alters a material's macroscopic properties. The magnitude of these changes is directly proportional to the cross-linking density.
| Property | Effect of Cross-linking | Rationale | Key Characterization Technique |
| Solubility | Decreases significantly | Covalent bonds prevent polymer chains from being solvated and separated by solvent molecules. The material transitions from soluble to a swellable gel. | Solubility & Swelling Tests |
| Thermal Stability | Increases | The 3D network restricts the mobility of polymer chains, requiring more energy for chain scission and decomposition. The glass transition temperature (Tg) rises.[3] | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) |
| Mechanical Strength | Increases (Modulus, Hardness) | The network structure distributes applied stress more effectively across the material, resisting deformation. | Tensile Testing, Dynamic Mechanical Analysis (DMA) |
| Swelling Ratio | Decreases with higher density | A tighter network with more cross-links physically constrains the amount of solvent that can be absorbed into the polymer matrix.[3] | Swelling Ratio Measurement |
Experimental Application Protocols
Mandatory Safety Precautions
This compound is a hazardous substance and must be handled with appropriate care.
-
Hazards: Causes severe skin burns and eye damage.[2][6] It is a lachrymator and may cause respiratory tract irritation.[7][8]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[2][7] Work in a certified chemical fume hood to avoid inhalation of dust or vapors.[1]
-
Handling: Avoid creating dust.[1] Use in a well-ventilated area. Keep away from moisture.[9]
-
First Aid: In case of skin contact, wash immediately with plenty of water.[2] For eye contact, rinse cautiously with water for several minutes.[6] If inhaled, move to fresh air.[6] In all cases of exposure, seek immediate medical attention.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous waste.[1][2]
Protocol 1: Cross-Linking of Poly(ethyleneimine) via Nucleophilic Substitution
This protocol details the cross-linking of a polymer containing primary and secondary amine groups.
Materials:
-
Amine-functionalized polymer (e.g., Poly(ethyleneimine), PEI)
-
This compound
-
Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF))
-
Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))[3]
-
Methanol (for washing)
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for synthesis (round-bottom flask, condenser, dropping funnel)
Procedure:
-
Polymer Dissolution: In a round-bottom flask under an inert atmosphere, dissolve the amine-functionalized polymer in the anhydrous solvent to a concentration of 5-10% (w/v). Stir until fully dissolved.
-
Base Addition: Add the non-nucleophilic base to the polymer solution. The molar amount of base should be at least four times the molar amount of the cross-linker to be added (to neutralize the 4 equivalents of HBr byproduct).
-
Cross-linker Preparation: In a separate vial, dissolve the desired amount of this compound in a minimal volume of the anhydrous solvent. The stoichiometry of the cross-linker to the amine functional groups will determine the final cross-link density. A 1:20 molar ratio of cross-linker to amine repeat units is a good starting point.
-
Reaction Initiation: Add the cross-linker solution dropwise to the stirred polymer solution at room temperature.
-
Reaction Progression: Heat the reaction mixture to 60-80°C and stir for 12-24 hours.[3] The formation of a solid gel is a visual indicator of successful cross-linking.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Break up the polymer gel and transfer it to a beaker. Wash the gel repeatedly with fresh solvent (the same used for the reaction) to remove unreacted starting materials, followed by several washes with methanol.[3]
-
Drying: Dry the purified cross-linked polymer gel under vacuum to a constant weight.[3]
Caption: General workflow for polymer cross-linking.
Validation and Characterization Protocols
To confirm the success of the cross-linking reaction and quantify the change in material properties, the following characterization methods are essential.
Protocol: Swelling Ratio Determination
This is a critical, self-validating test for network formation.
-
Initial Mass: Accurately weigh a small piece of the dried cross-linked polymer (W_d).
-
Immersion: Immerse the polymer sample in a suitable solvent (one that dissolves the original, un-cross-linked polymer) for 24 hours at room temperature to allow it to reach swelling equilibrium.
-
Swollen Mass: Remove the swollen sample from the solvent, gently blot the surface with filter paper to remove excess solvent, and immediately weigh it (W_s).
-
Calculation: Calculate the swelling ratio (Q) using the formula: Q = (W_s - W_d) / W_d
A lower value of Q indicates a higher degree of cross-linking.[3]
Spectroscopic and Thermal Analysis
-
FT-IR Spectroscopy: Acquire spectra of the starting polymer, the cross-linker, and the final product. Successful cross-linking via nucleophilic substitution should show the formation of new bonds (e.g., C-N) and potentially the disappearance of the C-Br stretching vibration.[3]
-
Thermogravimetric Analysis (TGA): Heat the sample under a controlled atmosphere. A cross-linked polymer will typically exhibit a higher onset decomposition temperature compared to its linear precursor, confirming enhanced thermal stability.
-
Differential Scanning Calorimetry (DSC): Measure the glass transition temperature (Tg). A significant increase in the Tg of the cross-linked product compared to the starting polymer is a hallmark of restricted chain mobility due to network formation.
Expected Quantitative Data Summary
The following table provides a hypothetical example of how properties might change with increasing cross-linker concentration for an amine-functionalized polymer.
| % Molar Ratio of Cross-linker to Amine Groups | Appearance | Solubility in DMF | Swelling Ratio (Q) in DMF | Glass Transition Temp. (Tg) |
| 0% (Control) | Soluble Powder | Fully Soluble | N/A | 55 °C |
| 1% | Soft Gel | Insoluble | 15.2 | 85 °C |
| 5% | Rigid Gel | Insoluble | 6.5 | 130 °C |
| 10% | Brittle Solid | Insoluble | 3.1 | 165 °C |
Conclusion
This compound is a highly effective and versatile cross-linking agent for creating robust polymer networks. Its dual reactivity through nucleophilic substitution and Friedel-Crafts alkylation allows for the modification of a wide range of polymer systems. By carefully controlling reaction conditions and stoichiometry, researchers can precisely tune the cross-link density to achieve materials with significantly enhanced thermal, mechanical, and chemical resistance properties, opening new avenues for applications in high-performance resins, functional membranes, and advanced materials development.
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Angene Chemical. (2025). Safety Data Sheet - this compound. Retrieved from [Link]
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PubChem. (n.d.). 1,4-Bis(bromomethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
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LookChem. (n.d.). 1,4-Bis(bromomethyl)benzene: High-Purity Brominated Intermediate for Advanced Synthesis. Retrieved from [Link]
-
ResearchGate. (2025). Transition-Metal-Catalyzed Chain-Growth Polymerization of 1,4-Diethynylbenzene into Microporous Crosslinked Poly(phenylacetylene)s: the Effect of Reaction Conditions. Retrieved from [Link]
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ResearchGate. (2022). Hypercrosslinking Polymers Fabricated from Divinyl Benzene via Friedel-Crafts Addition Polymerization. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of this compound. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Dimorphism of 1,4-dibromo-2,5-bis(bromomethyl)benzene: crystallographic and physico-chemical investigations. CrystEngComm. Retrieved from [Link]
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Application Note & Protocols: Leveraging 1,4-Bis(dibromomethyl)benzene for the Synthesis of Novel Bis-Heterocyclic Compounds
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of synthetic strategies utilizing 1,4-Bis(dibromomethyl)benzene as a versatile and rigid building block for the construction of novel bis-heterocyclic compounds. This document delves into the causality behind experimental choices, offers detailed, self-validating protocols for the synthesis of nitrogen, sulfur, and oxygen-containing heterocycles, and presents the underlying reaction mechanisms. The protocols are designed to be robust and reproducible, providing a solid foundation for further derivatization and exploration in medicinal chemistry and materials science.
Introduction: The Strategic Value of this compound
This compound is an aromatic compound featuring a central benzene ring functionalized with two dibromomethyl groups at the para positions.[1] Its molecular structure makes it a highly valuable precursor in organic synthesis for several key reasons:
-
High Reactivity: The four benzylic bromine atoms are excellent leaving groups, rendering the methylene carbons highly electrophilic and susceptible to attack by a wide range of nucleophiles.[2]
-
Bifunctionality: The presence of two reactive centers allows for the simultaneous or sequential construction of two heterocyclic rings, leading to symmetrical bis-heterocyclic systems.
-
Structural Rigidity: The central phenyl group acts as a rigid, planar scaffold, which is a desirable feature in drug design for controlling the spatial orientation of pharmacophoric groups.
-
Versatility: It serves as a key intermediate for synthesizing various complex organic molecules, including polymers and pharmacologically active compounds.[2][3]
The primary synthetic pathway exploited in this guide is the nucleophilic substitution reaction, wherein a dinucleophile reacts with this compound to form two fused heterocyclic rings.
Logical Workflow for Heterocycle Synthesis
The general approach involves the reaction of this compound with a suitable binucleophilic reagent (containing N, S, or O atoms) in the presence of a base. The base facilitates the deprotonation of the nucleophile, enhancing its reactivity towards the electrophilic centers of the benzene derivative.
Caption: General workflow for bis-heterocycle synthesis.
Synthesis of Nitrogen-Containing Bis-Heterocycles
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products.[4][5][6] The reaction of this compound with nitrogen dinucleophiles provides a direct route to complex, rigid N-heterocyclic scaffolds. A prime example is the synthesis of bis-benzimidazoles, which are known for their diverse biological activities.
Reaction Scheme: Synthesis of a Phenyl-Bridged Bis-Benzimidazole
This reaction proceeds via the condensation of this compound with two equivalents of an o-phenylenediamine derivative.
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Application Note: A Scalable and Vetted Protocol for the Laboratory Synthesis of 1,4-Bis(dibromomethyl)benzene
Abstract and Introduction
1,4-Bis(dibromomethyl)benzene is a crucial bifunctional building block in organic synthesis, particularly in the construction of complex aromatic structures, polymers, and pharmaceutical intermediates.[1] Its utility stems from the two dibromomethyl groups, which are highly reactive towards nucleophilic substitution and cross-coupling reactions, enabling the precise installation of the p-xylylene scaffold.[1] This document provides a comprehensive, vetted protocol for the laboratory scale-up synthesis of this compound via the free-radical bromination of p-xylene.
The described methodology utilizes N-Bromosuccinimide (NBS) as a safe and efficient bromine source and Azobisisobutyronitrile (AIBN) as a thermal radical initiator. This approach, a variation of the Wohl-Ziegler reaction, offers high selectivity for the benzylic positions, minimizing undesirable side reactions and providing a reliable pathway to the desired product in high purity and yield.[2][3] We will delve into the underlying reaction mechanism, provide a detailed step-by-step protocol, outline critical safety considerations, and present methods for product purification and characterization.
Reaction Mechanism and Scientific Principles
The synthesis proceeds via a free-radical chain reaction targeting the benzylic C-H bonds of p-xylene. The reactivity of these specific positions is significantly enhanced due to the resonance stabilization of the resulting benzylic radical intermediate.[4][5][6]
Key Mechanistic Steps:
-
Initiation: The reaction is initiated by the thermal decomposition of Azobisisobutyronitrile (AIBN) at temperatures typically above 60°C.[7][8] This decomposition eliminates a stable nitrogen gas molecule to generate two 2-cyano-2-propyl radicals.[8][9] These radicals are the primary initiators of the chain reaction.
-
Propagation:
-
A 2-cyano-2-propyl radical abstracts a hydrogen atom from a benzylic C-H bond of p-xylene, forming a resonance-stabilized benzyl radical. This step is highly selective for the benzylic position over other C-H bonds due to the stability of the radical intermediate.[6][10]
-
The benzyl radical then reacts with N-Bromosuccinimide (NBS) to abstract a bromine atom, forming the brominated product and a succinimidyl radical.
-
The succinimidyl radical can then abstract another benzylic hydrogen, continuing the chain. A key advantage of using NBS is that it maintains a low, steady concentration of molecular bromine (Br₂) through its reaction with the HBr byproduct, which prevents competitive electrophilic addition to the aromatic ring.[3][4]
-
-
Termination: The reaction concludes when two radicals combine, or when radical scavengers (impurities, oxygen) interrupt the chain process.
The process is repeated until all four benzylic hydrogens on the p-xylene molecule are substituted with bromine atoms, yielding the target compound, this compound.
Experimental Protocol
This protocol is designed for a laboratory scale-up synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Materials and Equipment
| Reagents & Materials | Equipment |
| p-Xylene (99%) | Round-bottom flask (e.g., 1 L) |
| N-Bromosuccinimide (NBS) | Reflux condenser |
| Azobisisobutyronitrile (AIBN) | Magnetic stirrer and hot plate |
| Carbon Tetrachloride (CCl₄) or Acetonitrile | Heating mantle |
| Chloroform (for recrystallization) | Buchner funnel and filter flask |
| Ice-water bath | Separatory funnel |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Rotary evaporator |
| Anhydrous Magnesium Sulfate (MgSO₄) | Standard laboratory glassware |
Note on Solvent Choice: While carbon tetrachloride is historically cited for radical brominations, it is a known carcinogen and ozone-depleting substance.[2] Acetonitrile or ethyl acetate can often be used as safer alternatives, though reaction kinetics and solubility may differ. This protocol will reference CCl₄ as per established literature, but users are strongly encouraged to evaluate and validate safer solvents.
Reagent Quantities
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| p-Xylene | 106.16 | 10.6 g | 0.10 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 72.8 g | 0.41 | 4.1 |
| AIBN | 164.21 | 1.64 g | 0.01 | 0.1 |
| Carbon Tetrachloride | - | 400 mL | - | - |
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Protocol
-
Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stir bar, combine p-xylene (10.6 g, 0.10 mol), N-Bromosuccinimide (72.8 g, 0.41 mol), and Azobisisobutyronitrile (1.64 g, 0.01 mol). Add 400 mL of carbon tetrachloride (or alternative solvent).
-
Reflux: Attach a reflux condenser to the flask and place the setup in a heating mantle on a magnetic stir plate. Heat the mixture to a gentle reflux (the boiling point of CCl₄ is ~77°C) with vigorous stirring. The reaction is often initiated with a heat lamp or by heating to a temperature that allows for the thermal decomposition of AIBN.[7][11]
-
Reaction Monitoring: Allow the reaction to proceed under reflux for 12-16 hours. The reaction progress can be monitored by observing the consumption of p-xylene via Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when the dense NBS settles and the lighter succinimide byproduct floats.[12]
-
Isolation of Crude Product:
-
After the reaction is complete, cool the flask to room temperature, then further cool in an ice-water bath for 30 minutes.
-
The succinimide byproduct will precipitate. Remove it by vacuum filtration through a Buchner funnel and wash the solid with a small amount of cold carbon tetrachloride.
-
Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with two 100 mL portions of water and one 100 mL portion of saturated sodium bicarbonate solution to remove any remaining acidic impurities.[11] Finally, wash with one 100 mL portion of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude residue, a pale yellow solid, should be purified by recrystallization.[11][12]
-
Dissolve the crude solid in a minimum amount of boiling chloroform. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified white crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterization and Expected Results
-
Appearance: White to off-white crystalline solid.[12][13][14]
-
Yield: Typical yields for this reaction range from 75% to 90%.[12][15]
-
Melting Point: 169-171°C.[11][15] A literature value is also reported as 170 °C.[11]
-
¹H NMR (400 MHz, CDCl₃): δ 7.60 (s, 4H, Ar-H), 6.70 (s, 2H, -CHBr₂).[15]
-
¹³C NMR (100 MHz, CDCl₃): δ 141.0 (Ar-C), 130.5 (Ar-CH), 49.5 (-CHBr₂).
Safety and Hazard Management
Strict adherence to safety protocols is mandatory for this synthesis.
-
N-Bromosuccinimide (NBS): A strong oxidizing agent that can intensify fires.[16][17] It is corrosive and causes severe skin burns and eye damage.[18][19] Avoid contact with skin and eyes and prevent dust formation.[16][18]
-
Azobisisobutyronitrile (AIBN): Decomposes upon heating above 65°C, releasing nitrogen gas and toxic fumes.[8] It is considered an explosive compound and should be handled with care, away from heat sources.[8]
-
Carbon Tetrachloride (CCl₄): Highly toxic, carcinogenic, and harmful to the environment. All handling must occur within a certified chemical fume hood.
-
This compound (Product): Corrosive and a lachrymator (induces tearing).[12] Handle with care, avoiding inhalation of dust and contact with skin or eyes.
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, a face shield, and chemically resistant gloves (e.g., nitrile) are required.[18][19]
-
Waste Disposal: All chemical waste, including solvents and residual reagents, must be disposed of in properly labeled hazardous waste containers according to institutional and local regulations.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | Insufficient heating; degraded AIBN initiator. | Ensure the reaction reaches and maintains reflux temperature. Use fresh AIBN; old initiator may have decomposed. |
| Incomplete Reaction / Presence of Intermediates | Insufficient reaction time; insufficient NBS. | Extend the reflux time and monitor via TLC/GC. Ensure at least 4.0 equivalents of NBS are used for the tetra-bromination. |
| Low Yield After Work-up | Product loss during washing or filtration; incomplete recrystallization. | Minimize the volume of solvent used for washing the filtered byproducts. Ensure the recrystallization solvent is fully saturated before cooling and cool slowly to maximize crystal growth. |
| Product is Oily or Discolored | Presence of impurities; incomplete removal of solvent or byproducts. | Re-purify by recrystallization. Ensure the crude product is thoroughly washed during the work-up phase to remove succinimide and HBr. |
References
-
PrepChem. (n.d.). Preparation of this compound. Retrieved from PrepChem.com. [Link]
-
Study.com. (n.d.). AIBN Overview, Structure & Initiators. Retrieved from Study.com. [Link]
-
Common Organic Chemistry. (n.d.). Azobisisobutyronitrile (AIBN). Retrieved from Common Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from Chemistry Steps. [Link]
-
Wikipedia. (n.d.). Azobisisobutyronitrile. Retrieved from Wikipedia. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of AIBN as a Radical Initiator in Modern Polymerization. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
ResearchGate. (n.d.). What is the role of AIBN(Azobisisobutyronitrile) in a reaction?. Retrieved from ResearchGate. [Link]
-
Carl ROTH. (2024). Safety Data Sheet: N-Bromosuccinimide. Retrieved from Carl ROTH. [Link]
-
Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Retrieved from Chemistry Steps. [Link]
-
Chemistry LibreTexts. (2025). Reactions at the Benzylic Position. Retrieved from Chemistry LibreTexts. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from Carl ROTH. [Link]
-
JoVE. (2025). Reactions at the Benzylic Position: Halogenation. Retrieved from JoVE. [Link]
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from Master Organic Chemistry. [Link]
-
CECRI, Karaikudi. (n.d.). Electrochemical Method for the Preparation of Dibromomethyl, Bis(bromomethyl), and Bis(dibromomethyl) Arenes. Retrieved from CECRI, Karaikudi. [Link]
-
PubChem. (n.d.). 1,4-Bis(bromomethyl)benzene. Retrieved from PubChem. [Link]
-
Chem-space. (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Retrieved from Chem-space. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from Royal Society of Chemistry. [Link]
-
SpectraBase. (n.d.). 1,4-Bis(bromomethyl)benzene - Optional[1H NMR] - Chemical Shifts. Retrieved from SpectraBase. [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from Master Organic Chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Synthesis with High-Purity 1,4-Bis(bromomethyl)benzene from China. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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- 19. fishersci.dk [fishersci.dk]
Application Notes & Protocols: Safe Handling, Storage, and Disposal of 1,4-Bis(dibromomethyl)benzene
Abstract
This document provides a comprehensive guide for the safe handling, storage, and disposal of 1,4-Bis(dibromomethyl)benzene (CAS No. 1592-31-0). As a highly reactive aromatic compound utilized in various synthetic applications within research and drug development, its proper management is critical to ensure personnel safety and environmental protection. These protocols are designed for researchers, scientists, and laboratory professionals, emphasizing the causality behind safety measures and providing self-validating procedural workflows.
Introduction and Chemical Profile
This compound is an aromatic organic compound characterized by a benzene ring substituted with two dibromomethyl groups at the para positions[1]. Its high reactivity, stemming from the presence of four labile bromine atoms, makes it a valuable but hazardous intermediate in organic synthesis, particularly in the creation of complex molecules and polymers.
It is crucial to distinguish this compound (C₈H₆Br₄) from the more commonly referenced 1,4-Bis(bromomethyl)benzene (C₈H₈Br₂). The former is significantly more brominated and possesses distinct physical and chemical properties, requiring specific handling considerations. The protocols outlined herein are specific to This compound, CAS 1592-31-0 .
Chemical and Physical Properties
The properties of this compound dictate the necessary safety precautions. Its solid nature requires control of dust, while its high molecular weight and reactivity inform containment and disposal strategies.
| Property | Value | Source |
| CAS Number | 1592-31-0 | [2] |
| Molecular Formula | C₈H₆Br₄ | [2] |
| Molecular Weight | 421.75 g/mol | [2] |
| Appearance | White to light yellow solid | [1] |
| Primary Hazards | Corrosive, Lachrymator | [2][3] |
Hazard Identification and Risk Assessment
According to the Globally Harmonized System (GHS), this compound is classified with significant hazards that demand stringent control measures. The primary danger lies in its corrosive nature, capable of causing severe chemical burns upon contact.
| Hazard Class | GHS Category | Hazard Statement | Source |
| Skin Corrosion/Irritation | Category 1A/1B/1C | H314: Causes severe skin burns and eye damage. | [2] |
| Harmful if Swallowed | Category 4 | H302: Harmful if swallowed. | [4] |
| Harmful in Contact with Skin | Category 4 | H312: Harmful in contact with skin. | [4] |
| Harmful if Inhaled | Category 4 | H332: Harmful if inhaled. | [4] |
Expert Insight (Causality): The dibromomethyl groups are highly electrophilic. When in contact with moisture, such as on skin, eyes, or mucous membranes, the compound can hydrolyze to release hydrogen bromide (HBr), a strong acid, leading to immediate and severe tissue damage. This reactivity is also the source of its synthetic utility and its incompatibility with many common laboratory reagents.
Core Principles of Safe Handling: A Proactive Approach
A foundational understanding of the risks associated with this compound allows for the implementation of proactive, rather than reactive, safety protocols.
-
Containment is Key: Due to its corrosive and toxic nature, the primary principle is to prevent any direct contact or release into the laboratory environment. All manipulations should occur within designated, controlled areas.
-
Control of the Atmosphere: The compound is moisture-sensitive, and its dust can be hazardous if inhaled[5]. Engineering controls must be employed to manage both humidity and airborne particulates.
-
Chemical Incompatibility: This compound is incompatible with strong oxidizing agents, bases, alcohols, amines, and certain metals[6][7]. Contact with these substances can lead to vigorous, exothermic reactions, producing toxic fumes. Always consult segregation charts before storage or use in a reaction sequence.
Experimental Protocols
The following protocols provide step-by-step guidance for the safe management of this compound in a laboratory setting.
Protocol 1: Workspace and Personal Protective Equipment (PPE) Setup
This protocol ensures that the environment and the researcher are prepared before the chemical container is opened. This follows the established "Hierarchy of Controls" to mitigate risk.
Caption: Hierarchy of Controls for managing chemical risk.
Procedure:
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid inspection sticker and the airflow is optimal. Ensure an emergency eyewash station and safety shower are unobstructed and within a 10-second travel distance[5].
-
Designate the Work Area: Clearly demarcate the area within the fume hood where all manipulations will occur. Cover the work surface with absorbent, chemical-resistant bench paper.
-
Assemble Materials: Place all necessary equipment (spatulas, weigh boats, glassware, waste container) inside the fume hood before introducing the chemical.
-
Don Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a full-face shield[2][5].
-
Skin Protection: Don a flame-resistant lab coat and chemical-resistant gloves. Double-gloving (e.g., nitrile) is recommended. Ensure gloves are inspected for tears or holes before use[2].
-
Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with an appropriate cartridge may be required for certain operations, such as cleaning large spills[5].
-
Protocol 2: Safe Weighing and Handling Workflow
This protocol minimizes exposure during the transfer of the solid chemical from its stock container.
Caption: Workflow for weighing this compound.
Procedure:
-
Preparation: Place the sealed stock container of this compound inside the designated area of the fume hood.
-
Container Opening: Allow the container to equilibrate to the ambient temperature of the fume hood to prevent moisture condensation. Open the cap slowly to gently release any potential pressure.
-
Aliquotting: Use a clean, dry spatula to transfer the desired amount of the solid chemical onto a tared weigh boat or directly into the reaction vessel. Avoid creating dust by using slow, deliberate movements[2].
-
Container Sealing: Immediately and securely close the stock container. It is good practice to wipe the threads with a dry cloth before sealing to ensure an airtight closure.
-
Decontamination: Thoroughly decontaminate the spatula and any other tools used by rinsing with an appropriate solvent in a designated waste beaker within the fume hood.
-
Final Steps: Once the transfer is complete, return the stock container to its designated storage location. Dispose of the used weigh boat and bench paper in the solid hazardous waste container.
Protocol 3: Storage
Proper storage is essential to maintain the chemical's integrity and prevent dangerous reactions.
Procedure:
-
Location: Store the container in a cool, dry, and well-ventilated area that is designated for corrosive and reactive chemicals[5][6].
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents, bases, and moisture[6][7]. Do not store in metal cabinets where it could come into contact with incompatible metals.
-
Container Integrity: Keep the container tightly closed and clearly labeled[5][8]. Regularly inspect containers for any signs of damage or leaks[8].
-
Controlled Access: Store in a locked cabinet or area to restrict access to authorized personnel only[2][8].
Protocol 4: Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
Caption: Decision-making flowchart for emergency incidents.
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[2].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[2].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2].
Spills:
-
Small Spill (in a fume hood):
-
Wearing appropriate PPE, cover the spill with a dry, non-reactive absorbent material (e.g., sand or vermiculite).
-
Carefully sweep or scoop the material into a designated, labeled hazardous waste container[2].
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spill (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment[5].
-
Protocol 5: Waste Disposal
All waste generated from the use of this compound is considered hazardous waste.
Procedure:
-
Waste Collection:
-
Solid Waste: All contaminated disposables (gloves, weigh boats, bench paper) and excess chemical must be placed in a clearly labeled, sealed, and puncture-proof hazardous waste container.
-
Liquid Waste: Solvents used for decontamination should be collected in a separate, labeled hazardous waste container for halogenated organic waste.
-
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive).
-
Disposal: Arrange for pickup and disposal through your institution's EHS department. Do not pour any waste down the drain[2][4]. Disposal must be conducted at an approved waste disposal plant in accordance with all local, state, and federal regulations[4][7].
References
-
Safety Data Sheet - this compound. Angene Chemical. [Link]
-
1,4-Bis(bromomethyl)benzene Safety Data Sheet. ChemSupply. [Link]
-
Chemical Properties of Benzene, 1,4-bis(bromomethyl)- (CAS 623-24-5). Cheméo. [Link]
-
1,4-Bis(bromomethyl)benzene | C8H8Br2 | CID 69335. PubChem. [Link]
Sources
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- 3. 1,4-Bis(bromomethyl)benzene | C8H8Br2 | CID 69335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. 1,4-Bis(Bromomethyl)benzene(623-24-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
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- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1,4-Bis(dibromomethyl)benzene
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the purification of 1,4-Bis(dibromomethyl)benzene (CAS 1592-31-0). This document is designed for researchers and drug development professionals who encounter challenges in obtaining high-purity material post-synthesis. We will move beyond simple protocols to address the underlying chemical principles, helping you troubleshoot effectively and optimize your purification strategy.
Part 1: Understanding the Problem - Common Impurities in Crude Product
The purity of your final product is fundamentally dictated by the impurities generated during its synthesis. This compound is typically synthesized via the radical bromination of p-xylene.[1] This reaction, while effective, is often non-selective, leading to a predictable profile of byproducts. Understanding these impurities is the first step toward devising a successful purification strategy.
Frequently Asked Questions (FAQs)
Question: What are the most likely impurities in my crude this compound?
Answer: Based on the radical bromination synthesis route, your crude product likely contains a mixture of the following:
-
Starting Material: Unreacted p-xylene.
-
Under-brominated Species: These are molecules where not all four benzylic hydrogens have been replaced by bromine. The most common are 1-(bromomethyl)-4-(dibromomethyl)benzene and 1,4-Bis(bromomethyl)benzene.
-
Over-brominated Species: While less common, further bromination on the aromatic ring can occur under harsh conditions.
-
Reagents/Catalyst Residue: Traces of the brominating agent (e.g., N-Bromosuccinimide) or radical initiator (e.g., AIBN, benzoyl peroxide).[2]
Sources
Technical Support Center: Optimizing the Synthesis of 1,4-Bis(dibromomethyl)benzene
Welcome to the technical support center for the synthesis of 1,4-Bis(dibromomethyl)benzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. The following question-and-answer format directly addresses common challenges and offers robust, validated solutions to enhance reaction yield, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common factors affecting the yield of this compound?
Low yield is a frequent issue stemming from several controllable factors. The synthesis, a free-radical halogenation known as the Wohl-Ziegler reaction, is sensitive to reagent stoichiometry, reaction conditions, and byproduct formation.[1][2][3]
Core Causes & Solutions:
-
Inadequate Radical Initiation: The reaction will not proceed efficiently without a continuous supply of radicals.
-
Causality: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) are used as thermal or photochemical initiators.[4][5] They decompose to form radicals that initiate the chain reaction.[6][7] If the initiator is old, has been improperly stored, or the reaction temperature is too low, initiation will be inefficient. AIBN, for example, is typically used at temperatures between 66 °C and 72 °C.[7]
-
Troubleshooting Protocol:
-
Ensure your radical initiator is fresh and has been stored correctly.
-
Confirm your reaction temperature is adequate for the chosen initiator's half-life.
-
Use a strong light source (e.g., a 300-500 watt tungsten lamp) directed at the reaction flask, as photochemical initiation is crucial for this transformation.[8][9]
-
-
-
Incorrect Stoichiometry of N-Bromosuccinimide (NBS):
-
Causality: The reaction requires the substitution of four benzylic hydrogen atoms on p-xylene. Theoretically, this requires four molar equivalents of NBS. Using less will result in a mixture of mono-, di-, and tri-brominated intermediates, reducing the yield of the desired tetra-bromo product.
-
Troubleshooting Protocol:
-
Use a slight excess of NBS (e.g., 4.2 - 4.4 equivalents) to drive the reaction to completion.
-
Ensure the NBS is of high purity. Impure NBS can give unreliable results; it can be purified by recrystallization from hot water if necessary.[2]
-
-
-
Premature Termination of the Reaction:
-
Causality: This is a sequential reaction. Insufficient reaction time will result in an incomplete conversion, leaving significant amounts of partially brominated intermediates. Reaction times are often reported to be in the range of 4 to 12 hours, or even longer.[9]
-
Troubleshooting Protocol:
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or ¹H NMR of aliquots). The disappearance of the p-xylene starting material and intermediates is a good indicator of completion.
-
Observe the color of the reaction. The rate of bromine addition should be controlled so that the reddish-brown color of Br₂ dissipates, indicating its consumption in the radical cycle.[8]
-
-
Q2: I am observing significant side products, particularly mono-brominated species and some ring bromination. How can I improve the selectivity?
Selectivity is paramount. The goal is exclusive benzylic bromination, avoiding both incomplete reaction and electrophilic aromatic substitution.
Improving Selectivity:
-
Minimizing Under-bromination (e.g., α-bromo-p-xylene):
-
Causality: This is the primary byproduct when the reaction is stopped prematurely or when insufficient NBS is used.
-
Solution: As detailed in Q1, ensure sufficient reaction time and a slight excess of NBS.
-
-
Preventing Electrophilic Aromatic Ring Bromination:
-
Causality: This occurs when the concentration of molecular bromine (Br₂) in the reaction mixture becomes too high. Br₂ is a reagent for electrophilic aromatic substitution, which will compete with the desired free-radical pathway. The entire purpose of using NBS is to maintain a very low, steady-state concentration of Br₂.[1]
-
Solution:
-
Use NBS, not Br₂: Never use a large excess of elemental bromine as the primary reagent for this specific transformation. NBS is the correct reagent.[1]
-
Solvent Choice: Use a non-polar, aprotic solvent like carbon tetrachloride (CCl₄) or cyclohexane. Polar solvents can promote ionic pathways that may favor ring substitution.[2][5]
-
-
Experimental Workflow & Protocols
Optimized Synthesis Protocol for this compound
This protocol synthesizes insights from multiple established methods to provide a robust and reproducible procedure.[8][9]
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a two- or three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel (if using liquid bromine, though NBS is preferred), and a magnetic stirrer. Position a 500-watt photolamp approximately 5-10 cm from the flask.
-
Reagent Charging:
-
In the flask, combine p-xylene (1.0 eq), N-Bromosuccinimide (4.2 eq), and a catalytic amount of AIBN (e.g., 0.05-0.1 eq).
-
Add a sufficient volume of dry carbon tetrachloride to dissolve the p-xylene and allow for efficient stirring.
-
-
Reaction Execution:
-
Begin vigorous stirring and heat the mixture to reflux (for CCl₄, the boiling point is ~77°C).
-
Once refluxing, turn on the photolamp to initiate the reaction.
-
Maintain reflux and irradiation for 4-12 hours. Monitor the reaction as described in Q1. The reaction is complete when the dense succinimide byproduct has fully precipitated and TLC/GC analysis shows consumption of intermediates.
-
-
Work-up Procedure:
-
Cool the reaction mixture to room temperature, then further in an ice bath.
-
Filter the mixture to remove the precipitated succinimide. Wash the solid with a small amount of cold CCl₄.
-
Transfer the filtrate to a separatory funnel. Wash sequentially with ice-cold water, a cold 5% sodium bicarbonate solution (to remove any HBr), and finally again with ice-water.[8]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
The resulting crude solid should be purified by recrystallization. Chloroform is an effective solvent for this purpose.[8][10]
-
Dissolve the crude product in a minimum amount of hot chloroform and allow it to cool slowly to form pure crystals.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
-
Data Summary: Reaction Parameters
| Parameter | Recommended Value | Rationale |
| p-Xylene | 1.0 eq | Limiting Reagent |
| NBS | 4.2 - 4.4 eq | Drives reaction to completion, minimizes under-bromination. |
| Initiator (AIBN) | 0.05 - 0.1 eq | Catalytic amount needed to initiate the radical chain. |
| Solvent | Carbon Tetrachloride | Inert, non-polar solvent that favors the radical pathway. |
| Temperature | Reflux (~77°C for CCl₄) | Provides thermal energy for initiation and propagation. |
| Time | 4 - 12 hours | Must be optimized via reaction monitoring. |
| Expected Yield | 50-90% | Varies based on scale and optimization.[8][9] |
| Melting Point | 142-146 °C | Key indicator of final product purity.[9] |
Visualized Guides
General Experimental Workflow
Caption: Overview of the synthesis workflow.
Simplified Radical Bromination Mechanism
Caption: The three stages of free-radical bromination.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Product is an oil or low-melting solid | High concentration of impurities, likely under-brominated starting material. | Re-subject the crude product to the reaction conditions with additional NBS and AIBN, or attempt purification via column chromatography (less ideal for large scale). |
| Reaction stalls (stops progressing) | Initiator has been consumed or degraded; insufficient light source. | Add a fresh portion of AIBN/BPO. Ensure the light source is powerful and positioned close to the flask. |
| A dark brown/red color persists | High Br₂ concentration, possibly due to decomposition of NBS. Risk of ring bromination. | Ensure the reaction is not overheated. Use freshly recrystallized NBS. |
| Final product is yellow or brown | Presence of bromine or other colored impurities. | Wash the crystals thoroughly with a cold, non-polar solvent after filtration. A second recrystallization may be necessary. |
References
-
PrepChem. (n.d.). Preparation of this compound. Retrieved from PrepChem.com: [Link]
-
Study.com. (n.d.). AIBN Overview, Structure & Initiators. Retrieved from Study.com: [Link]
-
Wikipedia. (n.d.). Azobisisobutyronitrile. Retrieved from Wikipedia: [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from Common Organic Chemistry: [Link]
-
Chemistry-For-Everyone. (2025, February 8). What Is AIBN In Organic Chemistry? [Video]. YouTube. [Link]
-
Näther, C., Jess, I., Kuś, P., & Jones, P. G. (2016). Dimorphism of 1,4-dibromo-2,5-bis(bromomethyl)benzene: crystallographic and physico-chemical investigations. CrystEngComm, 18(20), 3746-3755. [Link]
-
OneChemistry. (2023, March 23). NBS | AIBN | Radical Stability | 365 Chemistry | Problem | Question | Solved | Solution [Video]. YouTube. [Link]
-
CECRI, Karaikudi. (n.d.). Electrochemical Method for the Preparation of Dibromomethyl, Bis(bromomethyl), and Bis(dibromomethyl) Arenes. [Link]
-
Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from Master Organic Chemistry: [Link]
-
China Manufacturer. (n.d.). Optimizing Synthesis with High-Purity 1,4-Bis(bromomethyl)benzene from China. Retrieved from China Manufacturer Website: [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from Wikipedia: [Link]
-
Brehm, I., et al. (2002). 1,4-Benzoquinones with Styryl Substituents. European Journal of Organic Chemistry, 2002(18), 3162-3170. [Link]
-
Douglas, J. J., Albright, H., & Stephenson, C. R. (2018). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. Organic letters, 20(2), 405–409. [Link]
-
Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317. [Link]
-
Incremona, J. H., & Martin, J. C. (1970). N-bromosuccinimide. Mechanisms of allylic bromination and related reactions. Journal of the American Chemical Society, 92(3), 627–634. [Link]
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- 5. Bromination - Common Conditions [commonorganicchemistry.com]
- 6. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
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- 10. krc.cecri.res.in [krc.cecri.res.in]
Troubleshooting common issues in reactions involving 1,4-Bis(dibromomethyl)benzene
Welcome to the technical support center for 1,4-Bis(dibromomethyl)benzene. As a Senior Application Scientist, I have compiled this guide to address the common challenges encountered when working with this highly reactive and versatile building block. This resource is designed for researchers, chemists, and drug development professionals to provide field-proven insights and practical solutions to streamline your synthetic workflows.
Critical Safety & Handling Protocols
This compound is a hazardous substance and must be handled with extreme care. It is classified as a lachrymator and is corrosive, causing severe skin burns and eye damage.[1][2][3] Always consult the Safety Data Sheet (SDS) before use.
Core Safety Requirements:
-
Engineering Controls: Always handle this reagent in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.
-
Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.
-
-
First Aid Measures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1][4]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][4]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][4]
-
Hazardous Decomposition: Thermal decomposition can produce toxic carbon monoxide, carbon dioxide, and hydrogen bromide gases.[4]
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a valuable intermediate in organic synthesis. Due to its two reactive dibromomethyl groups, it is primarily used in:
-
Synthesis of Terephthalaldehyde: A crucial precursor for polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs).[5][6]
-
Polymer Chemistry: As a monomer or cross-linking agent in the preparation of polymers and other complex organic molecules.[7][8]
-
Heterocycle Synthesis: As a building block for creating 1,4-phenylene bridged bis-heterocyclic compounds.[9]
-
Nucleophilic Substitution Reactions: Reacting with various nucleophiles to form a wide range of disubstituted benzene derivatives.[7][10]
Q2: How should I store this compound?
A2: Store it in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, bases, amines, and alcohols.[1] It is stable under normal storage conditions.[4]
Q3: What are the typical physical properties of this compound?
A3: It is typically a white to light yellow crystalline powder.[2][8] It has limited solubility in water but is soluble in organic solvents like chloroform, dichloromethane, and hot dioxane.[2][7][8]
| Property | Value | Source |
| Molecular Formula | C₈H₆Br₄ | [8] |
| Molecular Weight | 421.75 g/mol | [8] |
| Melting Point | 169-171 °C | [11] |
| Boiling Point | Decomposes |
Q4: What is the primary difference in reactivity between 1,4-Bis(bromomethyl)benzene and this compound?
A4: The key difference lies in the number of bromine atoms on the benzylic carbons.
-
1,4-Bis(bromomethyl)benzene (C₈H₈Br₂): Has one bromine on each methyl group. It is used for introducing a p-xylylene linker via nucleophilic substitution (Sₙ2) reactions.
-
This compound (C₈H₆Br₄): Has two bromines on each methyl group. This geminal dihalide structure is primarily a precursor to aldehydes. Hydrolysis of the dibromomethyl groups yields two aldehyde functionalities, forming terephthalaldehyde.
This structural difference dictates their synthetic utility. The former is for linking, the latter for forming carbonyls.
Troubleshooting Guide: Synthesis of Terephthalaldehyde
The conversion of this compound to terephthalaldehyde is a cornerstone reaction, typically achieved through hydrolysis. However, several issues can arise.
Problem 1: Low Yield of Terephthalaldehyde and Presence of Impurities
Question: My hydrolysis reaction results in a low yield of the desired terephthalaldehyde, and the crude product is a complex mixture. What is going wrong?
Causality: This issue often stems from incomplete hydrolysis or the formation of side products. The hydrolysis of the tetrabromide is a stepwise process. If the reaction is not driven to completion, you will isolate intermediates like 4-(dibromomethyl)benzaldehyde.[12] Furthermore, harsh reaction conditions can lead to decomposition or polymerization. The choice of hydrolyzing agent and temperature control are critical. Sulfuric acid is a common reagent for this transformation.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low terephthalaldehyde yield.
Solution: Optimized Hydrolysis Protocol
This protocol is adapted from established methods for hydrolyzing α,α,α',α'-tetrabromo-p-xylene.[5]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, carefully add the crude this compound.
-
Hydrolysis: For every 1 mole of the starting material, slowly and carefully add 10-15 moles of concentrated sulfuric acid (98%). The addition should be done in an ice bath to control the initial exotherm.
-
Heating: After the addition is complete, heat the mixture in an oil bath. Gradually raise the temperature to 100-110 °C. The reaction is complete when the evolution of HBr gas ceases and a clear solution is obtained (typically 2-3 hours).[5]
-
Workup: Cool the reaction flask to room temperature and then carefully pour the contents onto a large amount of crushed ice. This will precipitate the crude terephthalaldehyde.
-
Purification:
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from a 10% methanol-in-water solution.[5] Using a small amount of decolorizing carbon can help remove colored impurities.
-
The expected product is a white to beige crystalline solid with a melting point of 114–117 °C.[6]
-
Key Parameters for Success:
| Parameter | Recommended Setting | Rationale |
| Temperature | 100-110 °C | Ensures complete hydrolysis without significant decomposition. |
| Reaction Time | 2-3 hours (or until HBr evolution stops) | Guarantees the reaction proceeds to the dialdehyde. |
| Workup | Quenching on ice | Rapidly precipitates the product and dilutes the acid. |
| Purification | Recrystallization from aq. MeOH | Effectively removes partially hydrolyzed intermediates and acid residue.[5] |
Troubleshooting Guide: Nucleophilic Substitution Reactions
This compound is a potent alkylating agent. However, its tetra-functionality can lead to complex product mixtures.
Problem 2: Formation of Polymeric Byproducts and Low Yield of Desired Disubstituted Product
Question: I am trying to perform a double nucleophilic substitution to create a disubstituted product, but I am getting an insoluble, polymeric mess. How can I favor the desired monomeric product?
Causality: The formation of polymers is a common issue due to the tetra-functional nature of the starting material. When reacting with a difunctional nucleophile, intermolecular reactions leading to polymerization can compete with the desired intramolecular cyclization or simple substitution. This is especially prevalent at high concentrations.
Solution: High-Dilution Conditions
To favor intramolecular reactions or simple disubstitution over intermolecular polymerization, the principle of high dilution is employed. By keeping the concentration of the reactants very low, the probability of one end of a molecule finding another molecule to react with is significantly reduced compared to the probability of the two ends of the same molecule (or a tethered intermediate) finding each other.
Experimental Protocol: High-Dilution Synthesis
-
Setup: Use a large reaction flask to accommodate a significant volume of solvent. Set up two syringe pumps.
-
Reagent Preparation:
-
In Syringe A, prepare a solution of this compound in an appropriate anhydrous solvent (e.g., THF, DMF).
-
In Syringe B, prepare a solution of your nucleophile (e.g., a diamine, dithiol) and a non-nucleophilic base (if required, e.g., proton sponge, K₂CO₃) in the same solvent.
-
-
Slow Addition: Begin stirring the bulk solvent in the reaction flask. Start the syringe pumps to add the contents of both syringes dropwise to the reaction flask over a long period (e.g., 8-24 hours). A slow, simultaneous addition is crucial.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking aliquots from the reaction mixture.
-
Workup: Once the reaction is complete, concentrate the solvent under reduced pressure and purify the product using column chromatography or recrystallization.
Caption: Effect of concentration on reaction outcome.
References
-
PrepChem. (2017). Preparation of this compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-(Dibromomethyl)benzaldehyde by Catalytic Debromophosphoryl- and Phosphonyloxylation of this compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Terephthalaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Terephthalaldehyde. Retrieved from [Link]
-
Taylor & Francis Online. (2009). Electrochemical Method for the Preparation of Dibromomethyl, Bis(bromomethyl), and Bis(dibromomethyl) Arenes. Synthetic Communications, 39(13), 2304-2309. Retrieved from [Link]
- Google Patents. (n.d.). EP0026291A1 - Process for the preparation of terephthalaldehyde or isophthalaldehyde.
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis of 1,4-phenylene bridged bis-heterocyclic compounds. ARKIVOC, 2012(1), 244-283. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1,4-bis(bromomethyl)-. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Bis(bromomethyl)benzene. Retrieved from [Link]
- Google Patents. (n.d.). US4400537A - Process for 1,4-phenylenediamine.
-
ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
YouTube. (2022, October 2). Benzene Substituents: Reactions, Concepts, and Synthesis Practice (Worksheets Solutions Walkthrough). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Dimorphism of 1,4-dibromo-2,5-bis(bromomethyl)benzene: Crystallographic and physico-chemical investigations. Retrieved from [Link]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Byproducts from 1,4-Bis(dibromomethyl)benzene Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-Bis(dibromomethyl)benzene. This guide is structured to provide direct, actionable answers to common challenges encountered during its use in synthesis. Instead of a generic overview, we will dive deep into specific problems, their root causes, and robust solutions in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in synthesis?
1,4-Bis(bromomethyl)benzene (also known as α,α′-dibromo-p-xylene) and its more substituted analog, this compound (α,α,α',α'-tetrabromo-p-xylene), are highly versatile bifunctional electrophiles.[1] Their principal utility lies in serving as precursors for 1,4-diformylbenzene (terephthalaldehyde), a crucial building block for polymers, dyes, pharmaceuticals, and covalent organic frameworks (COFs).[2][3][4] The benzylic bromine atoms are excellent leaving groups, making the compound susceptible to a variety of nucleophilic substitution and oxidation reactions.
Q2: I am planning a synthesis of terephthalaldehyde. What are the most common methods starting from a brominated p-xylene derivative?
The synthesis of terephthalaldehyde from a brominated p-xylene derivative is a classic transformation in organic chemistry.[3] The most common industrial and laboratory methods involve the hydrolysis of this compound. Key established methods include:
-
Hydrolysis with Sulfuric Acid: This is a direct and robust method where this compound is treated with concentrated sulfuric acid to yield terephthalaldehyde.[3][5]
-
Sommelet Reaction: This reaction converts the benzylic halide to an aldehyde using hexamine followed by hydrolysis.[5][6] It is a well-established named reaction for this type of transformation.
-
Kornblum Oxidation: This method utilizes dimethyl sulfoxide (DMSO) as a mild oxidant to convert the benzylic halide into an aldehyde, often in the presence of a base like sodium bicarbonate.[7][8] This is particularly useful for sensitive substrates.
Each method has its own set of potential byproducts and optimization challenges, which will be addressed in the troubleshooting section below.
Troubleshooting Guide: Common Issues & Solutions
Problem 1: My reaction to synthesize terephthalaldehyde results in a low yield and a complex mixture of products. What are the likely culprits?
This is a frequent issue stemming from the high reactivity and bifunctional nature of the starting material. The complexity usually arises from incomplete reactions, side reactions, or polymerization.
A1: Incomplete Reaction or Over-Oxidation
-
Causality: The conversion of four C-Br bonds to C=O bonds is a multi-step process. Incomplete hydrolysis or oxidation can lead to a mixture of partially reacted intermediates. Conversely, harsh conditions can lead to over-oxidation.
-
Common Byproducts:
-
4-(Dibromomethyl)benzaldehyde: One side of the molecule has reacted while the other remains a dibromomethyl group.
-
p-Tolualdehyde & p-Toluic Acid: Resulting from incomplete initial bromination of p-xylene, leaving a methyl group that gets partially or fully oxidized.[9]
-
4-Carboxybenzaldehyde & Terephthalic Acid: These are over-oxidation products where one or both aldehyde groups are converted to carboxylic acids.[9]
-
-
Troubleshooting & Protocol:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the disappearance of the starting material and the appearance of intermediates.[10]
-
Control Stoichiometry & Temperature: Ensure the hydrolyzing or oxidizing agent is present in sufficient excess. For acid hydrolysis, maintaining a consistent temperature is crucial to prevent charring or over-oxidation.[5]
-
Purification Strategy: A combination of recrystallization and column chromatography is often necessary. Benzoic acid byproducts can be removed by washing the organic extract with a mild base like sodium bicarbonate solution.[11]
-
A2: Oligomerization and Polymerization
-
Causality: As a bifunctional molecule, this compound can react with nucleophiles or itself under certain conditions to form oligomeric or polymeric chains. This is particularly prevalent if trace nucleophiles are present or if elimination reactions occur, forming reactive quinodimethane intermediates which readily polymerize.
-
Identifying the Issue: The formation of an insoluble, high-melting-point solid or a sticky, intractable residue is a strong indicator of polymerization.
-
Troubleshooting & Protocol:
-
Use High-Purity Solvents and Reagents: Ensure all materials are free from nucleophilic impurities.
-
Maintain Dilute Conditions: Running the reaction at a lower concentration can disfavor intermolecular reactions that lead to polymerization.
-
Control Temperature: Avoid excessive heat, which can promote elimination side reactions.
-
Characterization: If polymerization is suspected, Gel Permeation Chromatography (GPC) can be used to analyze the molecular weight distribution of the soluble portion of the byproduct.[12]
-
Below is a workflow for diagnosing byproduct formation issues.
Caption: Troubleshooting workflow for byproduct analysis.
Problem 2: I see multiple unexpected aromatic signals in my ¹H NMR spectrum. How can I identify the byproducts?
A clean ¹H NMR is critical for confirming product identity and purity. Unexpected signals often correspond to the common byproducts discussed above.
-
Causality: Each unique chemical environment for a proton will produce a distinct signal. Byproducts arising from incomplete or side reactions will have characteristic peaks.
-
Identification Strategy: Compare the observed chemical shifts (δ) with known values for suspected impurities.
-
Data Summary:
| Compound Name | Key Functional Group | Characteristic ¹H NMR Signal (δ, ppm in CDCl₃) | Characteristic IR Signal (cm⁻¹) |
| This compound | Benzylic Methine (-CHBr₂) | ~6.65 (s, 2H) | C-Br stretch (~600-700) |
| Terephthalaldehyde (Product) | Aldehyde (-CHO) | ~10.1 (s, 2H) | C=O stretch (~1700), C-H stretch (~2850, ~2750) |
| 4-(Dibromomethyl)benzaldehyde | Aldehyde & Benzylic Methine | ~10.0 (s, 1H), ~6.6 (s, 1H) | C=O stretch (~1700), C-Br stretch (~600-700) |
| Terephthalic Acid | Carboxylic Acid (-COOH) | ~12.0-13.0 (broad s, 2H) | Broad O-H stretch (~2500-3300), C=O stretch (~1680) |
| Oligomer/Polymer | Methylene bridge (-CH₂-) | Broad, complex signals in aromatic & aliphatic regions | Varies, may lack sharp C=O peaks |
-
Analytical Protocol:
-
Acquire High-Resolution Spectra: Ensure good shimming and a sufficient number of scans.
-
Use 2D NMR: Techniques like COSY and HSQC can help establish proton-proton and proton-carbon correlations, aiding in the structural elucidation of unknown byproducts.[12]
-
Complement with Mass Spectrometry: GC-MS for volatile components or LC-MS for less volatile or polar byproducts (like acids) can provide molecular weights, confirming your assignments.[13]
-
The following diagram illustrates the reaction pathways leading to the desired product and common byproducts.
Caption: Reaction pathways for terephthalaldehyde and major byproducts.
References
-
Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories . Polymer Solutions. [Link]
-
Top Analytical Techniques for Characterizing Custom Polymers . Polymer Solutions. [Link]
-
Analysis of sequence-defined oligomers through Advanced Polymer Chromatography™ – mass spectrometry hyphenation . RSC Publishing. [Link]
-
Kornblum oxidation . Wikipedia. [Link]
-
Hoppe, M., de Voogt, P., & Franz, R. Identification and quantification of oligomers as potential migrants in plastics food contact materials with a focus in polycondensates - A review . UvA-DARE (Digital Academic Repository). [Link]
-
Sommelet Reaction . Cambridge University Press. [Link]
-
Scalable Frontal Oligomerization: Insights from Advanced Mass-Analy . OSTI.gov. [Link]
-
Sommelet reaction . Wikipedia. [Link]
-
Organic Syntheses Procedure . Organic Syntheses. [Link]
-
terephthalaldehyde - Organic Syntheses Procedure . Organic Syntheses. [Link]
-
Terephthalaldehyde . Wikipedia. [Link]
-
Preparation of this compound . PrepChem.com. [Link]
-
Supporting Information . The Royal Society of Chemistry. [Link]
-
2 - Organic Syntheses Procedure . Organic Syntheses. [Link]
-
Separation, purification and identification of the components of a mixture . The Royal Society of Chemistry. [Link]
-
SYNTHESIS template v2.0 - Paper - PSP - Special Topic.dotx . Thieme. [Link]
-
1,4-diformylbenzene . Stenutz. [Link]
-
1,4-Bis(Bromomethyl)benzene | C8H8Br2 | CID 69335 . PubChem. [Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds . MSU chemistry. [Link]
-
Benzene Side Chain Reactions . YouTube. [Link]
-
Dimorphism of 1,4-dibromo-2,5-bis(bromomethyl)benzene: crystallographic and physico-chemical investigations . CrystEngComm (RSC Publishing). [Link]
-
Synthesis and Reactivity of Dipalladated Derivatives of Terephthalaldehyde . Organometallics - ACS Publications. [Link]
-
Preparation of 1,4-bis-(difluoromethyl)benzene . European Patent Office - EP 0970938 A1. [Link]
-
This compound | CAS 1592-31-0 . Matrix Fine Chemicals. [Link]
-
Aliphatic Aldehydes Synthesis from Halides by Kornblum's Reaction Using a New Fast Method . ResearchGate. [Link]
-
Cas 91-13-4,1,2-Bis(bromomethyl)benzene . LookChem. [Link]
-
Terephthalaldehyde | C8H6O2 | CID 12173 . PubChem - NIH. [Link]
-
1,1-Bis(bromomethyl)benzene . ResearchGate. [Link]
-
18.5 Side Chain Reactions of Benzenes | Organic Chemistry . YouTube. [Link]
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Technical Support Center: Regioselective Functionalization of 1,4-Bis(dibromomethyl)benzene
Welcome to the technical support resource for the regioselective functionalization of 1,4-Bis(dibromomethyl)benzene. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block and encountering challenges in controlling reaction selectivity. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, providing you with the tools to troubleshoot and optimize your synthetic strategies.
The symmetric structure of this compound, also known as α,α,α',α'-Tetrabromo-p-xylene, presents a classic regioselectivity challenge. While possessing two identical and highly reactive gem-dibromo benzylic sites, many applications require the selective functionalization of just one. This guide provides in-depth, field-proven insights to help you achieve high yields of the desired mono-functionalized product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the functionalization of this compound in a direct question-and-answer format.
Q1: My reaction is producing predominantly the di-substituted product, even when I use only one equivalent of my nucleophile. How can I enhance mono-selectivity?
Answer: This is the most common issue and stems from the fact that the newly formed mono-substituted product is often as reactive, or sometimes even more reactive, than the starting material. Furthermore, from a statistical standpoint, as the concentration of the starting material decreases and the mono-substituted product increases, the nucleophile has a higher probability of reacting with the intermediate.
To overcome this, you must shift the reaction from statistical control to kinetic or condition-based control. Here are several strategies, ordered from simplest to most effective:
-
Strict Stoichiometric Control: While you've tried 1.0 equivalent, consider using a slight sub-stoichiometric amount of the nucleophile (e.g., 0.85–0.95 equivalents). This ensures the nucleophile is the limiting reagent throughout the reaction, leaving some starting material unreacted but significantly suppressing the formation of the di-substituted product. This is a trade-off between conversion and selectivity.
-
Low Temperature Protocol: Decreasing the reaction temperature is a powerful tool for enhancing selectivity. Lower temperatures reduce the overall reaction rate and amplify the differences in activation energy between the first and second nucleophilic attacks. By providing just enough energy for the first substitution to proceed slowly, you can often minimize the second.
-
Slow Addition & High Dilution: This is a cornerstone technique for improving selectivity in such systems. Instead of adding the nucleophile all at once, add it dropwise over an extended period (e.g., 2-4 hours) using a syringe pump. This maintains an extremely low instantaneous concentration of the nucleophile, ensuring it is far more likely to encounter and react with the abundant starting material rather than the sparsely populated mono-substituted intermediate. Conducting the reaction at high dilution further aids this principle.
-
Choice of Nucleophile: The steric bulk of your nucleophile can be a deciding factor. A sterically hindered nucleophile will react at the first available site. However, the resulting mono-substituted product will be significantly more sterically encumbered, potentially slowing or preventing a second substitution.
Q2: I'm getting a complex mixture of products, including what appears to be benzaldehyde derivatives. What is causing this and how can I prevent it?
Answer: The formation of aldehyde byproducts indicates the hydrolysis of the gem-dibromide functionality. This occurs when water is present in the reaction mixture. The benzylic position makes these groups particularly susceptible to hydrolysis.[1]
Solutions:
-
Rigorous Dry Conditions: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon. This not only prevents moisture from the air from entering the reaction but also protects any sensitive reagents from oxidation.
-
Reagent Purity: Ensure your starting material and nucleophile are anhydrous. If the nucleophile is a salt (e.g., sodium salt of a phenol), ensure it has been thoroughly dried.
Q3: The reaction is sluggish and does not go to completion, even after extended periods. What can I do to improve the reaction rate without sacrificing selectivity?
Answer: Poor reactivity can be due to several factors, including a weak nucleophile, poor solvent choice, or low temperature.
Solutions:
-
Solvent Optimization: The choice of solvent is critical for nucleophilic substitutions. For SN2-type reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the nucleophile but not the anion, increasing its nucleophilicity. For SN1-type pathways, polar protic solvents may be necessary.[2]
-
Phase-Transfer Catalysis: If you are using a salt as a nucleophile with limited solubility in your organic solvent, a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can be highly effective. The catalyst transports the nucleophile anion into the organic phase, dramatically accelerating the reaction.
-
Activating the Nucleophile: If you are using a neutral nucleophile (e.g., an alcohol or thiol), the addition of a non-nucleophilic base (e.g., sodium hydride, potassium carbonate) will deprotonate it to form the more reactive conjugate base (alkoxide or thiolate).
Frequently Asked Questions (FAQs)
What is the dominant reaction mechanism for functionalization?
The reaction proceeds via nucleophilic substitution at the benzylic carbon. Given that this is a primary benzylic halide, the mechanism is most commonly SN2, which involves a backside attack by the nucleophile in a concerted step.[2] However, an SN1 pathway is also plausible due to the high resonance stabilization of the resulting benzylic carbocation intermediate.[3] The operative mechanism can be influenced by reaction conditions:
-
SN2 is favored by: Strong nucleophiles, high concentration of the nucleophile, and polar aprotic solvents.
-
SN1 is favored by: Weak nucleophiles, polar protic solvents (which stabilize the carbocation intermediate), and Lewis acid catalysts that can assist in bromide departure.
How can I selectively form a mono-aldehyde from this compound?
This is a common synthetic goal, as this starting material is an excellent precursor to terephthalaldehydes.[4] Direct selective hydrolysis is extremely difficult to control. The most reliable method is a two-step process:
-
Selective Mono-substitution: First, perform a selective mono-substitution reaction using the techniques described in the Troubleshooting Guide (Q1). A common approach is the Kornblum oxidation, where one -CHBr₂ group is reacted with DMSO.
-
Hydrolysis: The resulting intermediate is then hydrolyzed to the aldehyde. This ensures the aldehyde is only formed at the site that was selectively functionalized.
What analytical techniques are best for monitoring the reaction and characterizing the products?
-
Thin-Layer Chromatography (TLC): This is the best technique for real-time reaction monitoring. The starting material, mono-substituted product, and di-substituted product will typically have different Rf values, allowing you to track the consumption of the starting material and the formation of products to stop the reaction at the optimal point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation.
-
Starting Material (this compound): Due to its symmetry, it will show a simple ¹H NMR spectrum: one singlet for the aromatic protons and one singlet for the two equivalent -CH Br₂ protons.
-
Mono-substituted Product: The symmetry is broken. You will observe a more complex AA'BB' system for the aromatic protons and two distinct signals for the benzylic protons (-CH Br₂ and the newly functionalized group).
-
Di-substituted Product: Symmetry is restored, leading to a simpler spectrum again, similar in pattern to the starting material but with different chemical shifts.
-
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the products and can be used with GC-MS or LC-MS for reaction monitoring.
Data & Protocols
Table 1: Condition Optimization for Mono-Alkoxylation
The following table illustrates typical outcomes when reacting this compound with 1 equivalent of sodium phenoxide, demonstrating the impact of reaction conditions on regioselectivity.
| Entry | Temperature (°C) | Nucleophile Addition | Dilution (M) | Time (h) | Product Ratio (Mono:Di:SM) |
| 1 | 60 | All at once | 0.5 | 2 | 45 : 40 : 15 |
| 2 | 25 (RT) | All at once | 0.5 | 6 | 60 : 25 : 15 |
| 3 | 0 | All at once | 0.5 | 12 | 75 : 10 : 15 |
| 4 | 0 | Slow (over 2h) | 0.1 | 12 | >90 : <5 : ~5 |
SM = Starting Material. Ratios are illustrative, based on typical experimental observations.
Protocol 1: Optimized General Procedure for Selective Mono-Substitution
This protocol provides a robust starting point for achieving high mono-selectivity with a generic nucleophile (Nu⁻).
Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., sodium salt of a phenol or thiol) (0.9 eq)
-
Anhydrous DMF
-
Syringe Pump
-
Standard inert atmosphere glassware setup
Procedure:
-
Under an argon atmosphere, dissolve this compound in anhydrous DMF (to achieve a final concentration of ~0.1 M).
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate flask, dissolve the nucleophile (0.9 eq) in a minimal amount of anhydrous DMF.
-
Draw the nucleophile solution into a syringe and place it on a syringe pump.
-
Add the nucleophile solution to the stirred solution of the starting material dropwise over 2-4 hours.
-
Allow the reaction to stir at 0 °C after the addition is complete. Monitor the reaction progress by TLC every 30-60 minutes.
-
Upon optimal conversion (maximum mono-product, minimal di-product and remaining starting material), quench the reaction by pouring it into cold water.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-substituted product.
Visual Diagrams
Troubleshooting Workflow for Poor Regioselectivity
Caption: Troubleshooting decision tree for improving mono-selectivity.
Competitive Reaction Pathways
Caption: Reaction pathways for functionalization.
References
-
Bodzioch, A., et al. (2016). Efficient Synthesis of Bis(dibromomethyl)arenes as Important Precursors of Synthetically Useful Dialdehydes. Synthesis, 48(20). Available from: [Link]
-
University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. Retrieved from [Link]
-
Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]
-
Prakash Academy. (2012, February 17). Mechanism I Nucleophilic substitution at benzylic position I Benzene I [Video]. YouTube. [Link]
Sources
Technical Support Center: Catalyst Selection and Optimization for 1,4-Bis(dibromomethyl)benzene Reactions
Welcome to the technical support center for reactions involving 1,4-Bis(dibromomethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to catalyst selection and optimization for this versatile reagent.
Introduction to the Reactivity of this compound
This compound is a highly reactive aromatic compound due to the presence of two dibromomethyl groups. These groups are precursors to aldehydes and can participate in a variety of chemical transformations, including nucleophilic substitutions and cross-coupling reactions.[1] The selection of an appropriate catalyst and the optimization of reaction conditions are critical for achieving high yields and selectivities in these reactions.
This guide will focus on the most common reaction of this compound: its conversion to terephthalaldehyde, a valuable building block in the synthesis of polymers, pharmaceuticals, and dyes.[2] We will also address general considerations for other potential reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues encountered during experiments with this compound in a question-and-answer format.
Hydrolysis to Terephthalaldehyde
The conversion of this compound to terephthalaldehyde is a key transformation. This reaction typically proceeds via hydrolysis of the dibromomethyl groups.
Q1: What are the common catalysts for the hydrolysis of this compound to terephthalaldehyde?
A: The hydrolysis of gem-dibromides to aldehydes can be achieved under various conditions, often facilitated by a catalyst or promoter. While direct literature on the catalytic hydrolysis of this compound is sparse, we can extrapolate from the hydrolysis of similar benzylic halides and the synthesis of terephthalaldehyde from related precursors.
Common approaches include:
-
Acid Catalysis: Strong acids like sulfuric acid can be used to promote the hydrolysis of the corresponding tetrachloro or tetrabromo precursors of terephthalaldehyde.[2]
-
Lewis Acid Catalysis: Lewis acids can facilitate the cleavage of the carbon-bromine bond, promoting nucleophilic attack by water.
-
Phase-Transfer Catalysis (PTC): For reactions in biphasic systems (e.g., organic solvent and water), a phase-transfer catalyst can be highly effective. Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), are commonly used to transport the hydroxide ion (or other nucleophiles) from the aqueous phase to the organic phase where the substrate resides.[3][4]
-
Metal-Catalyzed Oxidation: While not a direct hydrolysis, the oxidation of p-xylene (the parent hydrocarbon) to terephthalaldehyde often involves catalysts that could potentially be adapted. These include tungsten oxide-based catalysts and Fe/Mo/DBH catalysts.[5]
Q2: I am observing low yields of terephthalaldehyde during the hydrolysis of this compound. What are the likely causes and how can I optimize the reaction?
A: Low yields in this reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Sources
Technical Support Center: Monitoring Reactions of 1,4-Bis(dibromomethyl)benzene
Welcome to the technical support center for monitoring reactions involving 1,4-Bis(dibromomethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you with the expertise to effectively monitor your reactions, ensuring reliable and reproducible results.
Troubleshooting Guides by Analytical Method
The choice of analytical method is critical for successfully monitoring the conversion of this compound to your desired product. Below are detailed troubleshooting guides for the most common techniques you might employ.
Thin-Layer Chromatography (TLC) Troubleshooting
TLC is a rapid, qualitative tool ideal for quick reaction checks. Given that this compound and its products are often aromatic, they are typically UV-active, making visualization straightforward.[1][2]
Question: My spots are streaking or appearing as elongated blobs. What is causing this and how can I fix it?
-
Answer: Streaking on a TLC plate is a common issue that can obscure results and make it difficult to determine reaction completion.[3][4][5] There are several potential causes:
-
Sample Overloading: This is the most frequent cause.[1][4][5] A solution that is too concentrated will saturate the stationary phase, leading to poor separation.
-
Solution: Dilute your reaction aliquot significantly in a volatile solvent (e.g., ethyl acetate, dichloromethane) before spotting.[1][3] You can also try spotting multiple times in the same location, allowing the solvent to fully evaporate between applications, to apply a small amount of a dilute sample.[1][5]
-
-
Inappropriate Solvent System: If your compound is highly polar, it may interact strongly with the silica gel, causing streaking.[5]
-
High-Boiling Point Solvents: If your reaction is in a high-boiling solvent like DMF or DMSO, it can cause streaking.
-
Solution: After spotting your sample on the plate, place the plate under a high vacuum for a few minutes to evaporate the reaction solvent before developing the plate.[7]
-
-
Question: I don't see any spots on my TLC plate under the UV lamp, even though I expect the reaction to be working. What's wrong?
-
Answer: A lack of visible spots can be alarming, but it's often due to simple issues.
-
Sample is Too Dilute: The concentration of your analyte may be below the detection limit of the UV lamp.[1][2]
-
Compound is Not UV-Active: While this compound is aromatic and thus UV-active, your product might not be.[1]
-
Solution: Use a chemical stain. A potassium permanganate (KMnO₄) stain is excellent for visualizing compounds that can be oxidized, such as alkenes formed in a Wittig reaction. Iodine vapor is another general-purpose stain.[8]
-
-
Solvent Level in Chamber is Too High: If the solvent level in the developing chamber is above the spotting line, your sample will dissolve into the solvent reservoir instead of migrating up the plate.[1][4][5]
-
Solution: Always ensure the starting line where you spot your samples is well above the level of the eluent in the chamber.
-
-
Question: My reactant and product spots have very similar Rf values. How can I improve separation?
-
Answer: Poor separation between the starting material and product can make it impossible to judge reaction progress.
-
Optimize the Mobile Phase: The polarity of your eluent is the most critical factor.
-
Solution: If spots are too high on the plate (high Rf), your eluent is too polar; decrease the proportion of the more polar solvent. If spots are too low (low Rf), the eluent is not polar enough; increase the proportion of the polar solvent.[1] Experiment with different solvent systems entirely (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol).
-
-
Use a Cospot: A cospot is a lane where you spot the reaction mixture directly on top of the starting material spot.[9]
-
Benefit: If the two spots resolve into one elongated spot or a "snowman" shape, it indicates that the starting material is still present.[7] If you see two distinct spots in the reaction mixture lane that merge into one in the cospot lane, it confirms the identity of the starting material.
-
-
Gas Chromatography (GC) Troubleshooting
GC is a powerful quantitative technique for volatile and thermally stable compounds. It is well-suited for monitoring reactions of this compound, as these compounds are often sufficiently volatile.[10][11]
Question: I'm seeing "ghost peaks" in my chromatogram that don't correspond to my reactants or expected products. Where are they coming from?
-
Answer: Ghost peaks are extraneous peaks that can interfere with quantification.
-
Carryover from Previous Injection: Residual sample from a previous, more concentrated run can elute in a subsequent analysis.[12]
-
Solution: Run a blank injection (injecting only the solvent used to dissolve your sample) to see if the ghost peaks persist. If they do, clean the syringe and consider baking out the inlet and column at a high temperature as recommended by the manufacturer.[12]
-
-
Contaminated Syringe or Solvent: The solvent used for sample preparation or the syringe itself may be contaminated.[13][14]
-
Solution: Use high-purity, HPLC-grade solvents for sample preparation.[13] Thoroughly rinse the syringe with clean solvent before each injection.
-
-
Septum Bleed: Small particles from a degrading septum in the injection port can enter the column and show up as peaks.[15]
-
Solution: Inspect and regularly replace the septum as part of routine maintenance.[15]
-
-
Question: My peaks are tailing or fronting, leading to inaccurate integration. How can I achieve symmetrical peaks?
-
Answer: Poor peak shape compromises resolution and the accuracy of quantitative analysis.[12][16]
-
Column Overloading: Injecting too much sample can saturate the column, causing peak distortion.[12][16]
-
Solution: Dilute your sample and inject a smaller volume.
-
-
Active Sites in the System: Polar analytes can have secondary interactions with active sites (e.g., silanol groups) in the inlet liner or on the column itself, causing tailing.[12][16]
-
Solution: Use a deactivated inlet liner. If the column is old, it may need to be replaced. Proper column conditioning is also crucial.[16]
-
-
Improper Injection Technique: A slow injection can lead to broad peaks.[16]
-
Solution: If using manual injection, ensure a smooth and rapid injection. An autosampler will provide the most consistent results.
-
-
Question: The retention times of my peaks are shifting between runs. What causes this instability?
-
Answer: Consistent retention times are essential for reliable peak identification.
-
Fluctuations in Carrier Gas Flow/Pressure: Leaks or an unstable gas supply will alter retention times.[13][16]
-
Solution: Check for leaks around fittings and the septum using an electronic leak detector.[16] Ensure the gas cylinder has adequate pressure.
-
-
Oven Temperature Instability: The GC oven temperature must be precisely controlled for reproducible chromatography.[13][14]
-
Solution: Allow the oven temperature to fully equilibrate before starting a run. Verify the oven's temperature accuracy with a calibrated thermometer if issues persist.[13]
-
-
High-Performance Liquid Chromatography (HPLC) Troubleshooting
HPLC is ideal for non-volatile or thermally sensitive products that may arise from reactions of this compound, such as in polymerization or with large nucleophiles.
Question: My peaks are broad and poorly resolved. How can I sharpen them?
-
Answer: Broad peaks reduce sensitivity and can lead to the merging of adjacent peaks.
-
Column Degradation: Over time, the stationary phase can degrade or voids can form at the head of the column.[17]
-
Mobile Phase Issues: An inappropriate mobile phase composition can lead to poor peak shape.[19]
-
Solution: Ensure you are using high-purity HPLC-grade solvents and that your buffers are fresh and filtered.[17] Optimize the mobile phase composition; for reversed-phase HPLC, increasing the organic solvent percentage will generally decrease retention time and can sometimes sharpen peaks.
-
-
Question: I'm observing peak tailing, especially for one of my compounds. What is the cause?
-
Answer: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase.[17][20]
-
Secondary Silanol Interactions: In reversed-phase chromatography, basic compounds can interact with residual acidic silanol groups on the silica-based stationary phase.[17][20]
-
Solution: Use a buffered mobile phase to control the pH and neutralize these interactions.[17] Operating at a lower pH (e.g., pH 3-4) will protonate the silanols, reducing their interaction with basic analytes. Alternatively, choose a modern, end-capped column designed to minimize silanol activity.[17]
-
-
Column Overload: Injecting too much sample can lead to tailing.[17][18]
-
Solution: Reduce the injection volume or dilute the sample.[18]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
NMR is a powerful tool for both structural confirmation and quantitative analysis of reaction progress.[21][22][23]
Question: How can I use ¹H NMR to accurately determine the percent conversion of my reaction?
-
Answer: Quantitative NMR (qNMR) is a highly accurate method for determining reaction conversion without the need for response factors like in chromatography.[24][25][26][27]
-
Procedure:
-
Select Non-Overlapping Peaks: Identify a distinct peak for the starting material (this compound, likely the -CHBr₂ protons) and a distinct peak for the product that do not overlap with each other or with solvent/impurity peaks.
-
Acquire a Proper Spectrum: Ensure a long relaxation delay (D1) is used (typically 5 times the longest T1 relaxation time of the peaks of interest) to allow for complete magnetization recovery. This is crucial for accurate integration.
-
Integrate and Calculate: Carefully integrate the selected peaks. The percent conversion can be calculated using the following formula: Conversion (%) = [ (Integral of Product Peak / # of Protons) / ( (Integral of Product Peak / # of Protons) + (Integral of Starting Material Peak / # of Protons) ) ] * 100
-
-
Question: The peaks in my NMR spectrum are broad. What could be the issue?
-
Answer: Broad NMR signals can obscure coupling information and make integration difficult.
-
Paramagnetic Impurities: The presence of paramagnetic metals (even at trace levels) can cause significant line broadening.
-
Solution: Filter the NMR sample through a small plug of silica or celite to remove solid impurities. If metal catalysts were used in the reaction, ensure they are fully removed during workup.
-
-
Poor Shimming: The magnetic field may not be homogeneous across the sample.
-
Solution: Re-shim the spectrometer. Modern spectrometers have automated shimming routines that are usually very effective.
-
-
Sample Viscosity or Aggregation: A highly concentrated or viscous sample can lead to broader lines.
-
Solution: Dilute the sample. If aggregation is suspected, try acquiring the spectrum at a higher temperature.
-
-
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for monitoring my reaction?
A1: The best technique depends on the specifics of your reaction.
-
Decision workflow for selecting a monitoring technique.
-
TLC: Best for quick, qualitative checks to see if the starting material is being consumed. Excellent for optimizing reaction conditions.[3]
-
GC: Ideal for quantitative analysis when reactants and products are volatile and thermally stable (e.g., simple substitution or Wittig reactions).[10]
-
HPLC: The method of choice for quantitative analysis of non-volatile products, such as polymers or compounds with large, polar functional groups.[28][29]
-
NMR: Provides both quantitative data (percent conversion) and structural information, which can help identify intermediates or byproducts.[22][30]
Q2: How should I prepare a sample from my reaction mixture for analysis?
A2: Proper sample preparation is key to obtaining clean, reliable data.
| Technique | Sample Preparation Protocol | Key Considerations |
| TLC | 1. Dip a capillary tube into the reaction mixture. 2. Briefly touch the capillary to the TLC plate's baseline.[4] 3. Allow the solvent to evaporate before developing. | Use a very small amount. If the reaction solvent is high-boiling (e.g., DMF), it may cause streaking.[7] |
| GC/HPLC | 1. Withdraw a small aliquot (e.g., 50 µL) from the reaction. 2. Quench the reaction by diluting it in a suitable solvent (e.g., 1 mL of ethyl acetate). 3. If solids are present, filter the sample through a syringe filter (0.45 µm) into a vial.[13] | Quenching stops the reaction at a specific time point. Filtering is crucial to prevent clogging of the injector or column.[13] |
| NMR | 1. Withdraw an aliquot from the reaction. 2. Evaporate the solvent under reduced pressure. 3. Dissolve the residue in a deuterated solvent (e.g., CDCl₃). | Ensure the reaction solvent is fully removed as it can obscure peaks in the spectrum. |
Q3: At what intervals should I take time points to monitor my reaction?
A3: The frequency of sampling depends on the expected reaction rate. For a new reaction, it's wise to sample more frequently at the beginning. A good starting point would be: t = 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, and 24 hr. Once you have an idea of the reaction kinetics, you can adjust this schedule. For very fast reactions, you may need to take samples every few minutes.
Q4: Can I trust the quantification from my GC or HPLC analysis?
A4: Yes, but only if you properly calibrate the instrument. Unlike NMR, where the signal intensity is directly proportional to the number of nuclei, GC and HPLC detectors have different response factors for different compounds. To get accurate quantitative data, you must create a calibration curve using standards of known concentration for both your starting material and your product.
References
-
Drawell. 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Available at: [Link]
-
Journal of Chromatographic Science. Analysis of Brominated Benzene Compounds by Gas Chromatography. Available at: [Link]
-
AELAB. (2025, August 20). 10 Common Mistakes in Gas Chromatography. Available at: [Link]
-
Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Available at: [Link]
-
PharmaGuru. (2025, July 4). GC Troubleshooting: 7+ Common Problems and Their Solution. Available at: [Link]
-
Labmonk. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Available at: [Link]
-
GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Available at: [Link]
-
alwsci. (2025, February 8). Common Sources Of Error in Gas Chromatography. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography. Available at: [Link]
-
University of Oxford. Quantitative NMR Spectroscopy. Available at: [Link]
-
University of Colorado Boulder, Organic Chemistry. Thin Layer Chromatography (TLC). Available at: [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available at: [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]
-
uHPLCs. (2024, June 24). HPLC Peak Shape Troubleshooting Solution Column. Available at: [Link]
-
Oxford Academic. Analysis of Brominated Benzene Compounds by Gas Chromatography. Available at: [Link]
-
JEOL Ltd. What is qNMR (quantitative NMR)? | Applications Notes. Available at: [Link]
-
European Pharmaceutical Review. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Available at: [Link]
-
RSC Publishing. (2019, November 12). Online reaction monitoring by single-scan 2D NMR under flow conditions. Available at: [Link]
-
Crawford Scientific. 8 Common Gas Chromatography Mistakes. Available at: [Link]
-
Mestrelab Resources. What is qNMR and why is it important?. Available at: [Link]
-
Labtech. 11 HPLC Problems and Solutions You Must Know. Available at: [Link]
-
Solubility of Things. Applications of NMR Spectroscopy. Available at: [Link]
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SpringerLink. (2017, October 13). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Available at: [Link]
-
PubMed. (2024, November 5). 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds. Available at: [Link]
-
Analytical Chemistry. (1987, June 1). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Available at: [Link]
-
Scribd. Wittig Reaction Lab Procedure and Analysis. Available at: [Link]
-
ResearchGate. (2024, November 6). P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds. Available at: [Link]
-
Reddit. (2025, May 17). TLC Issues : r/OrganicChemistry. Available at: [Link]
-
LCGC International. (2016, January 17). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. Available at: [Link]
-
Chemistry LibreTexts. (2023, January 22). Kinetics of Nucleophilic Substitution Reactions. Available at: [Link]
-
ResearchGate. (2025, August 6). HPLC Determination of Four Derivatives of Benzene. Available at: [Link]
-
Utah Tech University. Wittig reaction. Available at: [Link]
-
YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. Available at: [Link]
-
University of Rochester, Department of Chemistry. How To: Monitor by TLC. Available at: [Link]
-
GeeksforGeeks. (2025, July 23). Nucleophilic Substitution Reaction. Available at: [Link]
-
BYJU'S. Nucleophilic Substitution Reaction. Available at: [Link]
-
Course Hero. CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE!. Available at: [Link]
-
PubMed. Improvement in HPLC Analysis of Urinary Trans,trans-Muconic Acid, a Promising Substitute for Phenol in the Assessment of Benzene Exposure. Available at: [Link]
-
YouTube. (2015, August 29). 03 11 Kinetics of Nucleophilic Substitution Reactions. Available at: [Link]
- Google Sites. Wittig Reaction - Large TLC Analysis.
-
Science Repository. (2023, September 11). Exploring the Dynamics of Nucleophilic Substitution Reactions: Understanding the Role of Entropy and Potential Energy in SN1 and SN2 Pathways. Available at: [Link]
-
Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available at: [Link]
-
The Distant Reader. analytical method validation of benzene using high performance liquid chromatography in beverage. Available at: [Link]
-
Neliti. Analytical Method Validation of Benzene Using High Performance Liquid Chromatography in Beverage Containing Sodium Benzoate and Ascorbic Acid. Available at: [Link]
-
ACS Publications. Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Available at: [Link]
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- 13. aelabgroup.com [aelabgroup.com]
- 14. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. mastelf.com [mastelf.com]
- 18. labtech.tn [labtech.tn]
- 19. uhplcs.com [uhplcs.com]
- 20. waters.com [waters.com]
- 21. Online reaction monitoring by single-scan 2D NMR under flow conditions - Analyst (RSC Publishing) [pubs.rsc.org]
- 22. asahilab.co.jp [asahilab.co.jp]
- 23. 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 25. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 26. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 27. spectroscopyeurope.com [spectroscopyeurope.com]
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Strategies to minimize the formation of poly-substituted products
Guide: Strategies to Minimize the Formation of Poly-substituted Products
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with polysubstitution in their reactions. Uncontrolled multiple substitutions on a molecule can lead to complex product mixtures, significantly reducing the yield of the desired compound and creating difficult purification challenges. This document provides a series of troubleshooting strategies and in-depth explanations to help you gain control over your reaction selectivity.
Frequently Asked Questions (FAQs)
Q1: I'm running an electrophilic aromatic substitution and getting a complex mixture of di- and tri-substituted products instead of my target mono-substituted compound. What is the most fundamental parameter I should investigate first?
A1: Stoichiometry is the first and most critical parameter to control.
The relative concentration of your electrophile to your substrate is the primary driver of polysubstitution. In many electrophilic aromatic substitutions, the first substituent added to the ring is an activating group (e.g., an alkyl or hydroxyl group). This makes the newly formed mono-substituted product more reactive than the original starting material.
Causality Explained: The activating group donates electron density to the aromatic ring, stabilizing the intermediate carbocation (the sigma complex or arenium ion) formed during the subsequent electrophilic attack. A more stable intermediate means a lower activation energy for the second substitution, causing it to occur faster than the first. If a large excess of the electrophile is present, it will rapidly react with the more reactive mono-substituted product as soon as it's formed.
Actionable Strategy: The most straightforward approach is to use the aromatic substrate as the limiting reagent. By using a large excess of the substrate relative to the electrophile, you increase the statistical probability that the electrophile will encounter and react with an un-substituted starting material molecule rather than the mono-substituted product.
Data-Driven Example: Friedel-Crafts Alkylation of Benzene The alkylation of benzene is a classic example where polysubstitution is a major issue. The addition of an alkyl group activates the ring, promoting further alkylation.
| Molar Ratio (Benzene:Alkyl Halide) | % Mono-substituted | % Poly-substituted |
| 1:1 | ~40-50% | ~50-60% |
| 5:1 | >85% | <15% |
| 10:1 | >95% | <5% |
| (Note: These are representative values; actual results may vary based on catalyst and conditions.) |
As the data clearly shows, increasing the excess of benzene dramatically favors the formation of the mono-substituted product.
Q2: I have adjusted my stoichiometry to use a large excess of my substrate, but I'm still observing over-alkylation/halogenation. What reaction conditions should I modify next?
A2: Your next step is to gain kinetic control over the reaction by manipulating temperature and the rate of addition.
Even with favorable stoichiometry, if the reaction's activation energy is low, polysubstitution can still occur rapidly. The goal is to create conditions where the first substitution is significantly faster than any subsequent substitutions.
Causality Explained:
-
Temperature: Chemical reaction rates are highly sensitive to temperature. By lowering the temperature, you decrease the overall kinetic energy of the system. This disproportionately affects the higher-energy follow-up reactions, slowing them down more significantly than the initial substitution and allowing the desired mono-substituted product to accumulate before it can react again.
-
Rate of Addition: Adding the electrophile slowly (e.g., via a syringe pump over several hours) maintains a very low instantaneous concentration of the reagent in the reaction flask. This "starves" the reaction, ensuring that any mono-substituted product that forms is unlikely to encounter another electrophile molecule immediately. This strategy complements using an excess of the substrate.
Step-by-Step Protocol 1: General Method for Controlled Mono-substitution
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel (or syringe pump for better control), a thermometer, and an inert atmosphere (e.g., Nitrogen or Argon).
-
Charge Reactor: Add the aromatic substrate (e.g., 5-10 molar equivalents) and the solvent to the flask.
-
Cooling: Cool the mixture to the desired starting temperature (e.g., 0 °C or -78 °C) using an ice-salt or dry ice/acetone bath.
-
Reagent Preparation: Dissolve the electrophile (1 molar equivalent) and catalyst (if required) in the same solvent in the dropping funnel.
-
Slow Addition: Add the electrophile solution dropwise to the cooled, stirring substrate solution over a period of 1-4 hours. Carefully monitor the internal temperature to ensure it does not rise significantly.
-
Reaction Monitoring: Monitor the reaction's progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS). The goal is to quench the reaction as soon as the starting material is consumed, before significant di-substitution occurs.
-
Quench: Once the reaction is complete, quench it by adding a suitable reagent (e.g., ice-cold water or a saturated bicarbonate solution) to deactivate the catalyst and stop the reaction.
-
Workup & Purification: Proceed with standard extraction and purification protocols.
This controlled approach ensures that the electrophile is consumed in the desired primary reaction before it can participate in secondary, undesired reactions.
Q3: My substrate is a phenol/aniline, which is extremely activated. Even with careful control of stoichiometry and conditions, polysubstitution happens almost instantly. How can I solve this?
A3: For highly activated systems, you must temporarily reduce the ring's activation level using a protecting group.
Protecting groups are chemical moieties that can be reversibly attached to a functional group to alter its reactivity. In this case, you need to temporarily convert the strongly activating -OH or -NH2 group into a less activating group.
Causality Explained: The lone pair of electrons on the oxygen of a hydroxyl group or the nitrogen of an amino group donates immense electron density into the aromatic ring, making it exceptionally reactive. By acylating these groups, you convert them into an ester (-OC(O)R) or an amide (-NHC(O)R). The lone pair on the heteroatom is now delocalized into the adjacent carbonyl group, significantly reducing its ability to donate density to the aromatic ring. The ring is still activated (ortho-, para-directing), but its reactivity is now moderated, allowing for controlled mono-substitution.
Experimental Workflow: Controlled Nitration of Aniline The direct nitration of aniline is notoriously difficult to control and often leads to oxidation and polysubstitution. Using an acetyl protecting group provides a clean and high-yielding route to the mono-nitro product.
Caption: Workflow for controlled mono-nitration of aniline.
Step-by-Step Protocol 2: Acetylation of Aniline for Controlled Nitration
-
Part A: Acetylation (Protection)
-
In a fume hood, add 10 mL of aniline to a 250 mL flask.
-
Add 20 mL of acetic anhydride in a dropwise manner while stirring. The reaction is exothermic.
-
After the addition is complete, stir for an additional 10-15 minutes.
-
Pour the reaction mixture into 200 mL of ice-cold water to precipitate the acetanilide product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude acetanilide from hot water to obtain pure crystals. Dry the product thoroughly.
-
-
Part B: Nitration of Acetanilide [1][2]
-
Place 5 g of dried acetanilide in a flask and add 5 mL of glacial acetic acid.
-
Cool the mixture in an ice bath to below 5 °C.
-
Separately, prepare the nitrating mixture by carefully and slowly adding 10 mL of concentrated sulfuric acid to 4 mL of concentrated nitric acid, keeping this mixture cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not exceed 10 °C.
-
After the addition, allow the mixture to stir at room temperature for 20-30 minutes.
-
Pour the reaction mixture onto 100 g of crushed ice to precipitate the p-nitroacetanilide.
-
Filter the yellow solid, wash thoroughly with cold water, and recrystallize from ethanol to separate it from the more soluble ortho-isomer[3].
-
-
Part C: Hydrolysis (Deprotection) [4][5][6]
-
Place the purified p-nitroacetanilide (e.g., 2 g) in a round-bottom flask.
-
Add 20 mL of a 70% sulfuric acid solution[4].
-
Gently reflux the mixture for 20-30 minutes. The solid should dissolve[6].
-
Cool the reaction mixture and pour it into 100 mL of ice water.
-
Neutralize the solution by carefully adding an aqueous sodium hydroxide solution until the mixture is alkaline. This will precipitate the p-nitroaniline[2].
-
Collect the yellow p-nitroaniline product by vacuum filtration, wash with water, and dry.
-
This three-step sequence reliably produces the desired mono-substituted product with a high degree of regioselectivity and yield[7][8].
Troubleshooting Decision Workflow
When facing a polysubstitution issue, a systematic approach is key. The following workflow can help guide your experimental design choices.
Caption: Decision workflow for troubleshooting polysubstitution.
References
-
Preparation of p-Nitroacetanilide: Step-by-Step Guide. Vedantu. Available at: [Link]
-
Why is acetylation performed before nitration of aniline?. askIITians. Available at: [Link]
-
(PDF) Nitration of Acetanilide. ResearchGate. Available at: [Link]
-
Hydrolysis: Preparation of 4-Nitroaniline. YouTube. Available at: [Link]
-
Aniline is acetylated before nitration reaction. Education Blogs - India Map. Available at: [Link]
-
Hydrolysis of P-nitroacetanilide Experiment. Scribd. Available at: [Link]
-
Experiment Twelve Hydrolysis of P-nitroacetanilide. undocs.com. Available at: [Link]
-
Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek. Available at: [Link]
-
p-Nitroacetanilide Study Material. Unacademy. Available at: [Link]
-
Why is acetylation of aniline carried out before it's nitration. Filo. Available at: [Link]
-
P-Nitroacetanilide: Measurements and Calculations Report. IvyPanda. Available at: [Link]
-
Solved: Aniline when acetylated, the product on nitration followed by alkaline hydrolysis gives:o - Gauth. Gauthmath. Available at: [Link]
Sources
Validation & Comparative
A Comparative Guide to Benzylic Bromination: 1,4-Bis(dibromomethyl)benzene and Its Alternatives for the Synthetic Chemist
For the discerning researcher, scientist, and drug development professional, the selection of the appropriate reagent for benzylic bromination is a critical decision that profoundly impacts reaction efficiency, selectivity, and safety. This guide provides an in-depth, objective comparison of 1,4-bis(dibromomethyl)benzene with other commonly employed brominating agents, supported by available experimental data and established chemical principles. We will delve into the mechanistic nuances, practical considerations, and safety profiles to empower you to make an informed choice for your specific synthetic challenges.
Introduction to Benzylic Bromination: A Gateway to Functionalization
Benzylic C-H bonds are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical. This inherent reactivity makes the benzylic position a prime target for functionalization, with bromination being a key transformation. The introduction of a bromine atom at the benzylic position opens a gateway to a plethora of subsequent reactions, including nucleophilic substitutions and organometallic coupling, making it a cornerstone of modern organic synthesis.
The efficacy of a benzylic bromination reaction hinges on the choice of the brominating agent. An ideal reagent should offer high selectivity for the benzylic position over other potentially reactive sites, such as aromatic rings or aliphatic C-H bonds. Furthermore, it should be efficient, safe to handle, and cost-effective. This guide will compare this compound with three widely used alternatives: N-bromosuccinimide (NBS), elemental bromine (Br₂), and carbon tetrabromide (CBr₄).
This compound: A Potent, Yet Underutilized, Brominating Agent
This compound is a crystalline solid that serves as a source of bromine radicals upon initiation.[1] Its structure, featuring two dibromomethyl groups on a benzene ring, suggests a high bromine content by mass, which can be advantageous in terms of atom economy.
Synthesis and Properties
This compound is typically synthesized via the radical bromination of p-xylene using elemental bromine under photochemical initiation.[2] The product is a white to light yellow solid.
While its primary application is often as a precursor in polymer and materials science, its potential as a benzylic brominating agent is noteworthy. The molecule can be envisioned as a "slow-release" source of bromine radicals, conceptually similar to other solid brominating agents.
Rationale for Use
The theoretical advantage of using this compound lies in its solid nature, which can make it easier and safer to handle compared to liquid bromine. Additionally, the generation of bromine radicals in a controlled manner could potentially lead to high selectivity in benzylic bromination reactions. However, detailed and direct comparative studies showcasing its efficacy against established reagents are not extensively available in the peer-reviewed literature.
The Established Players: A Comparative Overview
A meaningful comparison of this compound requires a thorough understanding of the incumbent brominating agents.
N-Bromosuccinimide (NBS): The Workhorse of Benzylic Bromination
NBS is a white crystalline solid and is arguably the most common and versatile reagent for allylic and benzylic bromination.[3][4] Its popularity stems from its ability to provide a low, constant concentration of bromine in the reaction mixture, which is crucial for selectivity.[4]
Mechanism of Action: The reaction is initiated by a radical initiator (e.g., AIBN or benzoyl peroxide) or UV light, which leads to the homolytic cleavage of the N-Br bond to generate a succinimidyl radical and a bromine radical. The bromine radical then abstracts a benzylic hydrogen to form a resonance-stabilized benzyl radical and HBr. The HBr reacts with NBS to generate molecular bromine, which then reacts with the benzyl radical to afford the desired benzyl bromide and another bromine radical, thus propagating the radical chain reaction.
Elemental Bromine (Br₂): The Classic but Hazardous Choice
Liquid bromine is a powerful and effective brominating agent.[5] However, its high reactivity can lead to a lack of selectivity, often resulting in the bromination of the aromatic ring in addition to the benzylic position, especially in electron-rich systems.[6]
Safety Concerns: Bromine is highly corrosive, toxic, and volatile, requiring specialized handling procedures and equipment.[5] Its use generates corrosive HBr gas as a byproduct.
Carbon Tetrabromide (CBr₄): A Source of Bromine Radicals
Carbon tetrabromide, a solid, can also serve as a source of bromine atoms for radical reactions. It is often used in combination with a radical initiator. While it is a solid and thus easier to handle than liquid bromine, its use is less common for simple benzylic brominations compared to NBS.
Performance Comparison: A Data-Driven Analysis
While direct comparative experimental data for this compound as a brominating agent is scarce in the literature, we can compile and compare the performance of the other agents in the benzylic bromination of toluene, a standard substrate.
| Brominating Agent | Reaction Conditions | Yield of Benzyl Bromide (%) | Selectivity (Benzylic vs. Aromatic) | Key Advantages | Key Disadvantages |
| This compound | Radical initiator (e.g., AIBN), reflux in an inert solvent (e.g., CCl₄ or cyclohexane) | Data not readily available | Expected to be high for benzylic position | Solid, high bromine content. | Lack of extensive experimental data, potential for multiple brominations. |
| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN), reflux in CCl₄ or acetonitrile | 64-92%[7][8] | High | Easy to handle solid, high selectivity, controlled generation of Br₂.[3][4] | Can be unreliable if not pure, requires a radical initiator.[3] |
| Bromine (Br₂) | UV light or heat, neat or in an inert solvent | Variable, often lower than NBS due to side reactions[6] | Moderate to Low | Readily available, strong brominating agent. | Highly corrosive and toxic liquid, lack of selectivity, generates HBr.[5][6] |
| Carbon Tetrabromide (CBr₄) | Radical initiator (e.g., AIBN), reflux | Generally lower than NBS for this specific transformation | High | Solid, relatively stable. | Lower efficiency for simple benzylic bromination compared to NBS. |
Experimental Protocols: A Practical Guide
To provide a tangible comparison, detailed experimental protocols for the benzylic bromination of toluene using NBS and Br₂ are presented below. A hypothetical protocol for this compound is also proposed based on the principles of radical bromination.
Protocol 1: Benzylic Bromination of Toluene using N-Bromosuccinimide (NBS)
Materials:
-
Toluene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or Acetonitrile
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve toluene (1.0 eq) in CCl₄.
-
Add NBS (1.05 eq) and a catalytic amount of AIBN (0.02 eq).
-
Heat the reaction mixture to reflux and maintain for the appropriate time (monitor by TLC or GC).
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyl bromide.
-
Purify the product by distillation under reduced pressure.
Protocol 2: Benzylic Bromination of Toluene using Elemental Bromine (Br₂)
Materials:
-
Toluene
-
Bromine (Br₂)
-
UV lamp
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
-
Sodium thiosulfate solution
-
Anhydrous calcium chloride
Procedure:
-
Set up a round-bottom flask with a reflux condenser, dropping funnel, and magnetic stirrer.
-
Place toluene in the flask and heat to a gentle reflux.
-
Irradiate the flask with a UV lamp.
-
Slowly add bromine from the dropping funnel. The color of the bromine should disappear as it reacts.
-
After the addition is complete, continue to reflux and irradiate until the evolution of HBr gas ceases.
-
Cool the reaction mixture and wash it with water, followed by a sodium thiosulfate solution to remove any unreacted bromine, and finally with water again.
-
Dry the organic layer over anhydrous calcium chloride, filter, and purify by distillation.
Safety and Handling: A Critical Consideration
The choice of a brominating agent must also be guided by a thorough assessment of its safety profile.
-
This compound: This compound is a corrosive solid that can cause severe skin burns and eye damage.[5][9] It should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, in a well-ventilated area.[9]
-
N-Bromosuccinimide (NBS): NBS is a mild irritant.[10] However, it should still be handled with care, using appropriate PPE.[10]
-
Bromine (Br₂): Elemental bromine is highly toxic, corrosive, and has a high vapor pressure.[5] It must be handled in a fume hood with extreme caution, using specialized PPE.
-
Carbon Tetrabromide (CBr₄): CBr₄ is toxic and a suspected carcinogen. Its use has been largely phased out in many laboratories due to environmental and health concerns.
Conclusion: Making the Right Choice
For routine benzylic brominations, N-Bromosuccinimide (NBS) remains the reagent of choice for most applications due to its high selectivity, ease of handling as a solid, and well-established protocols.[3][4] It offers a reliable and efficient method for introducing a bromine atom at the benzylic position with minimal side reactions.
Elemental bromine (Br₂) , while a potent brominating agent, presents significant handling hazards and often suffers from a lack of selectivity, making it less suitable for complex molecules or when high purity of the benzylic bromide is required.[6]
Carbon tetrabromide (CBr₄) is a viable alternative, particularly in specific named reactions, but is generally less efficient than NBS for simple benzylic brominations and carries its own health and environmental concerns.
This compound presents an interesting, albeit less explored, alternative. Its solid nature and high bromine content are appealing attributes. However, the lack of comprehensive, direct comparative studies with established reagents like NBS makes it difficult to recommend for general use without further investigation. For researchers exploring novel methodologies or seeking alternatives for specific applications, this compound may warrant further study to fully characterize its potential as a selective and efficient benzylic brominating agent.
Ultimately, the optimal choice of brominating agent will depend on the specific substrate, the desired scale of the reaction, the available equipment, and the paramount importance of safety in the laboratory.
References
Sources
- 1. prepchem.com [prepchem.com]
- 2. krc.cecri.res.in [krc.cecri.res.in]
- 3. Solved Synthesize benzyl bromide from toulene with a reagent | Chegg.com [chegg.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scientificupdate.com [scientificupdate.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sciencemadness Discussion Board - Improved Synthesis of Benzyl Bromide by Free Radical Bromination - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. 1,4-bis(Bromomethyl)benzene [ziuma.com]
Alternative synthetic routes to terephthalaldehyde not using 1,4-Bis(dibromomethyl)benzene
An In-depth Guide to Alternative Synthetic Routes for Terephthalaldehyde
Terephthalaldehyde (TPA), a symmetrical aromatic dialdehyde, stands as a critical building block in modern chemical synthesis.[1] Its rigid 1,4-disubstituted benzene core and dual reactive aldehyde groups make it an indispensable precursor for a wide range of materials, including pharmaceuticals, dyes, fluorescent whitening agents, and advanced polymers like covalent organic frameworks (COFs).[1][2][3]
The traditional and most-cited laboratory synthesis involves the radical bromination of p-xylene to form 1,4-bis(dibromomethyl)benzene (α,α,α',α'-tetrabromo-p-xylene), followed by hydrolysis.[3][4] However, this route necessitates the use of elemental bromine and generates significant hydrogen bromide byproduct, posing considerable handling and environmental challenges. Similarly, industrial approaches often rely on the chlorination of p-xylene, which also involves hazardous reagents and can produce complex product mixtures.[2][5]
This guide provides a comparative analysis of viable and innovative synthetic alternatives to the this compound route. We will explore methodologies that offer improved environmental profiles, different precursor accessibility, and unique process advantages. Each section is grounded in experimental data, providing researchers, scientists, and drug development professionals with the in-depth technical insights required to make informed decisions for their synthetic strategies.
Route 1: Direct Catalytic Oxidation of p-Xylene
The most direct and industrially significant alternative is the selective vapor-phase oxidation of p-xylene using air as the oxidant. This approach is economically attractive but presents the considerable chemical challenge of halting the oxidation at the dialdehyde stage, as overoxidation to p-tolualdehyde, 4-carboxybenzaldehyde (4-CBA), and ultimately terephthalic acid (TPA) is thermodynamically favored.[6][7] The key to this process lies entirely in catalyst design.
Causality Behind Experimental Choices
The choice of catalyst is paramount. The system must be active enough to oxidize the methyl groups of p-xylene but not so aggressive that it oxidizes the resulting aldehyde functionalities. Catalysts are often based on mixed metal oxides, which provide a surface for the controlled transfer of oxygen atoms to the substrate. Tungsten oxide-based catalysts, often promoted with other metals like molybdenum and bismuth, have shown particular promise.[8][9] The promoters help to moderate the catalyst's activity and improve selectivity towards the desired terephthalaldehyde product.[5]
Experimental Protocol: Vapor-Phase Oxidation with a W-Mo-Bi Catalyst
This protocol is adapted from a patented process for the vapor-phase oxidation of p-xylene.[9]
-
Catalyst Preparation: A supported catalyst is prepared using silicon carbide as the support material. The support is impregnated with an aqueous solution of ammonium molybdate, bismuth nitrate (dissolved in dilute nitric acid), and a tungsten source such as ammonium tungstate or silicotungstic acid. The impregnated support is then dried and calcined at high temperatures (e.g., 650°C) to form the active metal oxide species.[5][9]
-
Reaction Setup: A tubular reactor is packed with the prepared catalyst. The reactor is heated to the desired reaction temperature, typically in the range of 525°C to 625°C.[9]
-
Oxidation: A gaseous mixture of p-xylene and air is passed through the heated catalyst bed. The mole ratio of p-xylene to air is typically very low (e.g., 1:100 to 1:200) to ensure an excess of oxygen and to remain outside of the flammability limits.[9] The contact time with the catalyst is very short, on the order of 0.01 to 1 second, to prevent overoxidation.[9]
-
Product Isolation: The product stream exiting the reactor is rapidly cooled to condense the products. Terephthalaldehyde is then separated from byproducts like p-tolualdehyde and unreacted p-xylene through techniques such as crystallization or chromatography.
Performance and Limitations
Yields are highly dependent on the specific catalyst formulation and reaction conditions. Conversions of p-xylene can be significant, but selectivity to terephthalaldehyde remains a challenge. For example, one patented process reports a 10% conversion of p-xylene with a 26% yield of terephthalaldehyde.[9] While this route is elegant in its directness, the high temperatures and complex catalyst systems require specialized equipment, and optimization to achieve high selectivity can be resource-intensive.
Caption: Sommelet reaction pathway for terephthalaldehyde synthesis.
Route 3: The McFadyen-Stevens Reaction
The McFadyen-Stevens reaction provides a pathway to aldehydes from carboxylic acids via the base-catalyzed thermal decomposition of an intermediate acylsulfonylhydrazide. [10][11][12]For terephthalaldehyde, this would involve a two-step conversion starting from terephthalic acid.
Causality Behind Experimental Choices
This reaction transforms a stable carboxylic acid functional group into a more reactive aldehyde. The key intermediate is the acylsulfonylhydrazide, formed by reacting an activated carboxylic acid derivative (like an acyl chloride) with a sulfonyl hydrazide. When this intermediate is heated with a base (e.g., sodium carbonate), it decomposes, eliminating nitrogen gas and a sulfinate salt to yield the aldehyde. [10]Recent modifications have developed milder conditions, avoiding the high temperatures of the original protocol. [12][13]
Experimental Protocol: General Modified McFadyen-Stevens Reaction
This is a general two-step procedure adaptable for terephthalic acid.
-
Formation of N,N'-di(benzenesulfonyl)terephthalohydrazide:
-
Convert terephthalic acid to terephthaloyl chloride using a standard reagent like thionyl chloride or oxalyl chloride.
-
In a separate flask, dissolve benzenesulfonyl hydrazide in a suitable solvent like dichloromethane.
-
Cool the hydrazide solution in an ice bath and add a base, such as triethylamine.
-
Slowly add the terephthaloyl chloride to the cooled hydrazide solution.
-
Allow the reaction to proceed to completion, then isolate the resulting di-acylsulfonylhydrazide intermediate by filtration and washing.
-
-
Decomposition to Terephthalaldehyde:
-
Suspend the dried di-acylsulfonylhydrazide intermediate in a high-boiling solvent like ethylene glycol.
-
Add an anhydrous base, such as sodium carbonate.
-
Heat the mixture to a high temperature (e.g., 160°C) until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and isolate the terephthalaldehyde product by extraction and subsequent purification.
-
Performance and Limitations
The McFadyen-Stevens reaction can provide good yields for many aromatic aldehydes. However, its primary drawback for this specific application is that it starts from terephthalic acid. Since the major industrial route to terephthalic acid is the exhaustive oxidation of p-xylene, this route is effectively a multi-step process that begins with the same precursor as the direct oxidation method. [6]It is therefore more suited for laboratory-scale synthesis where terephthalic acid is a readily available starting material, rather than for large-scale industrial production.
Caption: McFadyen-Stevens reaction from terephthalic acid.
Route 4: Emerging Biocatalytic Synthesis
A forward-looking and environmentally benign approach involves the use of enzymes to synthesize terephthalaldehyde. This is particularly relevant in the context of a circular economy, as it provides a potential route for the chemical upcycling of plastic waste.
Scientific Principle
Researchers have identified enzymes, specifically carboxylic acid reductases (CARs), that can efficiently reduce the carboxylic acid groups of terephthalic acid (TPA) to aldehydes, yielding terephthalaldehyde. [14]Terephthalic acid is the primary monomer produced from the deconstruction of polyethylene terephthalate (PET) plastic. By engineering microorganisms like E. coli to express these enzymes, it is possible to create whole-cell biocatalysts that perform this transformation in an aqueous medium under mild conditions. [14][15]
Performance and Limitations
This technology is still in development but shows immense promise. It avoids harsh chemicals, high temperatures, and pressures. The primary challenges are enzyme efficiency, substrate tolerance, and the stability of the aldehyde product within the microbial host, as cells possess native enzymes that can further reduce the aldehyde. [14][15]However, with advances in genome engineering, strains are being developed that have higher tolerance and productivity, demonstrating the potential of terephthalaldehyde as a versatile intermediate in the microbial biosynthesis of chemicals derived from waste PET. [14]
Comparison of Synthetic Routes
| Feature | Direct Catalytic Oxidation | Sommelet Reaction | McFadyen-Stevens Reaction | Biocatalytic Synthesis |
| Starting Material | p-Xylene | Chlorinated p-Xylene Mixture | Terephthalic Acid | Terephthalic Acid (from PET) |
| Key Reagents | Air, Mixed Metal Oxide Catalyst | Hexamine, HCl, Water | Sulfonyl Hydrazide, Base | Engineered Microbes (CAR enzyme) |
| Typical Yield (%) | Variable (e.g., ~26%) [9] | Up to 77% [16] | Good (General Reaction) | In Development |
| Reaction Conditions | High Temp (525-625°C), Gas Phase | Moderate Temp (~110°C), Aqueous | High Temp (~160°C), Liquid Phase | Mild Temp (~37°C), Aqueous |
| Advantages | Direct, uses air as oxidant | High yield, tolerates impure starting material | Starts from stable diacid | Environmentally benign, uses waste |
| Disadvantages | Low selectivity, overoxidation, high energy | Uses chlorinated precursors | Multi-step from p-xylene | Emerging tech, enzyme stability |
Conclusion
While the traditional synthesis of terephthalaldehyde from this compound is effective on a lab scale, its reliance on hazardous reagents makes it unsuitable for sustainable, large-scale production. This guide has detailed three principal alternatives, each with a distinct profile of advantages and challenges.
-
Direct Catalytic Oxidation of p-xylene is the most direct industrial approach, though it is a formidable challenge in catalyst design to achieve high selectivity.
-
The Sommelet Reaction offers a surprisingly efficient route that cleverly utilizes an impure chlorinated feedstock, making it a practical and high-yielding option, albeit one that still depends on a halogenation step.
-
The McFadyen-Stevens Reaction is a useful tool for laboratory synthesis when starting from the corresponding diacid but is less direct for bulk production from hydrocarbon feedstocks.
-
Finally, emerging Biocatalytic Routes represent the future of sustainable chemical manufacturing, offering a green pathway to terephthalaldehyde from renewable feedstocks or plastic waste, a field ripe for further innovation.
The optimal choice of synthetic route will ultimately depend on the specific requirements of the application, including scale, cost, available starting materials, and environmental considerations.
References
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A Comparative Guide to the Reactivity of 1,4-Bis(dibromomethyl)benzene and Its Chloro-Analogue
In the realm of organic synthesis, particularly in the development of pharmaceuticals and advanced materials, the choice of starting material is paramount. Benzylic halides are foundational building blocks, prized for their versatile reactivity. This guide offers an in-depth comparison of two closely related yet distinct reagents: 1,4-Bis(dibromomethyl)benzene and its chloro-analogue, 1,4-Bis(dichloromethyl)benzene. Understanding their relative reactivity is crucial for optimizing reaction conditions, maximizing yields, and controlling selectivity in synthetic pathways.
This document moves beyond a simple cataloging of properties to explore the fundamental chemical principles that govern the reactivity of these compounds. We will delve into the causality behind their behavior in key chemical transformations, supported by established theoretical frameworks and experimental observations.
Physicochemical Properties at a Glance
Before examining reactivity, a summary of the core physical properties provides essential context for handling and experimental design.
| Property | This compound | 1,4-Bis(dichloromethyl)benzene |
| CAS Number | 1592-31-0 | 7398-82-5[1] |
| Molecular Formula | C₈H₆Br₄ | C₈H₆Cl₄[1] |
| Molecular Weight | 421.75 g/mol [2] | 243.95 g/mol [1] |
| Appearance | White to light yellow solid | White solid |
| Melting Point | 170 °C[3] | 9.5 °C[1] |
| Boiling Point | Decomposes | 302.9 °C at 760 mmHg[1] |
Theoretical Framework: The Pillars of Reactivity
The observed differences in reactivity between these two compounds are not arbitrary; they are dictated by fundamental principles of physical organic chemistry. Two primary factors are at play: the nature of the carbon-halogen bond and the stability of the halide anion as a leaving group.
The Decisive Role of the Leaving Group
In nucleophilic substitution reactions, the rate is heavily influenced by the ability of the leaving group to depart from the carbon center. A good leaving group is a species that is stable on its own. The stability of the halide anions (X⁻) is inversely related to their basicity; weaker bases make better leaving groups.[4][5]
The acidity of the hydrohalic acids increases down the group (HI > HBr > HCl > HF). Consequently, the stability of their conjugate bases follows the same trend (I⁻ > Br⁻ > Cl⁻ > F⁻).[6] This means that the bromide ion (Br⁻) is a weaker base and thus a better leaving group than the chloride ion (Cl⁻).[7][8][9] This single factor is the most significant predictor of the higher reactivity of the bromo-compound.
Carbon-Halogen Bond Strength
The initiation of a substitution reaction requires the cleavage of the carbon-halogen (C-X) bond. The energy required for this cleavage is the Bond Dissociation Energy (BDE). A weaker bond will break more readily, leading to a lower activation energy and a faster reaction rate.
The C-Br bond is inherently weaker than the C-Cl bond.[6][10] For instance, the BDE for a benzylic C-Br bond is approximately 238 kJ/mol, whereas for a benzylic C-Cl bond, it is around 280 kJ/mol. This ~42 kJ/mol difference signifies that significantly less energy is required to cleave the C-Br bond, predisposing this compound to faster reaction kinetics.
Caption: Key factors influencing the higher reactivity of the bromo-analogue.
Mechanistic Considerations: Sₙ1 vs. Sₙ2 Pathways
Benzylic halides are unique in that they can readily undergo nucleophilic substitution by both Sₙ1 and Sₙ2 mechanisms.[11][12]
-
Sₙ1 Pathway: The cleavage of the C-X bond forms a resonance-stabilized benzylic carbocation. This pathway is favored by polar protic solvents and weaker nucleophiles.
-
Sₙ2 Pathway: A strong nucleophile can directly attack the electrophilic benzylic carbon in a concerted step, displacing the halide. The π-system of the benzene ring can help stabilize the transition state.[12]
For both mechanisms, the rate-determining step involves either the cleavage of the C-X bond (Sₙ1) or the partial breaking of this bond in the transition state (Sₙ2). Therefore, the weaker C-Br bond and superior leaving group ability of bromide accelerate the reaction regardless of the specific pathway.
Caption: Generalized Sₙ1 and Sₙ2 pathways for benzylic dihalides.
Experimental Comparison: Hydrolysis to Terephthalaldehyde
A common and synthetically important transformation for both compounds is their hydrolysis to form terephthalaldehyde (C₆H₄(CHO)₂), a valuable monomer and chemical intermediate.[13] This reaction serves as an excellent practical benchmark for comparing their reactivity.
While direct, side-by-side kinetic studies are not prevalent in the literature, synthesis procedures provide strong evidence. The synthesis of terephthalaldehyde from this compound (often referred to as α,α,α',α'-Tetrabromo-p-xylene) typically involves hydrolysis with reagents like sulfuric acid under controlled heating.[13][14] Similarly, the chloro-analogue can be converted via hydrolysis, often as part of a Sommelet reaction or by heating with water, sometimes requiring harsher conditions or specific catalysts to achieve high yields.[15][16][17]
Expected Outcome: this compound is expected to undergo hydrolysis at a significantly faster rate and/or under milder conditions than 1,4-Bis(dichloromethyl)benzene. The combined effects of a lower C-Br bond dissociation energy and the superior leaving group ability of bromide lower the activation energy barrier for the initial substitution step.
Self-Validating Protocol for Comparative Hydrolysis
This protocol is designed to qualitatively and quantitatively compare the rate of hydrolysis of the two substrates.
Objective: To determine the relative reactivity of this compound and 1,4-Bis(dichloromethyl)benzene by monitoring their conversion to terephthalaldehyde under identical hydrolysis conditions.
Materials:
-
This compound
-
1,4-Bis(dichloromethyl)benzene
-
Dimethyl sulfoxide (DMSO)
-
Deionized Water
-
Ethyl Acetate (for TLC)
-
Hexane (for TLC)
-
TLC plates (silica gel 60 F₂₅₄)
-
2,4-Dinitrophenylhydrazine (DNP) stain solution
-
Round-bottom flasks, condensers, heating mantles, magnetic stirrers
-
Standard glassware for workup and analysis
Procedure:
-
Reaction Setup: Prepare two identical reaction setups. In each 100 mL round-bottom flask, place a magnetic stir bar and add 10 mmol of the respective dihalide substrate.
-
Solvent Addition: To each flask, add 40 mL of DMSO. Stir the mixture at room temperature to dissolve the substrate.
-
Initiation: Place both flasks in pre-heated heating mantles set to 80 °C and equip them with reflux condensers.
-
Hydrolysis: Once the solutions reach thermal equilibrium, add 5 mL of deionized water to each flask simultaneously to initiate the hydrolysis. Start timing the reactions.
-
Reaction Monitoring (Self-Validation):
-
Every 15 minutes, withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture.
-
Quench the aliquot in a vial containing 1 mL of cold water and extract with 1 mL of ethyl acetate.
-
Spot the ethyl acetate layer on a TLC plate (co-spot with starting material and pure terephthalaldehyde standards).
-
Elute the TLC plate using a 30:70 ethyl acetate/hexane mobile phase.
-
Visualize the spots under UV light and by staining with a DNP solution (which reacts with the aldehyde product to form a colored spot).
-
Compare the disappearance of the starting material spot and the appearance/intensity of the terephthalaldehyde product spot for each reaction.
-
-
Workup & Isolation (at completion):
-
Once TLC indicates the consumption of the starting material (or after a set time, e.g., 3 hours), cool the flasks to room temperature.
-
Pour the reaction mixtures into 200 mL of ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
-
Analysis:
-
Record the crude yield for each reaction.
-
Determine the melting point of the products (pure terephthalaldehyde melts at 114–117 °C).[13]
-
Confirm product identity and purity via ¹H NMR spectroscopy.
-
Caption: Experimental workflow for the comparative hydrolysis protocol.
Practical Implications and Conclusion
The evidence overwhelmingly indicates that This compound is a more reactive electrophile than 1,4-Bis(dichloromethyl)benzene . This heightened reactivity is a direct consequence of two synergistic electronic effects: the lower bond dissociation energy of the C-Br bond and the superior stability of the bromide anion as a leaving group.
For the researcher, scientist, or drug development professional, this has clear practical implications:
-
For Rapid Reactions & Mild Conditions: this compound is the reagent of choice when faster reaction rates are desired or when the substrate is sensitive to harsh conditions (high temperatures or strong reagents).
-
For Cost-Effectiveness & Stability: Chloro-analogues are often less expensive and can exhibit greater shelf-life stability.[18] If a slower, more controlled reaction is permissible, or if cost is a primary driver, 1,4-Bis(dichloromethyl)benzene may be the more pragmatic choice.
-
Process Control: The lower reactivity of the chloro-compound can be an advantage in large-scale industrial processes where controlling exotherms and ensuring reaction safety are critical.
Ultimately, the selection between these two reagents is a strategic decision based on the specific goals of the synthesis: speed and mildness versus cost and control. This guide provides the fundamental rationale to make that choice an informed one.
References
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ACS Publications. (2025). Access to Biaryls via Anilide C–N Bond Activation through Photocatalytic Radical Truce–Smiles Rearrangement. Organic Letters. [Link]
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Wikipedia. (n.d.). Terephthalaldehyde. [Link]
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Wikipedia. (n.d.). 1,4-Bis(trichloromethyl)benzene. [Link]
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PrepChem.com. (n.d.). Preparation of this compound. [Link]
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Organic Syntheses. (n.d.). Terephthalaldehyde. [Link]
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PubChem. (n.d.). 1,4-Dibromo-2,5-bis(bromomethyl)benzene. [Link]
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Reddit. (2025). Why is chlorine the right leaving group but not bromine (or iodine)?. [Link]
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PubChem. (n.d.). 1,4-Bis(bromomethyl)benzene. [Link]
-
YouTube. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. [Link]
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ResearchGate. (n.d.). Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols. [Link]
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Master Organic Chemistry. (2025). What Makes A Good Leaving Group?. [Link]
- Google Patents. (n.d.). Hydrolysis of water-insoluble organic halides. US4500740A.
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Cheméo. (n.d.). Chemical Properties of Benzene, 1,4-bis(bromomethyl)- (CAS 623-24-5). [Link]
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Wikipedia. (n.d.). Bond-dissociation energy. [Link]
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Chemistry LibreTexts. (2019). 13.07: Substitution of benzylic and allylic halides. [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates formed in radical nucleophilic substitution reactions. [Link]
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Quora. (2018). You told that leaving group ability is in the order I>Br>Cl>F but the basic character is in the.... [Link]
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SpringerLink. (2025). Halodehydroxylation of alcohols to yield benzylic and alkyl halides in ionic liquids. [Link]
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Reddit. (2025). How does leaving group size ( Cl-R vs Br-R vs I-R) attached to a cyclohexane affect the rate of an sn2 reaction. [Link]
-
Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. [Link]
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Master Organic Chemistry. (2013). Bond Strengths And Radical Stability. [Link]
-
National Institutes of Health. (n.d.). Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (2) – The Benzyne Mechanism. [Link]
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Brainly. (2023). Why is Br a better leaving group than Cl?. [Link]
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ResearchGate. (n.d.). Comparison of the BDE of Alkyl Halides and Benzyl Halides. [Link]
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SlidePlayer. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS. [Link]
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NIST. (n.d.). Benzene, 1,4-bis(chloromethyl)-. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 1,4-Bis(bromomethyl)benzene
Audience: Researchers, scientists, and drug development professionals
Objective: This guide provides an in-depth comparison of spectroscopic techniques for the unambiguous structural confirmation of 1,4-bis(bromomethyl)benzene. It emphasizes the causality behind experimental choices and presents a logical workflow for achieving irrefutable structural validation, while also comparing its spectral features to its isomers and a closely related compound.
The Analytical Imperative: Beyond Purity to Structural Certainty
In the realm of chemical synthesis, particularly for pharmaceutical and materials science applications, 1,4-bis(bromomethyl)benzene is a cornerstone dielectrophilic building block.[1] Its rigid para-substituted aromatic core and two reactive benzylic bromide functionalities make it an ideal precursor for synthesizing polymers, macrocycles, and complex organic molecules.[2] However, its utility is predicated on its precise structure. The synthesis, often a radical bromination of p-xylene, can potentially yield isomeric impurities (1,2- or 1,3-bis(bromomethyl)benzene) or products of over-bromination, such as 1,4-bis(dibromomethyl)benzene.
Therefore, confirming the molecular structure is not a perfunctory quality control step but a fundamental requirement for predictable reactivity and downstream success. This guide eschews a simple recitation of data, instead offering an application-scientist's perspective on using a suite of spectroscopic tools—NMR, Mass Spectrometry, and IR—in a synergistic workflow to build an unshakeable case for the structure of 1,4-bis(bromomethyl)benzene.
A Multi-Pronged Approach: Comparative Spectroscopic Analysis
No single technique provides absolute certainty. True confidence is achieved by integrating orthogonal analytical methods, where the strengths of one compensate for the limitations of another. We will examine the expected and observed data for 1,4-bis(bromomethyl)benzene and compare it against its isomers to demonstrate the power of this approach.
Nuclear Magnetic Resonance (NMR): The Gold Standard for Isomer Differentiation
NMR spectroscopy is unparalleled in its ability to map the precise connectivity of atoms in a molecule. For a compound like 1,4-bis(bromomethyl)benzene, with its high degree of symmetry, NMR provides a uniquely clean and diagnostic fingerprint.
Causality of Choice: We turn to NMR first because it directly probes the chemical environment of ¹H and ¹³C nuclei, providing definitive information about molecular symmetry and substitution patterns, which is the primary challenge in this analysis.
Due to the C₂h symmetry of the 1,4-substituted ring, all four aromatic protons are chemically and magnetically equivalent, as are the four protons of the two methylene (-CH₂Br) groups.
-
Prediction: The ¹H NMR spectrum should exhibit two sharp singlets.
-
Observation: Experimental data confirms this prediction, showing a singlet for the aromatic protons around δ 7.37 ppm and a singlet for the benzylic methylene protons at δ 4.48 ppm.[3] The 4:4 (or 1:1) integration ratio of these peaks validates this assignment.
The true diagnostic power of ¹H NMR becomes evident when comparing the para isomer to its ortho and meta counterparts.
| Compound | Aromatic Protons (δ ppm, Multiplicity) | Benzylic Protons (δ ppm, Multiplicity) | Rationale for Multiplicity |
| 1,4-Bis(bromomethyl)benzene | 7.37 (s, 4H) | 4.48 (s, 4H) | High symmetry makes all aromatic protons equivalent; no adjacent protons to couple with. |
| 1,2-Bis(bromomethyl)benzene | 7.26-7.39 (m, 4H) | 4.68 (s, 4H) | Lower symmetry results in a complex multiplet for the non-equivalent aromatic protons. |
| 1,3-Bis(bromomethyl)benzene | 7.33 (m, 3H), 7.43 (m, 1H) | 4.48 (s, 4H) | The three adjacent aromatic protons and one isolated proton create a complex splitting pattern. |
Data sourced from The Royal Society of Chemistry.[3]
Clarification on a Potential Misnomer: It is crucial to distinguish 1,4-bis(bromomethyl)benzene (-CH₂Br) from this compound (-CHBr₂). The latter, a product of further bromination, would also show two singlets in its ¹H NMR spectrum, but the methine proton (-CHBr₂) signal would appear at a significantly different chemical shift (expected > δ 6.5 ppm) and the integration ratio would be 4:2 (aromatic:methine).
Proton-decoupled ¹³C NMR complements the ¹H data by revealing the number of unique carbon environments.
-
Prediction: The symmetry of the 1,4-isomer dictates that there are only three distinct carbon signals: one for the two equivalent -CH₂Br carbons, one for the four equivalent aromatic C-H carbons, and one for the two equivalent bromine-bearing quaternary (C-Br) carbons.
-
Observation: The experimental spectrum shows precisely these three signals.[3]
| Compound | Benzylic Carbon (δ ppm) | Aromatic CH (δ ppm) | Quaternary Aromatic C (δ ppm) |
| 1,4-Bis(bromomethyl)benzene | 33.0 | 129.6 | 138.1 |
| 1,2-Bis(bromomethyl)benzene | 30.1 | 129.6, 131.2 | 136.7 |
| 1,3-Bis(bromomethyl)benzene | 33.0 | 129.1, 129.3, 129.6 | 138.4 |
Data sourced from The Royal Society of Chemistry.[3]
The simplicity of the ¹³C spectrum for the para isomer is a powerful diagnostic feature, contrasting sharply with the more complex spectra of the less symmetric ortho and meta isomers.
Mass Spectrometry (MS): Confirming Mass and Elemental Composition
While NMR excels at isomerism, mass spectrometry provides definitive confirmation of the molecular weight and elemental composition, particularly the presence of bromine.
Causality of Choice: We use MS to obtain the molecular weight, a fundamental property, and to leverage the unique isotopic signature of bromine as an orthogonal confirmation of the elemental formula.
-
Prediction: Bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). A molecule with two bromine atoms will exhibit a characteristic triplet molecular ion peak cluster (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. For C₈H₈Br₂, the expected molecular weight is ~264 g/mol .[4]
-
Observation: The electron ionization (EI) mass spectrum shows this exact pattern for the molecular ion.[4][5] High-resolution mass spectrometry (HRMS) can further confirm the elemental composition C₈H₈Br₂ by providing a mass measurement with sub-ppm accuracy.
Key Fragmentation Pathways: The fragmentation pattern provides additional structural evidence.
-
Loss of Bromine: A prominent peak corresponding to the loss of a bromine radical ([M-Br]⁺) at m/z 183/185.
-
Base Peak: The base peak is often observed at m/z 104, corresponding to the formation of the stable p-xylylene fragment cation ([C₈H₈]⁺).
-
Tropylium Ion: Loss of a second bromine atom and rearrangement can lead to the tropylium ion or related fragments around m/z 91.
| m/z Value | Proposed Fragment | Significance |
| 262/264/266 | [C₈H₈Br₂]⁺ (Molecular Ion) | Confirms molecular weight and presence of two Br atoms. |
| 183/185 | [C₈H₈Br]⁺ | Loss of one bromine atom; a primary fragmentation. |
| 104 | [C₈H₈]⁺ | Stable xylylene fragment; often the base peak. |
Data sourced from the NIST WebBook.[4][5]
Infrared (IR) Spectroscopy: Rapid Functional Group Analysis
IR spectroscopy is a fast and simple method for confirming the presence of key functional groups.
Causality of Choice: IR serves as a rapid initial screening tool. It quickly verifies the presence of the aromatic ring and alkyl halide functionalities and can provide clues about the substitution pattern before more time-consuming analyses are performed.
-
Prediction: The spectrum should contain characteristic absorptions for aromatic C-H stretching, aliphatic C-H stretching, aromatic C=C stretching, and the C-Br stretching. Importantly, the pattern of C-H out-of-plane bending in the 900-650 cm⁻¹ region is highly diagnostic of the benzene ring substitution pattern. For 1,4-disubstitution, a strong band is expected between 850-800 cm⁻¹.
-
Observation: The experimental spectrum aligns with these predictions.[3]
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |
| ~3000-3100 | Aromatic C-H Stretch | Confirms presence of the benzene ring. |
| ~2850-3000 | Aliphatic C-H Stretch | Confirms presence of the -CH₂ groups. |
| ~1400-1600 | Aromatic C=C Stretch | Confirms the aromatic backbone. |
| ~1210-1220 | C-H in-plane bend / other | Strong characteristic bands. |
| ~700-800 | C-H out-of-plane bend | Pattern is indicative of 1,4-disubstitution. |
| ~500-650 | C-Br Stretch | Confirms presence of the carbon-bromine bond. |
Data sourced from The Royal Society of Chemistry.[3]
While IR alone cannot definitively distinguish between the three isomers, the out-of-plane bending region provides strong supporting evidence that, when combined with NMR and MS data, completes the structural puzzle.
Validated Experimental Protocols
The following protocols describe standard operating procedures for acquiring high-quality data.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of 1,4-bis(bromomethyl)benzene and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard single-pulse experiment with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). A longer acquisition time with >256 scans is typically required due to the lower natural abundance of ¹³C.
Protocol 2: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph equipped with a standard non-polar column (e.g., DB-5ms) coupled to a mass spectrometer (electron ionization source at 70 eV).
-
GC Method: Inject 1 µL of the solution. Use a temperature program that starts at 100 °C, holds for 1 minute, and ramps to 280 °C at 20 °C/min.
-
MS Acquisition: Scan a mass range of m/z 40-400.
-
Data Analysis: Identify the peak corresponding to the compound and analyze its mass spectrum, paying close attention to the molecular ion cluster and key fragments.
Protocol 3: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.
-
Sample Scan: Acquire the sample spectrum. Typically, 32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Data Processing: The resulting spectrum is automatically ratioed against the background. Identify the wavenumbers of key absorption bands.
Integrated Workflow and Data Interpretation
A logical workflow ensures efficient and robust analysis. The process begins with rapid, broad techniques and funnels down to highly specific ones for final confirmation.
Caption: Logical workflow for spectroscopic analysis.
The interpretation of this combined data follows a self-validating logic.
Caption: Data interpretation pathway for structural confirmation.
Conclusion
The structural confirmation of 1,4-bis(bromomethyl)benzene is a clear illustration of the power of a multi-technique spectroscopic approach. While IR provides rapid functional group identification and MS confirms the molecular formula and bromine count, it is NMR spectroscopy that delivers the definitive, high-resolution evidence required to distinguish the target para isomer from its ortho and meta counterparts. By following the integrated workflow presented, researchers can establish the structure of this vital reagent with the highest degree of scientific confidence, ensuring the integrity and success of their subsequent research and development endeavors.
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A Comparative Analysis of Synthesis Protocols for 1,4-Bis(dibromomethyl)benzene: A Guide for Researchers
Welcome to this in-depth guide on the synthesis of 1,4-bis(dibromomethyl)benzene, a crucial building block in organic synthesis, particularly in the preparation of terephthalaldehyde and other valuable compounds. This document provides a comparative analysis of common synthetic protocols, offering insights into their respective yields, mechanistic underpinnings, and practical considerations. The aim is to equip researchers, scientists, and professionals in drug development with the knowledge to select the most suitable method for their specific applications.
Introduction to this compound
This compound, also known as α,α,α',α'-tetrabromo-p-xylene, is a halogenated aromatic compound.[1][2] Its utility stems from the reactivity of the four benzylic bromine atoms, which can be readily displaced by nucleophiles, making it a versatile precursor for the synthesis of various organic molecules, including polymers and pharmaceutical intermediates.[1][3] The efficiency of its synthesis is therefore a critical factor in the overall success of subsequent chemical transformations.
This guide will dissect and compare three prominent methods for the synthesis of this compound:
-
Protocol 1: Photochemical Bromination with Elemental Bromine
-
Protocol 2: Free-Radical Bromination using N-Bromosuccinimide (NBS)
-
Protocol 3: Electrochemical Side-Chain Bromination
We will delve into the experimental details of each protocol, analyze their comparative yields, and discuss the mechanistic principles that govern these transformations.
The Core Chemistry: Free-Radical Halogenation
The synthesis of this compound from p-xylene relies on a free-radical chain reaction at the benzylic positions.[4] This process typically involves three key stages: initiation, propagation, and termination.
Caption: General mechanism of free-radical bromination.
-
Initiation: The reaction is kick-started by the formation of bromine radicals. This can be achieved through the homolytic cleavage of a bromine-bromine bond using UV light (photochemical initiation) or by the decomposition of a radical initiator like benzoyl peroxide.[4]
-
Propagation: A bromine radical abstracts a hydrogen atom from a methyl group of p-xylene, forming a stable benzylic radical and hydrogen bromide. This benzylic radical then reacts with a bromine source (either Br₂ or NBS) to form the brominated product and a new bromine radical, which continues the chain reaction.
-
Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical species.[4]
Comparative Analysis of Synthesis Protocols
Here, we present a detailed examination of three distinct protocols for the synthesis of this compound.
Protocol 1: Photochemical Bromination with Elemental Bromine
This classical approach utilizes elemental bromine as the halogenating agent, with photochemical induction to generate the necessary bromine radicals.
Experimental Protocol:
A detailed procedure is provided by Organic Syntheses.[5] In a 1-liter three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, 100 g (0.94 mole) of dry p-xylene is introduced. The flask is heated in an oil bath to 140-160 °C. A 300-watt tungsten lamp is positioned close to the flask to irradiate the reaction mixture. Once the xylene is boiling, 700 g (4.38 moles) of dry bromine is added dropwise at a rate that prevents the accumulation of unreacted bromine. The reaction is continued for 6-10 hours. After cooling, the product is dissolved in warm chloroform, and the desired this compound is isolated by filtration and recrystallization. The reported yield is between 51-55%.[5] A similar procedure reports a yield of 50% after crystallization from chloroform.[6]
Causality Behind Experimental Choices:
-
High Temperature and Reflux: The high temperature is necessary to maintain the reaction in the gas phase and to provide the activation energy for the reaction. The reflux setup ensures that the solvent and reactants are not lost during the prolonged reaction time.
-
Photochemical Initiation: The tungsten lamp provides the energy (photons) required for the homolytic cleavage of the Br-Br bond, initiating the radical chain reaction.
-
Controlled Bromine Addition: The slow, dropwise addition of bromine is crucial to maintain a low concentration of molecular bromine in the reaction mixture. This minimizes side reactions, such as electrophilic aromatic substitution on the benzene ring, and ensures that the propagation steps are efficient.
-
Anhydrous Conditions: The use of dry p-xylene and bromine is important to prevent the formation of byproducts from the reaction of bromine with water.
Caption: Workflow for Photochemical Bromination.
Protocol 2: Free-Radical Bromination using N-Bromosuccinimide (NBS)
This widely used method employs N-Bromosuccinimide (NBS) as a source of bromine radicals, often in the presence of a chemical initiator.[7][8]
Experimental Protocol:
Several variations of this protocol exist. A representative procedure involves refluxing a solution of p-xylene (40.78 mmol) in 70 ml of carbon tetrachloride with N-bromosuccinimide (167.80 mmol) and benzoyl peroxide (24.08 mmol) for 12 hours at 70 °C.[9] After the reaction, the mixture is cooled, and the solid succinimide byproduct is removed by filtration. The solvent is then evaporated to yield the crude product, which can be further purified. Reported yields for this method are generally higher and more variable, ranging from 50% to 90%.[9][10] One specific procedure reports a yield of 90%.[9]
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS) as Bromine Source: NBS is a convenient and safer alternative to elemental bromine. It provides a low, constant concentration of bromine in the reaction mixture, which is generated in situ by the reaction of NBS with the HBr produced during the propagation step. This low concentration of Br₂ is key to the selectivity for benzylic bromination over aromatic bromination.
-
Radical Initiator (Benzoyl Peroxide): Benzoyl peroxide is a common radical initiator that decomposes upon heating to form phenyl radicals. These radicals can then abstract a hydrogen atom from HBr (formed in the propagation step) to generate a bromine radical, thus initiating the chain reaction.
-
Solvent (Carbon Tetrachloride): Carbon tetrachloride is a traditional solvent for radical reactions as it is relatively inert. However, due to its toxicity and environmental concerns, alternative solvents like 1,2-dichloroethane (DCE) or acetonitrile are now preferred.[11]
Caption: Workflow for NBS Bromination.
Protocol 3: Electrochemical Side-Chain Bromination
A more modern and potentially greener approach involves the electrochemical generation of the brominating species.
Experimental Protocol:
A solution of 1,4-dimethylbenzene (10 mmol) in 30 ml of chloroform is placed in an undivided beaker-type electrochemical cell.[12] The electrolysis is carried out, and upon completion, the organic phase is separated, washed with sodium thiosulfate solution and water, and dried. The solvent is removed under reduced pressure, and the residue is crystallized from ethanol to give 1,4-bis(bromomethyl)benzene with a reported yield of 90%.[12] The brominating species, dibromine monoxide (Br₂O), is generated in the aqueous phase and extracted into the organic phase where the selective bromination occurs.[12]
Causality Behind Experimental Choices:
-
Electrochemical Generation of Brominating Agent: This method avoids the direct handling of hazardous reagents like elemental bromine. The brominating species is generated in situ, offering better control over the reaction.
-
Two-Phase System: The use of an organic solvent (chloroform) and an aqueous phase allows for the separation of the brominating agent generation from the bromination reaction itself, which can enhance selectivity.
-
Mild Conditions: The reaction is carried out under milder conditions compared to the high temperatures required for photochemical bromination.
Caption: Workflow for Electrochemical Bromination.
Quantitative Data Summary
| Parameter | Protocol 1: Photochemical Bromination | Protocol 2: NBS Bromination | Protocol 3: Electrochemical Bromination |
| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) | Electrochemically generated Br₂O |
| Initiation | UV Light (e.g., 300W Tungsten Lamp) | Radical Initiator (e.g., Benzoyl Peroxide) | Electric Current |
| Solvent | Carbon Tetrachloride or neat | Carbon Tetrachloride, 1,2-Dichloroethane | Chloroform |
| Temperature | 140-160 °C (Reflux) | ~70 °C (Reflux) | Not specified, likely milder |
| Reaction Time | 6-10 hours | ~12 hours | Not specified |
| Reported Yield | 50-55%[5][6] | Up to 90%[9] | 90%[12] |
| Key Advantages | Well-established, simple reagents | Higher yields, safer than Br₂, good selectivity | Avoids hazardous reagents, good yield |
| Key Disadvantages | Lower yield, use of hazardous Br₂, high energy input | Use of radical initiators, longer reaction times | Requires specialized equipment |
Conclusion and Recommendations
The choice of synthesis protocol for this compound is contingent upon the specific requirements of the researcher, including desired yield, available equipment, and safety considerations.
-
The photochemical bromination with elemental bromine is a classic and straightforward method, but it suffers from lower yields and the use of highly corrosive and toxic elemental bromine.
-
Bromination with NBS offers a significant improvement in terms of yield and safety. The use of NBS minimizes the concentration of free bromine, leading to better selectivity for benzylic bromination. This method is often the preferred choice in a standard laboratory setting.
-
The electrochemical method represents a promising modern alternative, boasting high yields and avoiding the use of hazardous reagents. While it requires specialized equipment, it offers a greener and potentially more controlled synthetic route.
For researchers seeking high yields and enhanced safety, the NBS bromination protocol is highly recommended . For those with access to electrochemical setups and a focus on sustainable chemistry, the electrochemical protocol presents an excellent alternative . The photochemical method, while historically significant, is now largely superseded by these more efficient and safer techniques.
This guide provides a foundational understanding of the comparative aspects of this compound synthesis. It is imperative for researchers to consult the primary literature and adapt these protocols to their specific laboratory conditions and safety guidelines.
References
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PrepChem.com. Preparation of this compound. Available from: [Link]
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Snell, J. M.; Weissberger, A. α,α,α',α'-Tetrabromo-p-xylene. Organic Syntheses. Available from: [Link]
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Bodzioch, A., et al. (2016). Efficient Synthesis of Bis(dibromomethyl)arenes as Important Precursors of Synthetically Useful Dialdehydes. Molecules, 21(11), 1581. Available from: [Link]
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BYJU'S. Mechanism of Free Radical Bromination. Available from: [Link]
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Näther, C., et al. (2016). Dimorphism of 1,4-dibromo-2,5-bis(bromomethyl)benzene: crystallographic and physico-chemical investigations. CrystEngComm, 18(20), 3644-3651. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding Tetrabromo-p-xylene Synthesis for Industrial Applications. Available from: [Link]
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Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available from: [Link]
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Central Electrochemical Research Institute. (2009). Electrochemical Method for the Preparation of Dibromomethyl, Bis(bromomethyl), and Bis(dibromomethyl) Arenes. Synthetic Communications, 39(13), 2303-2308. Available from: [Link]
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A Comparative Kinetic Guide to Reactions of 1,4-Bis(dibromomethyl)benzene and its Alternatives in the Synthesis of Conjugated Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of 1,4-Bis(dibromomethyl)benzene in Polymer and Materials Science
This compound is a highly reactive organic compound characterized by a central benzene ring substituted with two geminal dibromomethyl groups at the para positions. Its significance in materials science stems primarily from its role as a precursor to aromatic dialdehydes and, more importantly, as a monomer in the synthesis of conjugated polymers like poly(p-phenylene vinylene) (PPV). The reactivity of the four benzylic bromine atoms dictates its utility and the kinetic profiles of its subsequent transformations.[1]
This guide provides an in-depth kinetic analysis of the primary polymerization pathway involving this compound—the Gilch polymerization. We will objectively compare its kinetic characteristics with two cornerstone olefination methodologies used to synthesize similar conjugated structures (e.g., stilbenes, which represent the dimeric repeat unit of PPV): the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction. This comparative approach is designed to equip researchers with the fundamental understanding needed to select and optimize synthetic routes based on kinetic control, desired product characteristics, and experimental feasibility.
Part 1: Kinetic Profile of the Gilch Polymerization Using this compound Precursors
The Gilch polymerization is a widely used method for producing high molecular weight PPV derivatives.[2] The reaction proceeds via a dehydrohalogenation elimination mechanism when a 1,4-bis(halomethyl)benzene monomer is treated with a strong base. While the guide focuses on the dibromo derivative, the kinetic principles are analogous to the more commonly studied dichloromethyl and monochloromethyl starting materials.
Causality of the Reaction Mechanism: A Multi-Step Radical Pathway
The polymerization is not a simple one-step condensation. Instead, it involves a cascade of events where kinetic control is paramount for achieving high molecular weight polymers with minimal structural defects. The currently accepted mechanism is a free-radical pathway.[3][4][5]
-
Formation of the Active Monomer: The reaction initiates with a 1,6-dehydrohalogenation of the starting material, 1,4-bis(halomethyl)benzene, upon addition of a strong base (e.g., potassium tert-butoxide). This rapid elimination step forms a highly reactive α-halo-p-quinodimethane intermediate, which is the true "active monomer" in the polymerization.[3][4]
-
Initiation (Rate-Determining Step): The chain growth initiation is a surprisingly slow, rate-determining step. It involves the dimerization of two active monomer units to form a diradical species.[2] The slow nature of this initiation is kinetically advantageous; it ensures that the concentration of radical intermediates remains low, which suppresses defect-forming side reactions like radical-radical recombination.[2]
-
Propagation: Once initiated, the diradical species undergoes rapid chain growth as it consumes the active monomer. The propagation rate is orders of magnitude faster than the initiation rate.[2]
-
Termination: The polymer chains are terminated through various pathways, including radical recombination.
Quantitative Kinetic Analysis
Recent in-situ NMR spectroscopic studies have successfully quantified the rate constants for the Gilch polymerization of an alkoxy-substituted PPV, providing unprecedented insight into the reaction kinetics.[2] These findings serve as a strong model for the behavior of this compound.
| Kinetic Parameter | Description | Significance |
| Initiation Rate (ki) | Rate of active monomer dimerization | Slow and Rate-Determining. This kinetic bottleneck is crucial for controlling the polymerization and minimizing defects.[2] |
| Propagation Rate (kp) | Rate of polymer chain growth | Very Fast. Orders of magnitude greater than ki, leading to rapid formation of high molecular weight polymer once initiated.[2] |
| Temperature Dependence | Reaction rates increase with temperature | Lower temperatures (e.g., -68 °C) are shown to suppress side reactions and the formation of coupling defects, highlighting a key aspect of kinetic control.[2] |
This kinetic profile—slow initiation followed by fast propagation—is a hallmark of a controlled polymerization process, enabling the synthesis of high-quality conjugated polymers.
Experimental Protocol: Gilch Polymerization of a PPV Derivative
This protocol is representative of the conditions used for Gilch polymerization and is adapted from established literature procedures.[2] It is a self-validating system as the successful formation of a high molecular weight, fluorescent polymer confirms the kinetic viability of the pathway.
-
Monomer Preparation: The 1,4-bis(halomethyl)benzene derivative is synthesized and purified. For this guide, we consider this compound as the conceptual starting point.
-
Reaction Setup: A flame-dried, three-necked flask is equipped with a magnetic stirrer, a nitrogen inlet, and a septum.
-
Solvent and Monomer Addition: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the monomer. The solution is cooled to the desired reaction temperature (e.g., -78 °C) under a nitrogen atmosphere.
-
Base Addition: A solution of potassium tert-butoxide (t-BuOK) in THF is prepared separately and added dropwise to the stirred monomer solution over a period of 1-2 hours using a syringe pump. The slow addition is critical for maintaining a low concentration of the active monomer and base, which helps control the polymerization.
-
Polymerization: The reaction is allowed to proceed at the low temperature for several hours. The formation of the polymer is often indicated by a change in color or the appearance of a precipitate.
-
Quenching and Precipitation: The reaction is quenched by the addition of acidified methanol. The polymer is then precipitated by pouring the reaction mixture into a larger volume of methanol.
-
Purification: The precipitated polymer is collected by filtration, washed repeatedly with methanol and acetone to remove unreacted monomer and oligomers, and dried under vacuum.
Visualization of the Gilch Polymerization Workflow
Caption: Workflow for the kinetically controlled Gilch polymerization.
Part 2: Comparative Kinetic Analysis of Alternative Olefination Methods
For synthesizing discrete conjugated molecules like stilbenes, which are structurally analogous to the PPV dimer, olefination reactions are the methods of choice. The Horner-Wadsworth-Emmons and Wittig reactions are two of the most powerful alternatives.
Alternative A: The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction involves the olefination of aldehydes or ketones with phosphonate-stabilized carbanions to produce alkenes, typically with high (E)-selectivity.[6][7]
-
Deprotonation: A phosphonate ester is deprotonated with a base to form a nucleophilic phosphonate carbanion.
-
Nucleophilic Addition (Rate-Limiting Step): The carbanion adds to the carbonyl carbon of an aldehyde or ketone. This nucleophilic addition is generally the rate-limiting step of the reaction.[6]
-
Oxaphosphetane Formation & Elimination: The resulting intermediate cyclizes to form an oxaphosphetane, which then eliminates to form the alkene and a water-soluble phosphate byproduct.
The stereochemical outcome is often under thermodynamic control. The intermediates can equilibrate, leading to the formation of the more stable (E)-alkene.[6] However, kinetic control favoring the (Z)-alkene can be achieved under specific conditions (e.g., Still-Gennari modification) that accelerate the elimination step relative to equilibration.[7] The reaction rate is influenced by several factors:
-
Steric Hindrance: Increased steric bulk on the aldehyde generally slows the rate of nucleophilic addition.[6]
-
Temperature: Higher temperatures can increase the reaction rate and favor the formation of the thermodynamically more stable (E)-alkene.[6]
-
Base/Counterion: The choice of base and the resulting counterion (e.g., Li+, Na+, K+) can influence the aggregation of the phosphonate carbanion and affect both rate and stereoselectivity.[6]
This protocol is a generalized procedure for the HWE reaction.
-
Reagent Preparation: A solution of a suitable phosphonate ester (e.g., diethyl benzylphosphonate) in an anhydrous solvent like THF is prepared in a flame-dried flask under nitrogen.
-
Carbanion Formation: The solution is cooled (e.g., to 0 °C or -78 °C), and a base (e.g., sodium hydride, n-butyllithium) is added portion-wise to generate the phosphonate carbanion.
-
Aldehyde Addition: A solution of the aldehyde (e.g., benzaldehyde) in THF is added dropwise to the carbanion solution.
-
Reaction: The mixture is stirred and allowed to warm to room temperature. The reaction progress is monitored by TLC.
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield the stilbene product. The water-soluble phosphate byproduct is easily removed during the aqueous workup, a significant advantage of this method.[8]
Caption: Key kinetic steps of the Horner-Wadsworth-Emmons reaction.
Alternative B: The Wittig Reaction
The Wittig reaction is a classic method for converting aldehydes and ketones into alkenes using a phosphonium ylide (Wittig reagent).[9]
Under common lithium salt-free conditions, the Wittig reaction is under kinetic control.[9]
-
Ylide Formation: A phosphonium salt is deprotonated with a strong base to form the ylide. The stability of the ylide is crucial.
-
Non-stabilized ylides (alkyl substituents) are highly reactive and typically lead to (Z)-alkenes.
-
Stabilized ylides (with electron-withdrawing groups like esters) are less reactive but give high selectivity for (E)-alkenes.[10]
-
-
[2+2] Cycloaddition: The ylide reacts with the carbonyl compound via a concerted [2+2] cycloaddition to directly form an oxaphosphetane intermediate. This is the stereochemistry-determining step.[9]
-
Cycloreversion: The oxaphosphetane decomposes to yield the alkene and triphenylphosphine oxide.
The reaction is generally irreversible, and the product's stereochemistry reflects the kinetic preference for the formation of either the cis- or trans-oxaphosphetane transition state.[9] Reaction times can vary significantly, from minutes to many hours, depending on the reactivity of the ylide and the carbonyl compound.[11] A major practical challenge is the removal of the triphenylphosphine oxide byproduct, which is often difficult to separate from the desired alkene.
This protocol is a generalized procedure for the Wittig reaction.
-
Ylide Preparation: In a flame-dried, nitrogen-flushed flask, a suspension of a phosphonium salt (e.g., benzyltriphenylphosphonium bromide) in an anhydrous solvent (e.g., THF) is treated with a strong base (e.g., n-butyllithium) at low temperature until the characteristic color of the ylide appears.
-
Aldehyde Addition: A solution of the aldehyde (e.g., benzaldehyde) in THF is added dropwise to the ylide solution.
-
Reaction: The reaction mixture is stirred, often while warming to room temperature, for a period determined by monitoring via TLC.
-
Workup: The reaction is quenched, typically with water or a saturated aqueous salt solution.
-
Purification: The product is extracted into an organic solvent. The combined organic layers are dried and concentrated. Purification is then performed, often requiring careful column chromatography to separate the alkene product from the triphenylphosphine oxide byproduct.
Caption: Kinetically controlled pathway of the Wittig reaction.
Part 3: Comparative Guide and Data Summary
Choosing the optimal synthetic route requires a clear understanding of the kinetic advantages and practical limitations of each method.
| Feature | Gilch Polymerization (via this compound) | Horner-Wadsworth-Emmons Reaction | Wittig Reaction |
| Primary Product | High molecular weight polymer (PPV) | Discrete alkene | Discrete alkene |
| Reaction Type | Radical chain-growth polymerization | Nucleophilic addition-elimination | [2+2] Cycloaddition-cycloreversion |
| Key Reagents | Dihalo-monomer, strong base (t-BuOK) | Phosphonate ester, base, aldehyde/ketone | Phosphonium salt, strong base, aldehyde/ketone |
| Rate-Determining Step | Initiation (Monomer Dimerization)[2] | Nucleophilic addition of carbanion to carbonyl[6] | [2+2] Cycloaddition to form oxaphosphetane[9] |
| Kinetic Profile | Slow initiation, very fast propagation | Rate depends on sterics, T°, base | Rate depends on ylide stability |
| Stereochemical Control | Not applicable (forms polymer backbone) | Generally high (E)-selectivity (Thermodynamic) | Ylide-dependent: Stabilized -> (E), Non-stabilized -> (Z) (Kinetic)[9][10] |
| Typical Conditions | Very low temperature (-78 to -20 °C) | -78 °C to room temperature | Low to room temperature |
| Byproduct Management | Oligomers removed by precipitation | Easy: Water-soluble phosphate salt[8] | Difficult: Triphenylphosphine oxide removal |
| Best For... | Synthesizing high-quality conjugated polymers. | Stereoselective synthesis of (E)-alkenes with easy purification. | General olefination; particularly useful for (Z)-alkenes from non-stabilized ylides. |
Conclusion: Selecting a Strategy Based on Kinetic and Synthetic Goals
The kinetic profiles of these three powerful synthetic methodologies are distinct and tailored to different outcomes.
-
This compound via the Gilch Polymerization is the premier choice for creating high molecular weight conjugated polymers. Its unique kinetic profile, characterized by a slow, rate-determining initiation step, provides inherent control over the polymerization process, minimizing defects and enabling the formation of materials with superior optoelectronic properties.[2] The causality is clear: by keeping the concentration of radical intermediates low, the fast propagation step can proceed efficiently without being compromised by termination side reactions.
-
The Horner-Wadsworth-Emmons Reaction offers the most reliable and scalable pathway to stereochemically pure (E)-alkenes . Its kinetic landscape, where the rate-limiting step is the initial nucleophilic attack and intermediates can equilibrate, naturally favors the more stable trans product. From a practical standpoint, the easy removal of its water-soluble byproduct makes it highly attractive for both lab-scale and industrial applications.[8]
-
The Wittig Reaction remains a versatile tool whose primary kinetic advantage lies in the synthesis of (Z)-alkenes from non-stabilized ylides under kinetic control.[9] While powerful, researchers must contend with the significant purification challenge posed by the triphenylphosphine oxide byproduct, a factor that often limits its scalability compared to the HWE reaction.
Ultimately, the choice of reagent and reaction pathway is dictated by the final product's requirements. For advanced materials, the controlled kinetics of the Gilch polymerization are paramount. For discrete small molecules, particularly in drug development where stereochemical purity is critical, the HWE reaction often provides the most robust and efficient solution.
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- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Reaction Mechanisms of 1,4-Bis(dibromomethyl)benzene: A DFT-Informed Perspective
For researchers, synthetic chemists, and professionals in drug development, selecting the right building block is paramount. 1,4-Bis(dibromomethyl)benzene, a tetrabrominated derivative of p-xylene, serves as a highly reactive and versatile precursor for a range of valuable compounds, from aromatic dialdehydes to complex polymeric materials.[1][2] Its utility stems from the four benzylic bromine atoms, which act as excellent leaving groups in nucleophilic substitution reactions and precursors in elimination or coupling pathways.
This guide provides an in-depth analysis of the reaction mechanisms associated with this compound, moving beyond a simple recitation of synthetic procedures. We will explore the causality behind its formation and subsequent reactivity through the lens of Density Functional Theory (DFT), a powerful computational tool for elucidating reaction pathways that complements and often precedes experimental discovery.[3] While direct DFT studies on this specific molecule are not prevalent in current literature, we will apply established computational principles from analogous systems to build a robust and predictive mechanistic framework. This guide compares its primary synthetic applications with established alternative methodologies, providing the data needed to make informed decisions in experimental design.
Part 1: The Genesis of Reactivity: A DFT-Informed Look at the Formation of this compound
The journey into the reactivity of this compound begins with its synthesis. Typically formed via the radical bromination of p-xylene, this reaction is a classic example of a free-radical chain mechanism, often initiated by light or a radical initiator like benzoyl peroxide (BPO).[2][4] Understanding this formation is crucial as it dictates the purity and potential side-products of the starting material.
The Radical Chain Mechanism: Initiation, Propagation, Termination
Computational studies on photochemical benzylic bromination provide a clear picture of the underlying mechanism.[5][6][7] The process can be dissected into three key stages, each of which can be modeled using DFT to determine reaction energetics and identify the most probable pathways.
-
Initiation: The reaction begins with the homolytic cleavage of a weak bond to generate initial radicals. When using molecular bromine (Br₂), UV light provides the energy to break the Br-Br bond. Alternatively, an initiator like N-Bromosuccinimide (NBS) in the presence of BPO can be used.
-
Propagation: This is a two-step cycle that forms the product and regenerates the radical species. A bromine radical abstracts a benzylic hydrogen from p-xylene (or its progressively brominated derivatives), forming HBr and a stable benzylic radical. This benzylic radical then reacts with a molecule of Br₂ to form the brominated product and a new bromine radical, continuing the chain. DFT calculations are invaluable here for comparing the activation barriers of hydrogen abstraction versus addition to the aromatic ring, explaining the high selectivity for the benzylic position.
-
Termination: The reaction ceases when two radical species combine. This can involve two bromine radicals, two benzylic radicals, or a combination thereof. These are diffusion-controlled processes that are generally not the focus of mechanistic DFT studies but are important for kinetic modeling.
Caption: Free-radical mechanism for benzylic bromination.
Experimental and Computational Protocols
Table 1: Comparison of Synthetic Protocols for this compound
| Parameter | Method 1: Photochemical Bromination[4] | Method 2: NBS Bromination[2] |
| Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Solvent | Carbon Tetrachloride (CCl₄) or 1,2-Dichloroethane (DCE) | 1,2-Dichloroethane (DCE) |
| Initiator | 500W Photolamp (UV/Vis light) | Benzoyl Peroxide (BPO) |
| Temperature | Reflux (e.g., CCl₄ boiling point, ~77°C) | Reflux (~83°C) |
| Key Advantages | Uses elemental bromine, potentially lower cost. | Easier to handle solid reagent (NBS), controlled release of Br₂. |
| Key Disadvantages | Requires careful handling of volatile and corrosive Br₂. | Generates stoichiometric succinimide byproduct. |
Protocol 1: Standard Experimental Synthesis (Photochemical Method) [4]
-
Dissolve p-xylene (0.2 mol) in dry carbon tetrachloride (5x volume) in a two-necked flask equipped with a reflux condenser and a dropping funnel.
-
Heat the mixture to reflux while irradiating with a 500-watt photolamp.
-
Add dry elemental bromine (0.82 mol total) dropwise. The rate of addition should be controlled such that the solution remains nearly colorless.
-
After the reaction is complete (2-10 hours), stop irradiation and cool the solution.
-
Wash the organic phase sequentially with ice-water, ice-cold sodium bicarbonate solution, and again with ice-water.
-
Dry the solution over magnesium sulfate, and evaporate the solvent in vacuo.
-
Purify the resulting solid by crystallization from chloroform.
Protocol 2: Standard DFT Calculation for a Reaction Step (e.g., H-Abstraction)
-
Structure Optimization: Build the reactant molecules (e.g., toluene as a model for p-xylene and a bromine radical) in a molecular editor. Perform geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).[8][9]
-
Transition State Search: Using the optimized reactant and product structures, perform a transition state (TS) search using a method like the Berny algorithm or a synchronous transit-guided quasi-Newton (QST2/QST3) method.
-
Frequency Calculation: Perform a frequency calculation on the optimized reactant, product, and TS structures. A true minimum will have all positive frequencies, while a true TS will have exactly one imaginary frequency corresponding to the reaction coordinate. These calculations also provide zero-point vibrational energies (ZPVE) for energy corrections.
-
Energy Profile: Calculate the electronic energies of all species. The activation energy (ΔE‡) is the difference in ZPVE-corrected energy between the TS and the reactants.
Part 2: Synthetic Applications & Mechanistic Comparisons
This compound is primarily a synthetic intermediate. Its most common transformation involves hydrolysis to terephthalaldehyde, which is then used in subsequent reactions.[2] A key application is the synthesis of distyrylbenzenes, molecules with important photophysical properties.[10]
Route A: Synthesis of Distyrylbenzene via this compound
This is a two-step process. First, the four benzylic bromides are hydrolyzed to aldehydes. Second, the resulting terephthalaldehyde undergoes olefination.
-
Step 1: Hydrolysis. The conversion of the gem-dibromide to an aldehyde likely proceeds through an SN1-like mechanism, facilitated by the stability of the intermediate benzylic carbocation. The presence of two bromines on the same carbon makes the C-Br bond highly polarized and susceptible to cleavage.
-
Step 2: Olefination. The resulting dialdehyde can then be converted to the distyrylbenzene via a standard olefination reaction, such as the Wittig or Horner-Wadsworth-Emmons (HWE) reaction.[11][12]
Alternative Routes to Stilbenes and Their Derivatives
Several powerful methods exist for the synthesis of stilbenes, which provide a basis for comparison against routes utilizing this compound.
Caption: Comparison of synthetic routes to stilbene derivatives.
Table 2: Comparison of Synthetic Routes to Stilbenes
| Feature | Route A (via BDBB) | Route B (Wittig/HWE)[11][13] | Route C (McMurry)[13] | Route D (Heck/Suzuki)[12] |
| Starting Materials | p-Xylene, Phosphonium Salt/Phosphonate, Aldehyde | Benzyl Halide, Aldehyde | Aldehyde | Styrene/Boronic Acid, Aryl Halide |
| Key Intermediates | Terephthalaldehyde | Ylide / Phosphonate Anion | Low-valent Titanium species | Organopalladium species |
| Stereoselectivity | Dependent on olefination step (HWE favors E) | Stabilized ylides give E-alkenes; non-stabilized give Z-alkenes. | Generally gives E-alkenes due to steric factors. | Highly stereospecific (Heck) or stereoselective. |
| Functional Group Tolerance | Moderate; sensitive groups may not survive bromination/hydrolysis. | Good, but sensitive to strong base. Carbonyls will react. | Limited; requires robust functional groups that survive reductive conditions. | Excellent; wide range of functional groups tolerated. |
| DFT Application | Model hydrolysis TS; predict E/Z ratio in olefination. | Predict ylide stability and TS energies for E/Z selectivity. | Model the reductive coupling mechanism on the Ti surface. | Elucidate catalytic cycles (oxidative addition, reductive elimination). |
The Role of DFT in Reaction Planning
DFT has become an indispensable tool for predicting the outcomes of complex organic reactions. For the synthesis of stilbenes, DFT can:
-
Predict Stereoselectivity: In Wittig and HWE reactions, the energy difference between the transition states leading to the syn and anti betaine/oxaphosphetane intermediates can be calculated to predict the final E/Z ratio of the alkene product.
-
Elucidate Catalytic Cycles: For transition-metal-catalyzed reactions like Heck or Suzuki couplings, DFT can map out the entire catalytic cycle, calculating the energies of intermediates and transition states to identify the rate-determining step and rationalize the effect of different ligands on catalyst performance.[14]
-
Assess Substrate Scope: By modeling reactions with different substituted starting materials, one can computationally screen for electronic or steric effects that might inhibit a reaction, guiding experimental efforts toward more promising substrates.
Part 3: this compound as a Potential Cross-Linker
While primarily a synthetic precursor, the structure of this compound suggests potential application as a rigid cross-linking agent. Its analog, 1,4-bis(bromomethyl)benzene, is already used to cross-link cysteine residues in peptides.[15] The tetrabromo derivative would offer a highly reactive, rigid, aromatic spacer.
Comparison with Standard Cross-Linking Reagents
Cross-linking reagents are essential tools for studying protein-protein interactions and creating hydrogels or modified polymers.[16] They are typically characterized by their reactive groups, spacer arm length, and cleavability.
Table 3: Comparison of this compound with Common Cross-Linkers
| Reagent | Reactive Group(s) | Reacts With | Spacer Length (Å) | Rigidity |
| This compound (Hypothetical) | gem-Dibromomethyl | Thiols (Cys), Amines (Lys) | ~6-7 Å | High (Rigid phenyl) |
| 1,4-Bis(bromomethyl)benzene [15] | Bromomethyl | Thiols (Cys), Amines (Lys) | ~6-7 Å | High (Rigid phenyl) |
| Bis-Maleimidohexane (BMH) [17] | Maleimide | Thiols (Cys) | 16.1 Å | Flexible (Alkyl chain) |
| Disuccinimidyl suberate (DSS) [17] | NHS Ester | Primary Amines (Lys) | 11.4 Å | Flexible (Alkyl chain) |
The primary advantage of a cross-linker based on this compound would be its rigidity, which could provide precise distance constraints in structural biology studies. However, its high reactivity could also lead to a lack of selectivity in complex biological systems. DFT could be employed to model the geometry of the cross-linked product, predict potential strain energy, and understand the electronic effects of the aromatic spacer on the linked molecules.
Conclusion
This compound is a molecule of significant synthetic potential, acting as a gateway to valuable dialdehydes and conjugated systems. While direct computational studies on its reaction mechanisms are sparse, a robust understanding can be constructed by applying validated DFT principles from related chemical systems. Its formation via a free-radical pathway and its subsequent reactivity in nucleophilic substitutions are well-explained by modern computational theory.
When compared to alternative synthetic strategies, such as direct olefination or cross-coupling reactions for stilbene synthesis, the route via this compound presents a trade-off between the accessibility of the starting material (p-xylene) and the harsh conditions required for its synthesis and conversion. For researchers and developers, the choice of synthetic route will depend on factors like desired stereochemistry, functional group tolerance, and overall process efficiency. In all cases, DFT stands as a powerful predictive tool, capable of guiding experimental design, optimizing reaction conditions, and providing fundamental insights into the underlying reaction mechanisms that govern the chemistry of this versatile building block.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1,4-Bis(dibromomethyl)benzene
This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 1,4-Bis(dibromomethyl)benzene. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a deep, procedural framework grounded in the chemical's specific properties and regulatory context. Our goal is to empower laboratory personnel with the knowledge to manage this substance safely and responsibly, ensuring both personal and environmental protection.
Understanding the Hazard Profile: Why Caution is Critical
This compound (CAS No: 1592-31-0) is a halogenated aromatic compound that demands careful handling due to its significant hazard profile.[1] Understanding its properties is fundamental to appreciating the causality behind the stringent disposal protocols. It is classified as a corrosive solid that can cause severe skin burns and serious eye damage.[1][2][3] Inhalation, ingestion, or skin contact can be harmful.[1]
The presence of bromine, a halogen, is a key factor in its disposal classification. Halogenated organic compounds require specific disposal routes, typically high-temperature incineration, to ensure complete destruction and prevent the release of hazardous byproducts.[4] Mixing this waste with non-halogenated streams can contaminate large volumes of solvent, leading to significantly higher disposal costs and regulatory complexities.[4][5]
| Property | Value | Source |
| Molecular Formula | C₈H₆Br₄ | [3] |
| Molecular Weight | 421.75 g/mol | [3] |
| Appearance | Beige crystalline powder | [6] |
| Solubility in Water | Insoluble | [6] |
| Stability | Stable under normal storage conditions | [6] |
| Hazardous Decomposition | Upon combustion, may produce carbon oxides and hydrogen bromide gas | [2][6] |
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Given the corrosive and harmful nature of this compound, a robust PPE protocol is the first line of defense. All handling, including weighing, transfers, and disposal preparation, must be conducted within a certified chemical fume hood.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use and disposed of after contamination. | Prevents skin contact, which can cause severe burns and harmful absorption.[1] |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | Protects against dust particles and splashes, which can cause serious eye damage.[1] |
| Skin and Body | Fire/flame-resistant and impervious laboratory coat. Closed-toe shoes are mandatory. | Provides a barrier against accidental spills and dust contamination on personal clothing.[1] |
| Respiratory Protection | A NIOSH-approved full-face respirator is required if exposure limits are exceeded or if working outside a fume hood. | Protects against inhalation of harmful dust, which can cause respiratory tract irritation.[1][2] |
Spill and Emergency Management
Accidents require a swift and informed response. All personnel handling this compound must be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and spill kits.
First Aid Measures: Immediate Response Protocol
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate emergency medical help.[1][6]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Flush the skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][6]
-
In Case of Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[1]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][6]
Spill Cleanup Protocol
Cleanup should only be performed by trained personnel wearing the full PPE described in Section 2.
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Remove all sources of ignition.[1]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains, as it can be toxic to aquatic life.[1][7]
-
Collect: Carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[2] Use procedures that avoid generating dust.[8]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.
-
Dispose: Place the sealed container holding the spilled material and cleanup debris into the designated halogenated solid waste stream.
Spill Response Decision Workflow
Caption: Decision workflow for responding to a spill.
Core Directive: Proper Disposal Procedures
The disposal of this compound is governed by its classification as a halogenated organic compound. Adherence to these procedures is mandatory for regulatory compliance and environmental safety.
Step-by-Step Disposal Protocol
-
Waste Segregation is Paramount:
-
Container Selection and Labeling:
-
Use only compatible, leak-proof containers with secure, screw-top lids provided by your institution's Environmental Health & Safety (EHS) department or a licensed waste disposal company.[4][5]
-
The container must be in good condition.[5]
-
Label the container before adding any waste.[5] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazards (e.g., "Corrosive," "Toxic")
-
The accumulation start date
-
-
-
Collecting Waste:
-
Collect all surplus or non-recyclable this compound directly into the designated container.[3]
-
Any materials used in handling or cleanup (e.g., contaminated gloves, paper towels, spill pads) must also be placed in this container.[3]
-
Keep the waste container closed at all times except when actively adding waste.[5] This prevents the release of vapors and protects against spills.
-
-
Storage of Waste Container:
-
Store the waste container in a cool, dry, and well-ventilated secondary containment area.[1][2]
-
The storage location should be away from incompatible materials such as strong oxidizing agents, acids, bases, and alcohols.[2][6][9]
-
Store the container in a locked-up, designated satellite accumulation area accessible only to authorized personnel.[1][3]
-
-
Final Disposal:
-
Once the container is full or the accumulation time limit is reached, arrange for pickup through your institution's EHS office.
-
Disposal must be conducted by a licensed professional waste disposal service.[3] They will ensure the material is transported and disposed of in accordance with all local, state, and federal regulations, which typically involves high-temperature incineration.[4]
-
Never dispose of this compound or its containers in the regular trash or by washing down the drain.[1][5]
-
By adhering to this comprehensive guide, laboratory professionals can confidently manage this compound from acquisition to disposal, upholding the highest standards of safety, scientific integrity, and environmental stewardship.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
